Product packaging for 3-Propoxypropylamine(Cat. No.:CAS No. 16728-59-9)

3-Propoxypropylamine

Cat. No.: B103772
CAS No.: 16728-59-9
M. Wt: 117.19 g/mol
InChI Key: UTOXFQVLOTVLSD-UHFFFAOYSA-N
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Description

3-Propoxypropylamine is an aliphatic amine characterized by a primary amine group and an ether linkage within its molecular structure. This combination of functional groups makes it a valuable reagent and building block in diverse research and industrial synthesis applications. Its primary amine group provides strong nucleophilicity and basicity, while the ether group influences the molecule's polarity and hydrophobic properties. A principal application of this compound is as a curing agent and monomer in the development of epoxy resins. The amine group reacts with epoxides, leading to the formation of cross-linked polymer networks. The incorporation of the flexible ether linkage within the amine structure can enhance the properties of the resulting polymers, improving characteristics such as flexibility, adhesion, and chemical resistance, which is particularly valuable in the formulation of advanced coatings, adhesives, and sealants . In the realm of organic synthesis, this compound serves as a versatile intermediate. Its primary amine undergoes various characteristic reactions, including condensation with aldehydes and ketones to form Schiff bases, and reaction with isocyanates to produce urea derivatives. These reactions make it a useful precursor in the synthesis of more complex chemical entities for specialized research . The compound's structure also lends itself to the synthesis of surfactants and other surface-active agents due to its amphiphilic nature, combining a hydrophilic amine group with a hydrophobic alkyl chain . Furthermore, amines of this class are investigated for their potential in gas capture technologies, where the amine group can react with acidic gases like CO₂, though research is ongoing to optimize their efficiency and energy consumption .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15NO B103772 3-Propoxypropylamine CAS No. 16728-59-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-propoxypropan-1-amine
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InChI

InChI=1S/C6H15NO/c1-2-5-8-6-3-4-7/h2-7H2,1H3
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InChI Key

UTOXFQVLOTVLSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H15NO
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DSSTOX Substance ID

DTXSID50168265
Record name 3-Propoxypropylamine
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Molecular Weight

117.19 g/mol
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CAS No.

16728-59-9
Record name 3-Propoxy-1-propanamine
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Record name 3-Propoxypropylamine
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Record name 3-Propoxypropylamine
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Record name 3-propoxypropylamine
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Foundational & Exploratory

3-Propoxypropylamine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Propoxypropylamine

Introduction

This compound is an organic compound classified as an aliphatic amine that also features an ether functional group. Its structure consists of a propylamine group linked by an ether bond to a propyl group. This bifunctional nature, possessing both a nucleophilic primary amine and a hydrophobic ether moiety, makes it a versatile molecule in chemical synthesis and industrial applications. The primary amine group (-NH2) provides basicity and a site for reactions with electrophiles, while the ether linkage influences its polarity, solubility, and steric properties.

Historically, compounds like this compound gained prominence with the advancement of epoxy resin chemistry in the mid-20th century. Ether-containing amines were developed as curing agents to enhance the flexibility, adhesion, and chemical resistance of polymer networks. Today, its applications extend beyond polymers, serving as a key intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications for researchers and professionals in chemistry and drug development.

Chemical Identification and Structure

The fundamental identity of this compound is established by its chemical formula, structure, and various registry numbers.

Table 1: Chemical Identification of this compound

Identifier Value Reference
IUPAC Name 3-Propoxypropan-1-amine
CAS Number 928-55-0
Molecular Formula C₆H₁₅NO [1]
Molecular Weight 117.19 g/mol
Synonyms 3-(Propoxy)propylamine, 1-Amino-3-propoxypropane, 3-Aminopropyl propyl ether

| Chemical Structure | CH₃–CH₂–CH₂–O–CH₂–CH₂–CH₂–NH₂ | |

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various chemical environments and are crucial for its handling, storage, and application.

Table 2: Physicochemical Properties of this compound and its Isomer

Property Value Notes Reference
Appearance Clear colorless to light yellow liquid Data for isomer 3-Isopropoxypropylamine [2]
Boiling Point 78-79 °C @ 85 mmHg Data for isomer 3-Isopropoxypropylamine [2]
Density 0.845 g/mL @ 25 °C Data for isomer 3-Isopropoxypropylamine [2]
Refractive Index n20/D 1.4195 Data for isomer 3-Isopropoxypropylamine [2]
pKa ~9.6 The primary amine group makes it a moderately strong base.
Solubility Water Soluble The product is noted to be water soluble. [3]

| Stability | Stable under normal conditions. | Sensitive to strong acids, which can cleave the ether bond, and strong oxidizers. | |

Spectroscopic Characterization

Spectroscopic data is essential for the structural confirmation and purity analysis of this compound.

Table 3: Spectroscopic Data for this compound

Technique Key Features and Peaks Reference
Infrared (IR) Spectroscopy ~3300 cm⁻¹ (N-H stretching), ~2800–3000 cm⁻¹ (C-H alkyl stretching), ~1100 cm⁻¹ (C-O-C ether stretching), ~1600 cm⁻¹ (N-H bending)
¹H NMR Spectroscopy Triplets and multiplets at 0.9–1.5 ppm (propyl chain protons), signals at 2.5–3.3 ppm (CH₂ adjacent to N and O), broad singlet at 1.5–2.0 ppm (exchangeable NH₂ protons)
¹³C NMR Spectroscopy Signals at 10–40 ppm (alkyl carbons), signal around 60 ppm (carbons adjacent to the ether oxygen)

| Mass Spectrometry (MS) | Molecular ion peak at m/z 117, with fragmentation patterns showing loss of alkyl and amine-related fragments. | |

Reactivity and Chemical Behavior

The reactivity of this compound is dominated by its primary amine group, which acts as a potent nucleophile. The ether linkage is comparatively stable but can be cleaved under harsh acidic conditions.

Key reactions include:

  • Nucleophilic Substitution: Reacts with alkyl halides to form secondary and tertiary amines.

  • Condensation Reactions: Reacts with aldehydes and ketones to form imines (Schiff bases).

  • Epoxide Addition: The amine can open epoxide rings to yield β-hydroxyamines, a crucial reaction in polymer chemistry.

  • Acylation and Sulfonylation: Reacts with acid chlorides, anhydrides, and sulfonyl chlorides to form stable amides and sulfonamides, respectively. This is a foundational reaction for creating derivatives in drug discovery.

  • Reaction with Isocyanates: Forms urea linkages, which are fundamental to polyurethane chemistry.

G main This compound prod_hydroxyamine β-Hydroxyamine main->prod_hydroxyamine + prod_imine Imine main->prod_imine + prod_sec_amine Secondary Amine main->prod_sec_amine + sub_epoxide Electrophile (e.g., Epoxide) sub_epoxide->prod_hydroxyamine sub_ketone Electrophile (e.g., Ketone) sub_ketone->prod_imine sub_alkylhalide Electrophile (e.g., Alkyl Halide) sub_alkylhalide->prod_sec_amine

Diagram 1: Key reaction pathways of this compound.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. A common and industrially scalable method involves the cyanoethylation of propanol followed by catalytic hydrogenation of the resulting nitrile.

Experimental Protocol: Two-Step Synthesis from n-Propanol and Acrylonitrile

This protocol is based on a well-established method for synthesizing alkoxypropylamines.[4]

Step 1: Synthesis of 3-Propoxypropionitrile

  • Apparatus Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser.

  • Reaction Mixture: Charge the flask with n-propanol and a catalytic amount of a strong base (e.g., sodium methoxide or potassium hydroxide).

  • Addition of Acrylonitrile: Cool the flask in an ice bath to maintain a temperature of 10-20°C. Add acrylonitrile dropwise from the dropping funnel over 1-2 hours, ensuring the temperature does not exceed 25°C.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Neutralization and Workup: Neutralize the catalyst with a weak acid (e.g., acetic acid). Remove the excess n-propanol under reduced pressure. The remaining crude 3-propoxypropionitrile can be purified by vacuum distillation or used directly in the next step.

Step 2: Catalytic Hydrogenation to this compound

  • Apparatus Setup: The hydrogenation is performed in a high-pressure autoclave (e.g., a Parr hydrogenator) equipped with a gas inlet, pressure gauge, and mechanical stirrer.

  • Reaction Mixture: Charge the autoclave with the crude 3-propoxypropionitrile, a solvent such as ethanol or methanol, and a hydrogenation catalyst (e.g., Raney Nickel or a supported cobalt catalyst). An inhibitor like ammonia is often added to suppress the formation of secondary amines.[4]

  • Hydrogenation: Seal the reactor, purge it with nitrogen, and then pressurize with hydrogen to 3.0-6.0 MPa.[4] Heat the reactor to 70-150°C while stirring vigorously.[4]

  • Reaction Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. Once the pressure stabilizes, the reaction is complete.

  • Catalyst Removal and Purification: Cool the reactor, vent the excess hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the catalyst. The resulting solution is then purified by fractional vacuum distillation to yield pure this compound.[4]

G reactants Reactants: n-Propanol + Acrylonitrile step1 Step 1: Cyanoethylation (Base Catalyst) reactants->step1 intermediate Intermediate: 3-Propoxypropionitrile step1->intermediate step2 Step 2: Catalytic Hydrogenation (Raney Ni, H₂, Pressure, Heat) intermediate->step2 crude_product Crude Product Mixture step2->crude_product step3 Step 3: Purification (Fractional Vacuum Distillation) crude_product->step3 final_product Final Product: Pure this compound step3->final_product

Diagram 2: Experimental workflow for the synthesis of this compound.

Applications in Research and Drug Development

While this compound is widely used as an epoxy curing agent in coatings and adhesives, its primary value for researchers and drug development professionals lies in its role as a versatile chemical building block. The primary amine serves as a reactive handle to introduce the propoxypropyl tail into larger molecules, which can modulate properties like solubility, lipophilicity, and metabolic stability.

In drug discovery, primary amines are crucial for creating libraries of compounds for biological screening. This compound can be used to generate diverse sets of amides, sulfonamides, ureas, and other derivatives, allowing for systematic exploration of a molecule's structure-activity relationship (SAR).

G start Core Scaffold: This compound reaction Parallel Synthesis (Amidation, Sulfonylation, etc.) start->reaction reagents Library of Reagents (R-COCl, R-SO₂Cl, R-NCO, etc.) reagents->reaction library Derivative Library (Diverse R-groups attached) reaction->library screening High-Throughput Biological Screening library->screening sar Structure-Activity Relationship (SAR) Data screening->sar

Diagram 3: Role in generating compound libraries for drug discovery.

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols. It is flammable, corrosive, and toxic.

Table 4: GHS Hazard Information and Handling Precautions

Hazard Class GHS Hazard Statement Precautionary Measures Reference
Flammability H226: Flammable liquid and vapor P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Use non-sparking tools. [3]
Corrosivity H314: Causes severe skin burns and eye damage P280: Wear protective gloves, protective clothing, eye protection, and face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. [3][5]
Toxicity H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled P261: Avoid breathing vapors/mists. P271: Use only outdoors or in a well-ventilated area. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.
Respiratory Irritation H335: May cause respiratory irritation P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. [5]

| Environmental | H412: Harmful to aquatic life with long lasting effects | P273: Avoid release to the environment. | |

Handling: Always handle this compound inside a chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.[3] Store in a cool, dry, well-ventilated area away from ignition sources and incompatible materials like strong acids and oxidizing agents.[3]

Conclusion

This compound is a valuable chemical with a well-defined set of properties and reactivities. Its dual functionality as both an amine and an ether makes it a staple in polymer science and a highly useful building block for synthetic chemists. For professionals in drug development, its ability to serve as a scaffold for creating diverse molecular libraries is of particular importance. Proper understanding of its synthesis, reactivity, and stringent safety requirements is essential for its effective and safe utilization in both research and industrial settings.

References

An In-depth Technical Guide to the Synthesis of 3-Propoxypropylamine from 1,3-Propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route for producing 3-propoxypropylamine, a versatile bifunctional molecule, commencing from the readily available starting material, 1,3-propanediol. This document outlines the core chemical transformations, provides detailed experimental protocols, and presents quantitative data in a structured format to aid in laboratory and developmental scale-up.

Executive Summary

The synthesis of this compound from 1,3-propanediol is most effectively achieved through a two-step synthetic sequence. The initial step involves the etherification of 1,3-propanediol to form the intermediate, 3-propoxy-1-propanol. This is followed by a catalytic amination of the intermediate to yield the final product, this compound. This route is advantageous due to the accessibility of the starting materials and the generally high yields achievable under optimized conditions.

Synthetic Pathway Overview

The overall synthetic pathway can be visualized as a two-stage process, beginning with the formation of an ether linkage, followed by the introduction of a primary amine functionality.

Synthesis_Pathway 1,3-Propanediol 1,3-Propanediol Step1 Step 1: Williamson Ether Synthesis 1,3-Propanediol->Step1 Propyl_Halide Propyl Halide (e.g., 1-Bromopropane) Propyl_Halide->Step1 3-Propoxy-1-propanol 3-Propoxy-1-propanol Step1->3-Propoxy-1-propanol Step2 Step 2: Catalytic Amination 3-Propoxy-1-propanol->Step2 Ammonia Ammonia Ammonia->Step2 This compound This compound Step2->this compound

Caption: Overall synthetic route from 1,3-Propanediol to this compound.

Step 1: Williamson Ether Synthesis of 3-Propoxy-1-propanol

The initial stage of the synthesis involves the formation of 3-propoxy-1-propanol through a Williamson ether synthesis. This reaction proceeds via the deprotonation of 1,3-propanediol to form an alkoxide, which then acts as a nucleophile, attacking a propyl halide in an SN2 reaction.

Experimental Protocol

This protocol is adapted from established Williamson ether synthesis procedures.

Materials:

  • 1,3-Propanediol

  • Potassium hydroxide (KOH)

  • 1-Bromopropane

  • Toluene (optional, for azeotropic removal of water)

  • Nitrogen or Argon gas supply

Procedure:

  • A multi-necked flask is charged with 1,3-propanediol and powdered potassium hydroxide.

  • If necessary, toluene can be added, and the mixture is heated to azeotropically remove water, resulting in the formation of the monopotassium salt of 1,3-propanediol.

  • The reaction mixture is then heated to a specified temperature under an inert atmosphere (e.g., nitrogen).

  • 1-Bromopropane is added dropwise to the heated mixture.

  • The reaction is maintained at the set temperature for a specified duration to ensure complete conversion.

  • Upon completion, the reaction mixture is cooled, and the precipitated potassium bromide is removed by filtration.

  • The resulting crude 3-propoxy-1-propanol is then purified by distillation.

Quantitative Data for Etherification

The following table summarizes typical reaction parameters for the synthesis of an analogous compound, 3-methoxy-1-propanol, which can be extrapolated for the synthesis of 3-propoxy-1-propanol.

ParameterValueReference
Reactants 1,3-Propanediol, Potassium Hydroxide, Methyl Chloride[1]
Solvent None (or Toluene for water removal)[1]
Temperature 100 °C[1]
Pressure Autoclave conditions[1]
Reaction Time Not specified[1]
Yield of Alkoxypropanol 82%[1]
Selectivity 93%[1]

Step 2: Catalytic Amination of 3-Propoxy-1-propanol

The second step involves the conversion of the hydroxyl group of 3-propoxy-1-propanol to a primary amine. This is efficiently achieved through direct catalytic amination with ammonia at elevated temperature and pressure.

Experimental Workflow

Amination_Workflow cluster_0 Feed Preparation cluster_1 Reaction cluster_2 Separation & Purification 3-Propoxy-1-propanol 3-Propoxy-1-propanol Mixer Mix 3-Propoxy-1-propanol->Mixer Ammonia Ammonia Ammonia->Mixer Hydrogen Hydrogen Hydrogen->Mixer Preheater Preheat & Vaporize Mixer->Preheater Reactor Fixed-Bed Reactor (Catalyst) Preheater->Reactor Condenser Condenser Reactor->Condenser Gas-Liquid_Separator Gas-Liquid Separator Condenser->Gas-Liquid_Separator Distillation Distillation Gas-Liquid_Separator->Distillation Product This compound Distillation->Product

Caption: Workflow for the continuous catalytic amination of 3-propoxy-1-propanol.

Experimental Protocol

This protocol is based on the catalytic amination of the analogous 3-methoxy-1-propanol.[2]

Materials:

  • 3-Propoxy-1-propanol

  • Ammonia

  • Hydrogen

  • Cu-Co/Al2O3-diatomite catalyst

Procedure:

  • 3-Propoxy-1-propanol is fed into a preheater where it is mixed with ammonia and hydrogen gas.

  • The gaseous mixture is then passed through a fixed-bed reactor containing the Cu-Co/Al2O3-diatomite catalyst.

  • The reaction is conducted under elevated temperature and pressure.

  • The effluent from the reactor is cooled and condensed.

  • A gas-liquid separator is used to remove excess ammonia and hydrogen, which can be recycled.

  • The liquid phase, containing this compound, unreacted alcohol, and byproducts, is subjected to fractional distillation to isolate the pure product.

Quantitative Data for Amination

The following table provides the reaction conditions for the amination of 3-methoxy-1-propanol, which are expected to be similar for 3-propoxy-1-propanol.[2]

ParameterValueReference
Reactants 3-Methoxy-1-propanol, Ammonia, Hydrogen[2]
Catalyst Cu-Co/Al2O3-diatomite[2]
Temperature 120–220 °C[2]
Pressure 0.3–1.5 MPa[2]
Yield Not explicitly stated, but described as an efficient conversion[2]

Conclusion

The synthesis of this compound from 1,3-propanediol via a two-step process of Williamson ether synthesis followed by catalytic amination presents a robust and scalable route. The protocols and data provided in this guide offer a solid foundation for researchers and professionals in the field of drug development and chemical synthesis to further explore and optimize this valuable transformation. Careful control of reaction parameters in both steps is crucial for achieving high yields and purity of the final product.

References

An In-depth Technical Guide to 3-Propoxypropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Propoxypropylamine, a versatile aliphatic amine. This document includes key quantitative data, a detailed experimental protocol for its synthesis, and a visualization of the synthetic pathway.

Core Properties of this compound

This compound is an organic compound featuring both a primary amine and an ether functional group. Its structure, consisting of a propylamine moiety linked to a propyl group via an ether bond, imparts both nucleophilic and hydrophobic characteristics, making it a valuable intermediate in various chemical syntheses.

Quantitative Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C6H15NO
Molecular Weight 117.19 g/mol
IUPAC Name 3-Propoxypropan-1-amine
CAS Number 5332-73-0

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through various routes. A common laboratory-scale method involves a two-step process: Williamson ether synthesis to form a propoxy propanol intermediate, followed by amination.

Objective: To synthesize this compound from 1,3-Propanediol and 1-Bromopropane.

Step 1: Synthesis of 3-Propoxy-1-propanol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-Propanediol in a suitable solvent such as tetrahydrofuran (THF).

  • Base Addition: Under an inert atmosphere (e.g., nitrogen or argon), add a strong base like sodium hydride (NaH) portion-wise to the solution at 0°C. This will deprotonate the diol to form the alkoxide.

  • Ether Formation: Slowly add 1-bromopropane to the reaction mixture. The alkoxide will displace the bromide ion in a nucleophilic substitution reaction.

  • Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, carefully quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-propoxy-1-propanol.

Step 2: Amination of 3-Propoxy-1-propanol

  • Conversion to a Leaving Group: The hydroxyl group of 3-propoxy-1-propanol is a poor leaving group. Therefore, it must be converted to a better leaving group, such as a tosylate or mesylate. Dissolve the alcohol in a suitable solvent (e.g., dichloromethane) and cool to 0°C. Add p-toluenesulfonyl chloride (TsCl) and a base like triethylamine or pyridine.

  • Nucleophilic Substitution with Ammonia: The resulting tosylate is then reacted with a source of ammonia (e.g., a solution of ammonia in methanol or aqueous ammonia) in a sealed pressure vessel.

  • Reaction and Purification: Heat the mixture. The ammonia will displace the tosylate group to form this compound. After the reaction is complete, cool the vessel, and carefully vent any excess pressure. The product can then be isolated by extraction and purified by distillation under reduced pressure.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound as described in the experimental protocol.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Amination A 1,3-Propanediol + 1-Bromopropane B Reaction with Strong Base (e.g., NaH) A->B C 3-Propoxy-1-propanol B->C D Conversion of Hydroxyl to Leaving Group (e.g., Tosylate) C->D Intermediate Product E Nucleophilic Substitution with Ammonia D->E F This compound E->F

Caption: Synthesis workflow for this compound.

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Propoxypropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Propoxypropylamine is an aliphatic amine with a terminal ether group, making it a versatile bifunctional molecule. Its chemical structure, featuring both a nucleophilic primary amine and a hydrophobic propyl ether moiety, imparts a unique combination of properties that are valuable in a range of chemical syntheses. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its reactivity, tailored for professionals in research and drug development.

Chemical Structure and Identification

  • IUPAC Name: 3-Propoxypropan-1-amine

  • Synonyms: 3-Propoxy-1-propylamine, 1-Amino-3-propoxypropane

  • CAS Number: 928-55-0

  • Molecular Formula: C₆H₁₅NO

  • Molecular Structure: CH₃CH₂CH₂OCH₂CH₂CH₂NH₂

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.

PropertyValueNotes
Molecular Weight 117.19 g/mol Calculated
Appearance Colorless to pale yellow liquidPurity dependent
Boiling Point 177–180 °C at 760 mmHgPurity dependent
Melting Point < 0 °CRemains liquid at room temperature
Density 0.86 g/mL at 25 °CLess dense than water
Solubility Miscible with water and alcoholsDue to the presence of both amine and ether groups
pKa ~9.6Moderately strong base among aliphatic amines
Flash Point ~70 °C (closed cup)Flammable liquid
Refractive Index ~1.420

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of both primary amines and ethers. The lone pair of electrons on the nitrogen atom makes it a good nucleophile and a moderate base.

Basicity: With a pKa of approximately 9.6, it readily forms salts with acids.

Nucleophilicity: The primary amine group participates in a variety of nucleophilic reactions:

  • Alkylation: Reacts with alkyl halides to form secondary and tertiary amines.

  • Acylation: Reacts with acid chlorides and anhydrides to form amides.

  • Condensation: Forms imines (Schiff bases) upon reaction with aldehydes and ketones.

  • Epoxide Opening: The amine can act as a nucleophile to open epoxide rings, forming β-hydroxyamines.

  • Michael Addition: Can undergo conjugate addition to α,β-unsaturated carbonyl compounds.

Ether Linkage Stability: The ether linkage is generally stable under neutral and basic conditions but can be cleaved by strong acids at elevated temperatures.

Stability and Storage: this compound is stable under normal storage conditions. It should be stored in a tightly sealed container, protected from moisture and strong oxidizing agents.

Spectroscopic Characterization

SpectrumKey Features
¹H NMR ~0.9 ppm (triplet): -CH₃ of the propyl group~1.5 ppm (sextet): -CH₂-CH₃ of the propyl group~1.7 ppm (quintet): -O-CH₂-CH₂ -CH₂-NH₂~2.7 ppm (triplet): -CH₂-NH₂~3.4 ppm (triplet): -O-CH₂- of the propoxy group~3.5 ppm (triplet): -O-CH₂- of the propylamine moietyBroad singlet: -NH₂ (chemical shift can vary)
¹³C NMR Signals for the six distinct carbon atoms. Carbons adjacent to the oxygen and nitrogen atoms will be shifted downfield.~10 ppm: -CH₃~22 ppm: -CH₂-CH₃~30-40 ppm: -O-CH₂-CH₂ -CH₂-NH₂~40-50 ppm: -CH₂-NH₂~70-75 ppm: -O-CH₂- (both)
IR ~3300-3400 cm⁻¹ (two bands): N-H stretching of the primary amine~2800-3000 cm⁻¹: C-H stretching of alkyl groups~1600 cm⁻¹: N-H bending (scissoring)~1100 cm⁻¹: C-O-C ether stretching
Mass Spec Molecular Ion (M⁺): m/z = 117Fragmentation: Alpha-cleavage adjacent to the nitrogen is a common fragmentation pathway for amines, leading to the loss of an alkyl radical.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis and Subsequent Amination

This two-step process is a common laboratory-scale synthesis.

Step 1: Synthesis of 3-Propoxypropan-1-ol

  • Materials: 1,3-Propanediol, sodium hydride (NaH) or potassium hydroxide (KOH), 1-bromopropane, and a suitable aprotic solvent (e.g., THF, DMF).

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1,3-propanediol (1.0 eq) in the chosen solvent.

    • Cool the solution in an ice bath and add NaH (1.1 eq) portion-wise. Allow the mixture to stir until hydrogen evolution ceases.

    • Slowly add 1-bromopropane (1.0 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction with water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude 3-propoxypropan-1-ol by distillation.

Step 2: Conversion of 3-Propoxypropan-1-ol to this compound

  • Materials: 3-Propoxypropan-1-ol, thionyl chloride (SOCl₂) or a sulfonyl chloride (e.g., tosyl chloride), ammonia or a source of ammonia, and a suitable solvent.

  • Procedure (via conversion to an alkyl halide):

    • In a round-bottom flask, cool a solution of 3-propoxypropan-1-ol in a suitable solvent (e.g., dichloromethane) in an ice bath.

    • Slowly add thionyl chloride (1.1 eq).

    • Allow the reaction to stir at room temperature until the conversion to 1-chloro-3-propoxypropane is complete (monitor by TLC or GC).

    • Remove the solvent and excess thionyl chloride under reduced pressure.

    • In a sealed vessel, dissolve the crude 1-chloro-3-propoxypropane in an excess of concentrated aqueous or alcoholic ammonia.

    • Heat the mixture and monitor the reaction for the formation of the amine.

    • After completion, cool the reaction, and remove the excess ammonia and solvent.

    • Make the solution basic and extract the product with an organic solvent.

    • Dry the organic layer and purify the this compound by distillation.

Determination of Boiling Point
  • Apparatus: A small-scale distillation apparatus or a Thiele tube setup.

  • Procedure (Distillation):

    • Place a small volume of this compound in a distillation flask with a few boiling chips.

    • Assemble the distillation apparatus with a condenser and a collection flask.

    • Place a thermometer in the distillation head so that the top of the bulb is level with the side arm of the condenser.

    • Heat the flask gently.

    • Record the temperature at which the liquid is actively boiling and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard (e.g., TMS).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and splitting patterns to assign the peaks to the corresponding protons in the molecule. For the ¹³C NMR spectrum, identify the number of unique carbon signals.

Infrared (IR) Spectroscopy

  • Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

  • Analysis: Identify the characteristic absorption bands for the functional groups present, such as the N-H stretches of the primary amine and the C-O-C stretch of the ether.

Applications in Research and Drug Development

This compound and its analogs are valuable building blocks in organic synthesis due to their bifunctional nature. The primary amine allows for the introduction of this moiety into larger molecules through various coupling reactions, while the ether linkage can impart desirable physicochemical properties such as improved solubility and metabolic stability.

In drug development, alkoxypropylamine scaffolds can be found in a variety of therapeutic agents. The amine can serve as a handle for forming amides, ureas, sulfonamides, or for attachment to a core scaffold. The alkoxy group can be varied to modulate lipophilicity and other pharmacokinetic properties.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Amination 1,3-Propanediol 1,3-Propanediol Reaction1 Etherification 1,3-Propanediol->Reaction1 1-Bromopropane 1-Bromopropane 1-Bromopropane->Reaction1 NaH NaH NaH->Reaction1 Base 3-Propoxypropan-1-ol 3-Propoxypropan-1-ol Reaction1->3-Propoxypropan-1-ol Activation Activation 3-Propoxypropan-1-ol->Activation SOCl2 SOCl2 SOCl2->Activation Intermediate 1-Chloro-3-propoxypropane Activation->Intermediate Reaction2 Nucleophilic Substitution Intermediate->Reaction2 NH3 NH3 NH3->Reaction2 This compound This compound Reaction2->this compound

Caption: Synthetic workflow for this compound.

Reactivity_Diagram cluster_reactions Key Reactions cluster_products Products This compound This compound Alkylation Alkylation (+ R-X) This compound->Alkylation Acylation Acylation (+ RCOCl) This compound->Acylation Condensation Condensation (+ Aldehyde/Ketone) This compound->Condensation Epoxide_Opening Epoxide Opening (+ Epoxide) This compound->Epoxide_Opening Secondary_Amine Secondary/Tertiary Amine Alkylation->Secondary_Amine Amide Amide Acylation->Amide Imine Imine (Schiff Base) Condensation->Imine Beta_Hydroxyamine β-Hydroxyamine Epoxide_Opening->Beta_Hydroxyamine

Caption: Reactivity of this compound.

An In-depth Technical Guide to 3-Propoxypropylamine (CAS: 928-55-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Propoxypropylamine, with CAS number 928-55-0, is an aliphatic amine featuring a primary amine group and an ether linkage. This unique structure, consisting of a propylamine moiety connected to a propyl group via an ether bond, imparts both nucleophilic and hydrophobic characteristics to the molecule. Consequently, this compound serves as a versatile intermediate in various chemical syntheses and industrial applications. Its primary amine group provides a site for reactions with electrophiles, making it a valuable component in the synthesis of more complex molecules and polymers.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, key applications, and relevant safety information.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in various experimental and industrial settings.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 928-55-0
IUPAC Name 3-Propoxypropan-1-amine
Synonyms 3-(Propoxy)propylamine, 1-Amino-3-propoxypropane, 3-Aminopropyl propyl ether
Molecular Formula C₆H₁₅NO
Molecular Weight 117.19 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 177–180 °C at 760 mmHg
Melting Point < 0 °C
Density 0.86 g/mL at 25 °C
Refractive Index ~1.420
Flash Point ~70 °C (closed cup)
Solubility Miscible with water and alcohols
Vapor Pressure Low at room temperature
pKa ~9.6

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process: the Williamson ether synthesis to form 3-propoxypropan-1-ol, followed by the conversion of the alcohol to the amine. An alternative route involves the reduction of 3-propoxypropanenitrile.

Synthesis via Williamson Ether Synthesis and Amination

This pathway begins with the reaction of 1,3-propanediol with a propyl halide (e.g., 1-bromopropane) under basic conditions to form 3-propoxypropan-1-ol. The resulting alcohol is then converted into a better leaving group (e.g., a tosylate or mesylate) and subsequently displaced by an amine source, such as ammonia, to yield the final product.

Synthesis via Reduction of 3-Propoxypropanenitrile

An alternative synthesis route involves the reduction of 3-propoxypropanenitrile. This method is particularly effective for producing primary amines. The nitrile can be prepared from the corresponding halide and a cyanide salt. The subsequent reduction of the nitrile to the primary amine can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

The following is a general protocol for the reduction of a nitrile to a primary amine using lithium aluminum hydride, which can be adapted for the synthesis of this compound from 3-propoxypropanenitrile.[1][2][3]

Materials:

  • 3-Propoxypropanenitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 10% Sodium hydroxide (NaOH) solution

  • Ethyl acetate or Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • To a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF (10 volumes) at 0 °C under a nitrogen atmosphere, add a solution of 3-propoxypropanenitrile (1 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C.

  • Carefully quench the excess LiAlH₄ by the successive dropwise addition of water (1 volume), followed by 10% NaOH solution (1.5 volumes), and finally water (3 volumes).[1]

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with ethyl acetate or DCM.

  • Separate the organic layer from the aqueous layer.

  • Wash the organic layer twice with water (10 volumes each) and then with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by distillation under reduced pressure.

Applications

The bifunctional nature of this compound makes it a valuable component in several industrial applications.

Epoxy Curing Agent

This compound is utilized as a curing agent for epoxy resins. The primary amine group reacts with the epoxide groups of the resin in a nucleophilic ring-opening reaction. This process forms a cross-linked polymer network, resulting in a rigid and durable thermoset material. The ether linkage in this compound can enhance the flexibility and impact strength of the cured epoxy.

Epoxy_Curing_Mechanism Epoxy Epoxy Resin (with epoxide groups) Intermediate Hydroxy Amine Intermediate Epoxy->Intermediate Nucleophilic Attack Amine This compound (Primary Amine) Amine->Intermediate Crosslinked Cross-linked Polymer Network (Cured Epoxy) Intermediate->Crosslinked Further Reaction

Epoxy Curing Mechanism
Corrosion Inhibitor

Amines are known to be effective corrosion inhibitors for various metals and alloys. This compound, with its nitrogen and oxygen atoms containing lone pairs of electrons, can adsorb onto metal surfaces. This forms a protective film that isolates the metal from the corrosive environment, thereby inhibiting the corrosion process. This application is particularly relevant in industries where metal equipment is exposed to acidic or saline conditions.

Corrosion_Inhibition_Workflow Metal Metal Surface Adsorption Adsorption of Inhibitor on Metal Surface Metal->Adsorption Corrosion Corrosion Metal->Corrosion Corrosive Corrosive Environment (e.g., Acid, Saltwater) Corrosive->Corrosion Inhibitor This compound (Corrosion Inhibitor) Inhibitor->Adsorption Protection Formation of Protective Film Adsorption->Protection NoCorrosion Corrosion Inhibition Protection->NoCorrosion

Corrosion Inhibition Workflow
Adhesion Promoter in Bitumen

In the construction industry, this compound can be used as an adhesion promoter in bitumen (asphalt).[4][5][6][7] The amine group of the molecule enhances the adhesion between the aggregate (stone particles) and the bitumen binder. This is particularly important in the presence of water, which can weaken the bond and lead to pavement damage. The use of adhesion promoters improves the durability and lifespan of asphalt roads.[4][5][6][7]

Adhesion_Promotion_Logic Bitumen Bitumen Binder ImprovedAdhesion Enhanced Interfacial Bonding Bitumen->ImprovedAdhesion Aggregate Aggregate Surface Aggregate->ImprovedAdhesion AdhesionPromoter This compound (Adhesion Promoter) AdhesionPromoter->ImprovedAdhesion Improves affinity DurablePavement Durable Asphalt Pavement ImprovedAdhesion->DurablePavement

Logic of Adhesion Promotion in Bitumen

Analytical Characterization

The identity and purity of this compound can be confirmed using various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different methylene groups and the terminal methyl group. The protons on the carbon adjacent to the amine group will appear as a triplet, as will the protons on the carbon adjacent to the ether oxygen. The protons of the amine group will typically appear as a broad singlet.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in the molecule, with their chemical shifts being influenced by the neighboring amine and ether functional groups.

  • Mass Spectrometry (MS):

    • The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (117.19 g/mol ). Fragmentation patterns will be consistent with the structure, showing losses of alkyl and amine-containing fragments.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine group (typically in the region of 3300-3500 cm⁻¹) and the C-O-C stretching of the ether linkage (around 1100 cm⁻¹).

Safety and Handling

This compound is a chemical that requires careful handling. It is important to consult the Safety Data Sheet (SDS) before use.

  • General Precautions: Avoid inhalation of vapor or mist. Use in a well-ventilated area. Avoid contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.

  • In case of exposure:

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

    • Skin contact: Take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water.

    • Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides and nitrogen oxides (NOx) can be formed.

Conclusion

This compound is a valuable and versatile chemical intermediate with a range of industrial applications stemming from its unique molecular structure. A thorough understanding of its chemical and physical properties, synthesis, and safe handling procedures is crucial for its effective and responsible use in research and development. This technical guide provides a foundational understanding for professionals working with this compound.

References

An In-depth Technical Guide to the Reactivity of the Primary Amine in 3-Propoxypropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Propoxypropylamine is a primary amine featuring a flexible propoxy tail, a characteristic that imparts unique solubility and reactivity profiles. The lone pair of electrons on the nitrogen atom of the primary amine group dictates its chemical behavior, rendering it a competent nucleophile and a moderate base. This guide provides a comprehensive overview of the reactivity of the primary amine in this compound, with a focus on its fundamental chemical properties and its utility in key synthetic transformations. This document details its basicity and nucleophilicity, and explores its participation in amide bond formation, reductive amination, aza-Michael additions, and reactions with isocyanates and epoxides. Experimental protocols for these transformations are provided, along with quantitative data to inform reaction optimization. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the underlying chemical principles.

Introduction

This compound, with the chemical structure CH₃CH₂CH₂OCH₂CH₂CH₂NH₂, is a versatile primary amine that finds application in various chemical syntheses. The presence of both a primary amine and an ether linkage within the same molecule gives it a distinct combination of properties, including good solubility in a range of organic solvents. The reactivity of the primary amine group is central to its synthetic utility and is the focus of this technical guide. This document will provide an in-depth analysis of the factors governing the reactivity of this functional group, supported by experimental data and detailed protocols.

Physicochemical and Reactivity Data

The reactivity of the primary amine in this compound is fundamentally governed by its basicity and nucleophilicity. These properties are quantified by its pKa value and nucleophilicity parameters, respectively.

Basicity

The basicity of an amine is a measure of its ability to accept a proton. The pKa of the conjugate acid of this compound is approximately 9.6, which classifies it as a moderately strong base among aliphatic amines. This basicity is a critical factor in its reactions, as it can influence catalyst selection and reaction conditions.

Nucleophilicity

Table 1: Comparative Physicochemical and Nucleophilicity Data for Selected Primary Amines

AmineStructurepKa of Conjugate AcidMayr's Nucleophilicity Parameter (N) in Water
AmmoniaNH₃9.259.5[1]
EthylamineCH₃CH₂NH₂10.6312.9[1]
n-PropylamineCH₃CH₂CH₂NH₂10.7113.3[1]
Isopropylamine(CH₃)₂CHNH₂10.6312.0[1]
tert-Butylamine(CH₃)₃CNH₂10.6810.5[1]
This compound CH₃CH₂CH₂OCH₂CH₂CH₂NH₂ ~9.6 Not Experimentally Determined

Note: The pKa and N values can vary depending on the solvent and experimental conditions.

Based on the trends observed in Table 1, the propoxy group in this compound is expected to have a modest electronic effect on the amine's nucleophilicity. The ether oxygen may exhibit a slight electron-withdrawing inductive effect, which could slightly decrease its basicity and nucleophilicity compared to a simple alkylamine like n-propylamine. However, the overall flexibility of the carbon chain minimizes steric hindrance around the nitrogen atom.

Key Reactions of the Primary Amine

The nucleophilic nature of the primary amine in this compound allows it to participate in a wide range of chemical transformations. This section details the experimental protocols for several key reactions.

Amide Bond Formation

The reaction of this compound with carboxylic acids or their derivatives is a fundamental method for the synthesis of amides. Direct condensation with a carboxylic acid is often inefficient and requires harsh conditions. More commonly, the carboxylic acid is activated using a coupling reagent.

Experimental Protocol: Amide Coupling using a Carbodiimide Reagent

  • Acid Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) (1.1 equivalents). Stir the mixture at room temperature for 30-60 minutes to form the activated ester.

  • Amine Addition: To the activated carboxylic acid solution, add this compound (1.0-1.2 equivalents). If the carboxylic acid starting material is an acid salt, a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1-2 equivalents) may be required to liberate the free amine.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid solution), a mild base (e.g., saturated sodium bicarbonate solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

DOT Diagram: General Workflow for Amide Coupling

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Carboxylic_Acid Carboxylic Acid Activation Acid Activation (RT, 30-60 min) Carboxylic_Acid->Activation Coupling_Reagent Coupling Reagent (e.g., EDC) Coupling_Reagent->Activation Solvent Anhydrous Solvent (e.g., DCM) Solvent->Activation Amine_Addition Add this compound Activation->Amine_Addition Activated Ester Reaction_Monitoring Stir at RT (Monitor by TLC/LC-MS) Amine_Addition->Reaction_Monitoring Quench Quench Reaction Reaction_Monitoring->Quench Reaction Complete Extraction Liquid-Liquid Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product Purified Amide Purification->Final_Product

Caption: General workflow for amide synthesis.

Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of secondary amines from the reaction of a primary amine with an aldehyde or ketone. The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced.

Experimental Protocol: Reductive Amination with Sodium Borohydride

  • Imine Formation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) and this compound (1.0-1.2 equivalents) in a suitable solvent such as methanol (MeOH) or tetrahydrofuran (THF). Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The formation of the imine can be facilitated by the addition of a dehydrating agent such as magnesium sulfate or molecular sieves.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Carefully add a reducing agent such as sodium borohydride (NaBH₄) (1.5-2.0 equivalents) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

DOT Diagram: Reductive Amination Mechanism

Reductive_Amination Aldehyde_Ketone Aldehyde/Ketone (R₂C=O) Hemiaminal Hemiaminal Intermediate Aldehyde_Ketone->Hemiaminal Amine This compound (R'NH₂) Amine->Hemiaminal Imine Iminium Ion [R₂C=NHR']⁺ Hemiaminal->Imine -H₂O Secondary_Amine Secondary Amine (R₂CH-NHR') Imine->Secondary_Amine Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->Secondary_Amine Reduction

Caption: Mechanism of reductive amination.

Aza-Michael Addition

The aza-Michael addition is a conjugate addition of the amine nucleophile to an α,β-unsaturated carbonyl compound (a Michael acceptor). This reaction is a powerful tool for the formation of β-amino carbonyl compounds.

Experimental Protocol: Aza-Michael Addition to an Acrylate

  • Reaction Setup: In a round-bottom flask, dissolve the α,β-unsaturated ester, such as methyl acrylate (1.0 equivalent), in a protic solvent like methanol or ethanol.

  • Amine Addition: Add this compound (1.0-1.1 equivalents) to the solution. The reaction can often proceed without a catalyst, as the amine can act as its own base. For less reactive substrates, a mild base such as triethylamine may be added.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is often exothermic. Monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can often be purified by vacuum distillation or flash column chromatography.

DOT Diagram: Aza-Michael Addition Workflow

Aza_Michael_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification Michael_Acceptor Michael Acceptor (e.g., Methyl Acrylate) Mixing Combine Reactants Michael_Acceptor->Mixing Amine This compound Amine->Mixing Solvent Solvent (e.g., Methanol) Solvent->Mixing Stirring Stir at RT (Monitor by TLC/LC-MS) Mixing->Stirring Concentration Solvent Removal Stirring->Concentration Reaction Complete Purification_Step Distillation or Chromatography Concentration->Purification_Step Final_Product β-Amino Ester Purification_Step->Final_Product

Caption: Workflow for aza-Michael addition.

Reaction with Isocyanates

Primary amines react readily with isocyanates to form ureas. This reaction is typically fast and proceeds with high yield.

Experimental Protocol: Urea Formation

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as THF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Isocyanate Addition: Add the isocyanate (e.g., phenyl isocyanate) (1.0 equivalent) dropwise to the stirred solution of the amine at room temperature or 0 °C. The reaction is often exothermic.

  • Reaction Monitoring: Stir the reaction for 1-4 hours at room temperature. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Reaction with Epoxides

The primary amine of this compound can act as a nucleophile to open the strained ring of an epoxide, resulting in the formation of a β-amino alcohol. This reaction is a key step in the synthesis of various polymers and pharmaceuticals.

Experimental Protocol: Epoxide Ring-Opening

  • Reaction Setup: In a round-bottom flask, combine the epoxide (e.g., propylene oxide) (1.0 equivalent) and this compound (1.0-1.2 equivalents). The reaction can often be run neat or in a protic solvent like methanol or ethanol.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C). The reaction can be slow at room temperature and may require extended reaction times.

  • Reaction Monitoring: Monitor the consumption of the starting materials by TLC or GC-MS.

  • Work-up and Purification: Upon completion, remove the solvent (if any) under reduced pressure. The resulting β-amino alcohol can be purified by vacuum distillation.

Conclusion

The primary amine group of this compound is a versatile functional handle that enables its participation in a broad spectrum of organic transformations. Its moderate basicity and good nucleophilicity, coupled with the solubilizing effect of the propoxy group, make it a valuable building block in organic synthesis. This guide has provided a detailed overview of its key reactions, including amide formation, reductive amination, aza-Michael addition, and reactions with isocyanates and epoxides. The provided experimental protocols and comparative data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the effective utilization of this compound in the synthesis of novel molecules. Further investigation into the specific reaction kinetics and optimization for this particular amine would be a valuable contribution to the field.

References

An In-depth Technical Guide to the Basicity and pKa of 3-Propoxypropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basicity and pKa of 3-propoxypropylamine, a primary amine with significant applications in chemical synthesis and industrial processes. This document details the theoretical underpinnings of its basicity, presents comparative quantitative data, and outlines a detailed experimental protocol for the determination of its pKa value.

Introduction to the Basicity of this compound

This compound (C₆H₁₅NO) is an aliphatic primary amine featuring a propoxy group connected to a propylamine moiety via an ether linkage. The presence of the primary amine group (-NH₂) confers basic properties to the molecule, allowing it to act as a proton acceptor. The basicity of an amine is a critical parameter that influences its reactivity, solubility, and overall utility in various chemical transformations, including its use as a curing agent, corrosion inhibitor, and intermediate in the synthesis of pharmaceuticals and agrochemicals.

The basicity of this compound is quantified by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka) of its conjugate acid (R-NH₃⁺). A higher pKa value indicates a stronger base, as it signifies that the conjugate acid is a weaker acid and less likely to donate a proton. The primary amine in this compound has a pKa of approximately 9.6, classifying it as a moderately strong base among aliphatic amines.

Theoretical Framework: Factors Influencing Amine Basicity

The basicity of an alkylamine like this compound is influenced by a combination of electronic and structural factors:

  • Inductive Effect: Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom. This enhanced electron density makes the lone pair of electrons on the nitrogen more available for protonation, thereby increasing the basicity of the amine compared to ammonia.

  • Steric Effects: The size and arrangement of alkyl groups around the nitrogen atom can influence the accessibility of the lone pair to a proton. While the propoxypropyl group is larger than a simple alkyl group, the primary nature of the amine minimizes steric hindrance around the nitrogen atom.

  • Solvation Effects: In aqueous solutions, the stability of the protonated amine (the conjugate acid) through hydrogen bonding with water molecules plays a significant role. Primary ammonium ions are generally well-solvated, which stabilizes the conjugate acid and contributes to the basicity of the parent amine.

  • The Ether Linkage: The presence of the ether oxygen atom in the this compound backbone can have a subtle electronic influence. While oxygen is electronegative, its effect is attenuated by the three-carbon chain separating it from the amine group.

Quantitative Data: pKa and Basicity Comparison

To provide context for the basicity of this compound, the following table summarizes its pKa and calculated pKb and Kb values alongside those of structurally related amines. The relationship pKa + pKb = 14 (at 25°C) is used for the calculations.

Compound NameStructurepKa of Conjugate AcidpKbKb
This compoundCH₃CH₂CH₂O(CH₂)₃NH₂~9.6~4.4~3.98 x 10⁻⁵
n-PropylamineCH₃CH₂CH₂NH₂10.71[1]3.295.13 x 10⁻⁴
3-MethoxypropylamineCH₃O(CH₂)₃NH₂9.73 (Predicted)[2][3]4.275.37 x 10⁻⁵
3-EthoxypropylamineCH₃CH₂O(CH₂)₃NH₂9.79 (Predicted)[4]4.216.17 x 10⁻⁵

Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[5] The following protocol provides a step-by-step guide for the determination of the pKa of this compound.

4.1. Materials and Equipment

  • This compound (high purity)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized water, purged with nitrogen to remove dissolved CO₂

  • pH meter with a combination glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

  • Magnetic stirrer and stir bar

  • Burette (50 mL, Class A)

  • Beaker (100 mL)

  • Volumetric flasks and pipettes

4.2. Procedure

  • Preparation of the Amine Solution: Accurately weigh approximately 1 mmol of this compound and dissolve it in a 100 mL beaker containing 50 mL of deionized water and a stir bar. Add a sufficient amount of 0.1 M KCl to maintain a constant ionic strength (e.g., 0.1 M).

  • Initial pH Adjustment: Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode in the solution. Begin stirring at a moderate speed. To ensure the amine is fully protonated at the start of the titration, add a slight excess of the standardized 0.1 M HCl solution to bring the initial pH to approximately 2.

  • Titration: Fill the burette with the standardized 0.1 M NaOH solution. Add the titrant in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Continue the titration until the pH reaches approximately 12.

  • Data Analysis:

    • Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration data.

    • The pKa is equal to the pH at the half-equivalence point.

4.3. Workflow Diagram

experimental_workflow prep Prepare Amine Solution (this compound in H₂O with KCl) adjust Adjust pH to ~2 with 0.1 M HCl prep->adjust titrate Titrate with 0.1 M NaOH Record pH and Volume adjust->titrate plot Plot Titration Curve (pH vs. Volume NaOH) titrate->plot analyze Determine Equivalence Point (First/Second Derivative) plot->analyze pka Calculate pKa (pH at half-equivalence point) analyze->pka

Caption: Experimental workflow for pKa determination.

Signaling Pathways and Logical Relationships

The basicity of this compound is a consequence of its molecular structure. The following diagram illustrates the relationship between the structural features of the molecule and its resulting basicity and pKa.

basicity_factors cluster_structure Molecular Structure of this compound cluster_effects Influencing Factors cluster_properties Resulting Properties amine Primary Amine Group (-NH₂) solvation Solvation of Conjugate Acid amine->solvation steric Minimal Steric Hindrance amine->steric alkyl Propoxypropyl Group inductive Electron-Donating Inductive Effect alkyl->inductive ether Ether Linkage (-O-) basicity Moderate Basicity inductive->basicity solvation->basicity steric->basicity pka pKa ≈ 9.6 basicity->pka

Caption: Factors influencing the basicity of this compound.

Conclusion

This technical guide has provided a detailed examination of the basicity and pKa of this compound. Its moderate basicity, with a pKa of approximately 9.6, is a result of the interplay between the electron-donating nature of the alkyl group, the minimal steric hindrance around the primary amine, and the stabilizing solvation of its conjugate acid. The provided experimental protocol for pKa determination via potentiometric titration offers a reliable method for verifying this important physicochemical property, which is essential for its effective application in research and industrial settings.

References

Spectroscopic Profile of 3-Propoxypropylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Propoxypropylamine, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The information is intended to support research, development, and quality control activities involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Below are the predicted ¹H and ¹³C NMR spectral data based on the analysis of its functional groups and comparison with similar alkyl amines and ethers.

¹H NMR Data (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the propoxy and propylamine chains. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-a (CH₃)~ 0.9Triplet3H~ 7.4
H-b (-CH₂-)~ 1.6Sextet2H~ 7.4, 6.7
H-c (-O-CH₂-)~ 3.4Triplet2H~ 6.7
H-d (-CH₂-)~ 1.8Quintet2H~ 6.5
H-e (-CH₂-N)~ 2.8Triplet2H~ 6.5
H-f (NH₂)~ 1.1 (broad)Singlet2H-

Structure for ¹H NMR Assignments:

¹³C NMR Data (Predicted)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbons closer to the electronegative oxygen and nitrogen atoms are expected to be deshielded and appear at higher chemical shifts.

CarbonChemical Shift (δ, ppm)
C-1 (CH₃)~ 11
C-2 (-CH₂-)~ 23
C-3 (-O-CH₂-)~ 73
C-4 (-CH₂-)~ 30
C-5 (-CH₂-N)~ 70
C-6 (C-NH₂)~ 40

Structure for ¹³C NMR Assignments:

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its primary amine and ether functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
3380-3250N-H Stretch (asymmetric & symmetric)Primary Amine
2960-2850C-H StretchAlkyl
1650-1580N-H Bend (Scissoring)Primary Amine
1470-1450C-H BendAlkyl
1120-1085C-O StretchEther

Experimental Protocols

While specific experimental protocols for the acquisition of spectroscopic data for this compound are not widely published, the following are general methodologies typically employed for liquid amine samples.

NMR Spectroscopy Protocol

Sample Preparation:

  • A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. The use of CDCl₃ is common for similar amines.[1]

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to the solvent to provide a reference peak at 0 ppm.

Data Acquisition:

  • The NMR tube is placed in the spectrometer.

  • For ¹H NMR, the spectrometer is tuned to the proton frequency. The acquisition parameters (e.g., number of scans, relaxation delay) are optimized to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, the spectrometer is tuned to the carbon-13 frequency. Proton decoupling is typically used to simplify the spectrum and enhance the signal.

IR Spectroscopy Protocol

Sample Preparation:

  • For a neat liquid sample, a drop of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film. This is a common technique for liquid amines.

  • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.

Data Acquisition:

  • A background spectrum of the empty salt plates or the clean ATR crystal is recorded.

  • The prepared sample is placed in the spectrometer's sample holder.

  • The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a liquid sample like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Handling cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_results Data Interpretation Sample This compound (Liquid) Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR to NMR Prep_IR Prepare Neat Sample (Liquid Film) Sample->Prep_IR to IR Acquire_NMR Acquire 1H & 13C Spectra Prep_NMR->Acquire_NMR Process_NMR Process & Analyze Data Acquire_NMR->Process_NMR Structure_Confirm Structural Elucidation & Confirmation Process_NMR->Structure_Confirm Acquire_IR Acquire FT-IR Spectrum Prep_IR->Acquire_IR Process_IR Process & Analyze Data Acquire_IR->Process_IR Process_IR->Structure_Confirm

Caption: Spectroscopic Analysis Workflow.

References

Solubility of 3-Propoxypropylamine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Propoxypropylamine (C₆H₁₅NO) is a primary amine with a linear C6 backbone containing an ether linkage. Its molecular structure, featuring both a polar amine group capable of hydrogen bonding and a nonpolar propyl ether group, imparts a versatile solubility profile. This technical guide provides an in-depth overview of the solubility characteristics of this compound in various organic solvents, intended for researchers, scientists, and professionals in drug development. Understanding its solubility is crucial for applications in chemical synthesis, formulation development, and reaction engineering.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₆H₁₅NO[1]
Molecular Weight117.19 g/mol [2]
Boiling Point78-79 °C @ 85 mm Hg[2]
Density0.845 g/mL at 25 °C[2]
Melting Point-65 °C[2]
Flash Point42 °C[2]
Water SolubilityMiscible[2]

Solubility Profile in Organic Solvents

Based on the principle of "like dissolves like," this compound is expected to be soluble in a wide range of organic solvents.[3][4] The presence of the polar amine head and the ether linkage allows for interactions with polar solvents, while the alkyl chain contributes to its solubility in nonpolar solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventExpected SolubilityRationale
Polar Protic MethanolMiscibleHydrogen bonding with the amine group.
EthanolMiscibleHydrogen bonding with the amine group.
IsopropanolMiscibleHydrogen bonding with the amine group.
Polar Aprotic AcetoneSolubleDipole-dipole interactions.
AcetonitrileSolubleDipole-dipole interactions.
Dimethylformamide (DMF)SolubleDipole-dipole interactions.
Dimethyl Sulfoxide (DMSO)SolubleDipole-dipole interactions.
Nonpolar TolueneSolubleVan der Waals forces with the alkyl chain.
HexaneSolubleVan der Waals forces with the alkyl chain.
Diethyl EtherSolubleSimilar ether linkage and overall low polarity.[3]
ChloroformSolubleCan act as a hydrogen bond donor to the amine.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors, including the polarity of the solvent, temperature, and the presence of other solutes. The interplay of these factors determines the extent to which it will dissolve in a given solvent.

Factors Influencing Solubility of this compound Solubility Solubility of This compound Solvent Solvent Properties Solubility->Solvent Solute Solute Properties (this compound) Solubility->Solute Temperature Temperature Solubility->Temperature Pressure Pressure (for gaseous solutes) Solubility->Pressure Polarity Polarity (Like dissolves like) Solvent->Polarity H_Bonding Hydrogen Bonding Capability Solvent->H_Bonding Molecular_Size Molecular Size Solvent->Molecular_Size Solute_Polarity Polar Amine Group and Ether Linkage Solute->Solute_Polarity Solute_Nonpolar Nonpolar Alkyl Chain Solute->Solute_Nonpolar

Caption: Logical relationship of factors influencing solubility.

Experimental Protocol for Quantitative Solubility Determination

The following protocol describes the isothermal equilibrium method, a common technique for accurately determining the solubility of a liquid in an organic solvent.[5]

Objective: To determine the quantitative solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Calibrated thermometer

  • Centrifuge

  • Gas chromatograph (GC) with a suitable column (e.g., DB-5) and a Flame Ionization Detector (FID), or titration apparatus

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Sealed vials

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations. These will be used to create a calibration curve for GC analysis. If using titration, a standardized titrant (e.g., hydrochloric acid) is required.

  • Sample Preparation:

    • Add an excess amount of this compound to a known volume or weight of the organic solvent in a sealed vial. The presence of a distinct layer of undissolved amine ensures that a saturated solution is formed.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for several hours to allow the undissolved this compound to settle.

    • For a more complete separation, centrifuge the vials at a constant temperature.

  • Sample Analysis (Gas Chromatography):

    • Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe.

    • Filter the aliquot through a syringe filter into a clean vial.

    • Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.

    • Inject the diluted sample into the GC and record the peak area.

    • Determine the concentration of this compound in the diluted sample using the previously generated calibration curve.

  • Sample Analysis (Titration):

    • Carefully withdraw a known volume of the clear supernatant and transfer it to a flask.

    • Add a suitable indicator and titrate with a standardized acid solution until the endpoint is reached.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, accounting for any dilutions.

    • Express the solubility in appropriate units, such as g/100 mL, mol/L, or mass fraction.

  • Data Reporting:

    • Repeat the experiment at least three times to ensure reproducibility.

    • Report the average solubility value along with the standard deviation and the experimental temperature.

Experimental Workflow for Solubility Determination start Start prep_standards Prepare Standard Solutions (for GC calibration) start->prep_standards prep_sample Prepare Supersaturated Sample start->prep_sample analyze Analyze Supernatant (GC or Titration) prep_standards->analyze equilibrate Equilibrate at Constant Temperature prep_sample->equilibrate separate Separate Phases (Centrifugation) equilibrate->separate separate->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: General workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not extensively documented in publicly accessible literature, its molecular structure suggests broad solubility in a variety of organic media. The provided qualitative assessment and detailed experimental protocol offer a strong foundation for researchers and drug development professionals to determine its solubility for specific applications. The generation and dissemination of such quantitative data would be a valuable contribution to the chemical and pharmaceutical sciences.

References

Thermogravimetric Analysis of 3-Propoxypropylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 3-Propoxypropylamine

This compound is an organic compound featuring a primary amine and an ether linkage. Its chemical structure (CH₃CH₂CH₂OCH₂CH₂CH₂NH₂) imparts properties that make it useful in various industrial applications, including as a curing agent for epoxy resins and in the synthesis of other organic molecules. Understanding its thermal stability is crucial for determining its processing parameters, storage conditions, and potential applications in environments with elevated temperatures. Thermogravimetric analysis is a key technique for evaluating this thermal stability.

Chemical and Physical Properties of this compound and Related Compounds:

PropertyThis compound (or isomer)Reference
Molecular Formula C₆H₁₅NO[1]
Molecular Weight 117.19 g/mol
Boiling Point 78-79 °C @ 85 mm Hg (Isopropoxypropylamine)[2]
Density 0.845 g/mL at 25 °C (Isopropoxypropylamine)[2]

Principles of Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This mass change provides valuable information about the sample's thermal stability, composition, and decomposition kinetics. Key information obtained from a TGA curve includes:

  • Onset of Decomposition: The temperature at which significant mass loss begins.

  • Decomposition Profile: The temperature ranges and rates of mass loss, which can indicate single or multi-step decomposition processes.

  • Residual Mass: The amount of material remaining at the end of the analysis, which can indicate the formation of non-volatile byproducts or char.

Experimental Protocol for TGA of this compound

The following provides a detailed, generalized protocol for conducting a thermogravimetric analysis of a liquid sample such as this compound.

3.1. Instrumentation and Consumables

  • Thermogravimetric Analyzer: A calibrated TGA instrument capable of controlled heating rates and atmospheric conditions.

  • Sample Pans: Inert sample pans, typically made of alumina or platinum.

  • Microbalance: A precision microbalance for accurate sample weighing.

  • Gases: High-purity nitrogen (for inert atmosphere) and/or dry air (for oxidative atmosphere).

  • Sample: this compound of known purity.

3.2. Sample Preparation

  • Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.

  • Place a clean, empty sample pan onto the TGA's microbalance and tare the balance.

  • Carefully dispense a small amount of this compound (typically 5-10 mg) into the sample pan. Due to its volatility, it is crucial to perform this step quickly and proceed immediately to the analysis to minimize evaporative losses.

  • Record the initial sample mass accurately.

3.3. TGA Instrument Parameters

The following are typical starting parameters for a TGA run of an organic amine. These may need to be optimized based on the specific instrument and experimental objectives.

ParameterValueRationale
Temperature Range 25 °C to 600 °CTo observe the complete decomposition profile from ambient temperature.
Heating Rate 10 °C/minA common heating rate that provides good resolution of thermal events.
Atmosphere NitrogenTo study the thermal decomposition in an inert environment, preventing oxidation.
Flow Rate 50 mL/minTo ensure a consistent and inert atmosphere around the sample.

3.4. Experimental Procedure

  • Load the prepared sample pan into the TGA furnace.

  • Purge the furnace with the selected gas (nitrogen) for a sufficient time (e.g., 15-30 minutes) to ensure an inert atmosphere.

  • Start the TGA method with the defined temperature program.

  • Monitor the mass change as a function of temperature.

  • Once the run is complete, cool the furnace back to ambient temperature.

  • Remove the sample pan and analyze the resulting data.

Expected Thermal Decomposition of this compound

The thermal decomposition of aliphatic amines can proceed through various pathways.[3][4] For this compound, decomposition in an inert atmosphere is expected to involve the cleavage of C-N, C-O, and C-C bonds. Potential decomposition products could include ammonia, propene, and other smaller hydrocarbons.[5][6] The presence of the ether linkage might influence the decomposition mechanism compared to a simple alkylamine.

Illustrative Data Presentation

The following table summarizes hypothetical TGA data for this compound, which is representative of what might be expected for a compound with its structure.

Table 1: Illustrative TGA Data for this compound

ParameterValue (Nitrogen Atmosphere)
Onset Decomposition Temperature (T_onset) ~ 150 - 170 °C
Peak Decomposition Temperature (T_peak) ~ 180 - 200 °C
Mass Loss in First Stage ~ 95 - 99 %
Final Residue at 600 °C < 1 %

Note: This data is illustrative and should be confirmed by experimental analysis.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of a typical thermogravimetric analysis experiment.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Analysis tare Tare Sample Pan load_sample Load Liquid Sample (5-10 mg) tare->load_sample weigh Record Initial Mass load_sample->weigh place_sample Place Pan in Furnace weigh->place_sample Transfer to TGA purge Purge with Nitrogen (50 mL/min) place_sample->purge heat Heat from 25°C to 600°C (@ 10°C/min) purge->heat record Record Mass vs. Temp heat->record plot Plot TGA Curve (Mass % vs. Temp) record->plot Output Data determine Determine T_onset, T_peak, Mass Loss plot->determine interpret Interpret Results determine->interpret

Caption: Experimental workflow for Thermogravimetric Analysis.

Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing the thermal stability of this compound. While specific published data is scarce, this guide provides a robust framework for conducting and interpreting TGA experiments on this compound. The outlined protocol, along with the illustrative data and workflow, serves as a valuable starting point for researchers in materials science and drug development to assess the thermal properties of this compound and similar molecules, ensuring their safe and effective application. Further experimental work is necessary to establish a definitive thermal decomposition profile for this compound.

References

An In-depth Technical Guide on the Decomposition Pathways of 3-Propoxypropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Propoxypropylamine (C6H15NO) is a versatile bifunctional molecule featuring a primary amine and an ether group. This structure imparts both nucleophilic and hydrophobic characteristics, making it valuable in various industrial applications, including as a curing agent for epoxy resins, a corrosion inhibitor, and a chemical intermediate. Understanding its stability and decomposition pathways under various conditions is crucial for ensuring its safe handling, predicting its environmental fate, and identifying potential degradation products in formulated systems.

This technical guide outlines the plausible thermal and oxidative decomposition pathways of this compound. It provides predicted decomposition products, detailed hypothetical experimental protocols for their identification, and visual representations of the chemical transformations and analytical workflows.

Predicted Decomposition Pathways

The decomposition of this compound is expected to proceed through two primary routes, dictated by the nature of the environmental stressor: thermal degradation (pyrolysis) and oxidative degradation.

In the absence of oxygen, at elevated temperatures, the decomposition of this compound is anticipated to involve the cleavage of its C-N, C-O, and C-C bonds. The primary amine and ether functionalities will govern the array of resulting products.

Key Predicted Thermal Decomposition Reactions:

  • α-Cleavage at the Amine Group: Homolytic cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of an aminyl radical and a propyl radical.

  • β-Cleavage at the Amine Group: Cleavage of the C-C bond beta to the nitrogen atom, which can lead to the formation of smaller, volatile molecules.

  • Ether Bond Cleavage: The C-O bond of the ether is susceptible to homolytic cleavage at high temperatures, which would result in the formation of an alkoxy radical and an alkyl radical.[1] Pyrolysis of ethers often yields aldehydes or ketones and hydrocarbons.[1]

  • Deamination: Elimination of ammonia (NH3) is a common pathway for primary amines, leading to the formation of unsaturated compounds.[2]

  • Intramolecular Rearrangements: The initial radical species can undergo rearrangements to form more stable intermediates before further fragmentation.

Predicted Primary Thermal Decomposition Products:

  • Propionaldehyde

  • Propane

  • Propene

  • Ammonia

  • Propionitrile

  • Smaller hydrocarbons (e.g., ethane, ethene, methane)

A proposed overarching pathway for the thermal decomposition is the initial cleavage of the C-N or C-O bond, followed by a cascade of radical reactions.

G Predicted Thermal Decomposition Pathways of this compound cluster_products Primary Decomposition Products This compound This compound Heat Heat This compound->Heat Radical Intermediates Radical Intermediates Heat->Radical Intermediates Propionaldehyde Propionaldehyde Radical Intermediates->Propionaldehyde Ether Cleavage Propane Propane Radical Intermediates->Propane Propene Propene Radical Intermediates->Propene Ammonia Ammonia Radical Intermediates->Ammonia Deamination Propionitrile Propionitrile Radical Intermediates->Propionitrile

Caption: Predicted thermal decomposition pathways of this compound.

In the presence of oxygen or other oxidizing agents, the decomposition of this compound is expected to be more complex, involving the formation of various oxygenated and nitrogen-containing species. The primary amine is particularly susceptible to oxidation.

Key Predicted Oxidative Decomposition Reactions:

  • Oxidation of the Primary Amine: The primary amine can be oxidized to form a variety of products. Milder oxidation can lead to the formation of an imine, which can then be hydrolyzed.[3] More aggressive oxidation can yield nitroso or nitro compounds.[3]

  • Oxidation at the α-Carbon: The carbon atom adjacent to the nitrogen is activated and can be oxidized, potentially leading to the formation of an amide after rearrangement.

  • Ether Oxidation: Ethers can be oxidized at the carbon atom adjacent to the ether oxygen to form hydroperoxides, which are unstable and can decompose to form aldehydes and alcohols.

  • Hazardous Decomposition Products under Fire Conditions: In the case of combustion, the complete oxidation of this compound will lead to the formation of carbon oxides (CO, CO2), nitrogen oxides (NOx), and potentially hydrogen chloride gas if chlorine-containing materials are also present.

Predicted Primary Oxidative Decomposition Products:

  • 3-Propoxypropanal (from oxidation of the amine to an imine followed by hydrolysis)

  • 3-Propoxypropanoic acid

  • Propionaldehyde

  • Propanol

  • Nitroso and nitro derivatives

  • Ammonia

G Predicted Oxidative Decomposition Pathways of this compound cluster_products Primary Decomposition Products This compound This compound Oxidizing Agent (e.g., O2, H2O2) Oxidizing Agent (e.g., O2, H2O2) This compound->Oxidizing Agent (e.g., O2, H2O2) Oxidized Intermediates Oxidized Intermediates Oxidizing Agent (e.g., O2, H2O2)->Oxidized Intermediates 3-Propoxypropanal 3-Propoxypropanal Oxidized Intermediates->3-Propoxypropanal Amine Oxidation 3-Propoxypropanoic acid 3-Propoxypropanoic acid Oxidized Intermediates->3-Propoxypropanoic acid Propionaldehyde Propionaldehyde Oxidized Intermediates->Propionaldehyde Ether Oxidation Propanol Propanol Oxidized Intermediates->Propanol Nitro/Nitroso Compounds Nitro/Nitroso Compounds Oxidized Intermediates->Nitro/Nitroso Compounds

Caption: Predicted oxidative decomposition pathways of this compound.

Quantitative Data Summary

Due to the absence of specific studies on this compound, quantitative data on its decomposition is not available. The following table summarizes the types of quantitative data that should be determined experimentally to characterize its decomposition profile, based on studies of similar compounds.

ParameterThermal DecompositionOxidative DecompositionRelevance
Onset Decomposition Temperature (°C) To be determinedTo be determinedDefines the temperature at which significant degradation begins.
Major Decomposition Products & Yields (%) Predicted: Propionaldehyde, Propane, Propene, Ammonia, PropionitrilePredicted: 3-Propoxypropanal, 3-Propoxypropanoic acid, Propionaldehyde, PropanolIdentifies the primary degradation products and their relative abundance.
Activation Energy (kJ/mol) To be determinedTo be determinedProvides insight into the kinetics and energy barrier of the decomposition reaction.
Rate Constant (k) To be determinedTo be determinedQuantifies the speed of the decomposition reaction under specific conditions.

Experimental Protocols

The following are detailed, albeit hypothetical, methodologies for the characterization of this compound decomposition products.

  • Sample Preparation:

    • Accurately weigh approximately 100 µg of this compound into a deactivated stainless steel pyrolysis sample cup.

  • Pyrolysis:

    • Place the sample cup into the autosampler of a micro-furnace pyrolyzer.

    • Set the pyrolysis temperature to a range of temperatures (e.g., 300°C, 500°C, 700°C) to investigate the effect of temperature on the product distribution.

    • Set the pyrolysis time to 15 seconds.

    • Purge the pyrolysis chamber with an inert gas (e.g., helium) to ensure an oxygen-free environment.

  • Gas Chromatography (GC):

    • Interface the pyrolyzer directly to the injector of a gas chromatograph.

    • Use a capillary column suitable for separating volatile polar and nonpolar compounds (e.g., a DB-5ms or equivalent).

    • Set the GC oven temperature program to start at 40°C (hold for 2 minutes), then ramp to 280°C at a rate of 10°C/min (hold for 5 minutes).

    • Use helium as the carrier gas at a constant flow rate of 1 mL/min.

  • Mass Spectrometry (MS):

    • Couple the GC column outlet to a mass spectrometer operating in electron ionization (EI) mode at 70 eV.

    • Scan a mass range of m/z 15 to 500.

  • Data Analysis:

    • Identify the separated compounds by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify the relative abundance of each product by integrating the peak areas in the total ion chromatogram.

G Experimental Workflow for Py-GC-MS Analysis Sample Preparation Sample Preparation Pyrolysis Pyrolysis Sample Preparation->Pyrolysis 100 µg sample GC Separation GC Separation Pyrolysis->GC Separation Volatile Products MS Detection MS Detection GC Separation->MS Detection Separated Analytes Data Analysis Data Analysis MS Detection->Data Analysis Mass Spectra

Caption: Experimental workflow for Py-GC-MS analysis of thermal decomposition.

  • Reaction Setup:

    • In a sealed, temperature-controlled glass reactor, place a known concentration of this compound in a suitable solvent (e.g., water or an organic solvent, depending on the application).

    • Introduce a stream of air or a specific concentration of an oxidizing agent (e.g., hydrogen peroxide).

    • Maintain the reaction at a constant temperature (e.g., 60°C, 80°C, 100°C) with constant stirring.

  • Time-Course Sampling:

    • At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Sample Analysis:

    • Gas Chromatography-Mass Spectrometry (GC-MS):

      • Derivatize the sample if necessary to improve the volatility of polar products (e.g., silylation).

      • Analyze the sample using a GC-MS system with a suitable column to identify and quantify volatile and semi-volatile degradation products.

    • High-Performance Liquid Chromatography (HPLC):

      • Use an appropriate HPLC column (e.g., C18 for reverse-phase) and mobile phase to separate non-volatile and polar degradation products.

      • Employ a suitable detector, such as a UV-Vis detector or a mass spectrometer (LC-MS), for identification and quantification.

    • Ion Chromatography (IC):

      • Analyze for the formation of small organic acids and inorganic ions.

  • Data Analysis:

    • Identify degradation products by comparing retention times and mass spectra with analytical standards.

    • Determine the concentration of this compound and its degradation products over time to establish degradation kinetics.

Conclusion

While direct experimental data on the decomposition of this compound is lacking, a robust understanding of the degradation pathways can be inferred from the known reactivity of primary amines and ethers. Thermal degradation is predicted to yield a mixture of smaller hydrocarbons, aldehydes, nitriles, and ammonia through radical-mediated processes. Oxidative degradation is expected to produce a range of oxygenated compounds, including aldehydes, carboxylic acids, and nitro/nitroso derivatives, primarily through reactions involving the amine functionality and the adjacent carbon atoms. The provided hypothetical experimental protocols offer a clear roadmap for future research to elucidate the precise decomposition mechanisms and products of this compound, thereby enhancing its safe and effective application across various scientific and industrial domains.

References

An In-depth Technical Guide to the Health and Safety of 3-Propoxypropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety data for 3-Propoxypropylamine, a versatile aliphatic amine with an ether functional group. Due to the limited availability of specific toxicological data for this compound in the public domain, this document also includes information on structurally related compounds to provide a more complete safety profile. All data is presented to aid in risk assessment and ensure safe handling in a laboratory and industrial setting.

Chemical and Physical Properties

This compound, with the CAS Number 16728-59-9, is a primary amine that is valuable in various chemical syntheses due to its nucleophilic amine and hydrophobic ether characteristics. Its physical and chemical properties are summarized below.

PropertyValueReference
Molecular Formula C₆H₁₅NO[1]
Molecular Weight 117.19 g/mol [1]
IUPAC Name 3-propoxypropan-1-amine
Synonyms 1-Amino-3-propoxypropane, 3-(Propoxy)propylamine, 3-Aminopropyl propyl ether
pKa ~9.6

Toxicological Data

Acute Toxicity

No specific LD50 or LC50 values for this compound were found. However, data for a related compound, 3-Methoxypropylamine, is available.

Endpoint Test Substance Species Route Value Reference
LD503-MethoxypropylamineRatOral830-1143 mg/kg[2]
LD503-MethoxypropylamineRatDermal2000 mg/kg[2]
Skin Corrosion and Irritation

Safety data sheets for the related compound 3-Isopropoxypropylamine classify it as causing severe skin burns and eye damage (Category 1B).[3] This strongly suggests that this compound is also corrosive to the skin.

Serious Eye Damage and Irritation

Similar to skin corrosion, 3-Isopropoxypropylamine is classified as causing serious eye damage (Category 1).[3] It is therefore prudent to handle this compound as a substance that can cause severe and potentially irreversible eye damage.

Respiratory and Skin Sensitization

There is no available data to classify the sensitization potential of this compound. For the related compound 3-Isopropoxypropylamine, no data on respiratory or skin sensitization is available.[3]

Germ Cell Mutagenicity

No specific mutagenicity data for this compound was found. A related compound, tripropylamine, was found to be not mutagenic in the AMES test.[4]

Experimental Protocols

Detailed experimental protocols for toxicological assessments of this compound are not publicly available. However, standardized OECD guidelines are followed for the safety evaluation of chemicals. Below are summaries of key experimental protocols relevant to the hazards identified for similar alkoxypropylamines.

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test (OECD Test Guideline 431)

This in vitro test is designed to identify corrosive and non-corrosive chemicals, avoiding the use of live animals.[5]

Principle: The test utilizes a reconstructed human epidermis (RhE) model that mimics the upper layers of human skin.[5] Corrosive substances are able to penetrate the stratum corneum and are cytotoxic to the underlying cell layers.[6][7] This cytotoxicity is measured as a decrease in cell viability.[6]

Methodology:

  • Preparation: Reconstructed human epidermis tissue models are pre-warmed in a cell culture incubator.[7]

  • Application of Test Substance: The test chemical is applied topically to the surface of the RhE models.[6][7] Both liquid and solid substances can be tested.[6] Triplicate models are typically used for each time point.[7]

  • Exposure: The dosed models are incubated for specific time points, for example, 3 minutes and 60 minutes.[7]

  • Viability Assessment: After exposure, the test substance is washed from the tissue surface.[7] Cell viability is then determined using a vital dye such as MTT. The enzymatic conversion of MTT to a colored formazan salt by viable cells is measured spectrophotometrically.[7]

  • Data Interpretation: The percentage viability of the treated tissues is compared to that of negative controls.[7] A chemical is identified as corrosive if the cell viability falls below certain thresholds at specific time points. For instance, if viability is less than 50% after 3 minutes, or less than 15% after 60 minutes, the substance is classified as corrosive.[7]

G cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment cluster_analysis Data Analysis & Classification A Reconstructed Human Epidermis (RhE) Models B Pre-warm RhE models in incubator A->B C Apply this compound to RhE model surface B->C D Incubate for defined time points (e.g., 3 & 60 min) C->D E Wash test substance from RhE model D->E F Assess cell viability (e.g., MTT assay) E->F G Measure absorbance spectrophotometrically F->G H Calculate % viability vs. control G->H I Classify as Corrosive or Non-Corrosive based on OECD TG 431 criteria H->I

Caption: Workflow for In Vitro Skin Corrosion Testing (OECD 431).

Acute Eye Irritation/Corrosion (OECD Test Guideline 405)

This guideline describes an in vivo procedure for assessing the potential of a substance to cause acute eye irritation or corrosion.[8] A sequential testing strategy is recommended to minimize animal use.[9]

Principle: The test substance is applied in a single dose to one eye of an experimental animal, with the untreated eye serving as a control. The degree of irritation or corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[8][9]

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are typically used.[9] Animals are examined for any pre-existing eye defects before the study.[9][10]

  • Initial Test: The test is initially performed on a single animal.[9][11] The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[9]

  • Application: The test substance is applied to the conjunctival sac of one eye.[10][11]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application, and observations may continue for up to 21 days to assess reversibility.[8][11][12]

  • Confirmatory Test: If a corrosive or severe irritant effect is not observed in the initial test, the response is confirmed using up to two additional animals.[8][10][11]

  • Classification: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are used to classify the substance's irritation potential.[8]

G A Select healthy young adult albino rabbits B Examine both eyes for pre-existing defects A->B C Initial Test: Single Animal B->C D Administer systemic analgesics and topical anesthetics C->D E Apply this compound to conjunctival sac of one eye D->E F Observe and score lesions at 1, 24, 48, 72h, and beyond E->F G Corrosive or severe irritant effect? F->G I Classify based on severity and reversibility of lesions F->I H Confirmatory Test: Up to two additional animals G->H No J Stop Testing G->J Yes H->F

Caption: Sequential Testing Strategy for Acute Eye Irritation (OECD 405).

Handling and Safety Precautions

Given the corrosive nature of similar alkoxypropylamines, stringent safety measures should be implemented when handling this compound.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a protective suit.[3]

    • Respiratory Protection: If vapors or mists are generated, use a NIOSH-approved respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and acids.

First Aid Measures

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • Skin Contact: Immediately take off contaminated clothing and shoes. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.

  • Incompatible Materials: Strong oxidizing agents, acids.

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides and nitrogen oxides (NOx).

This document is intended to provide a summary of available health and safety information. It is not exhaustive and should be used in conjunction with a comprehensive risk assessment for any specific application. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

Environmental Fate of 3-Propoxypropylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Propoxypropylamine is a primary aliphatic amine with an ether linkage. Its environmental fate is governed by several processes, including biodegradation, hydrolysis, photodegradation, and bioaccumulation. Based on its structure, it is anticipated to be readily biodegradable and have a low potential for bioaccumulation. Hydrolysis is expected to be a minor degradation pathway under typical environmental pH conditions. Photodegradation may occur, but its significance will depend on the presence of photosensitizing agents in the environment. This guide outlines the theoretical basis for these predictions and provides detailed experimental protocols based on OECD guidelines for the definitive determination of these environmental fate parameters.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its environmental distribution and transport.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₁₅NOGeneral Chemical Information
Molecular Weight117.19 g/mol General Chemical Information
Water SolubilityMiscible[1]
Vapor PressureData not available
Log Kₒw (Octanol-Water Partition Coefficient)Data not available (Expected to be low)
pKa~10.5 (predicted for primary amines)[2]

Environmental Fate Assessment

Biodegradation

Theoretical Assessment: Aliphatic amines are generally susceptible to microbial degradation. The presence of an ether linkage might slightly influence the degradation rate, but the overall structure suggests that this compound is likely to be readily biodegradable by common microorganisms in soil and aquatic environments.

Experimental Protocol: Ready Biodegradability - OECD 301

The ready biodegradability of this compound can be determined using one of the OECD 301 test methods. The "Manometric Respirometry Test" (OECD 301F) is a suitable option.

  • Principle: The test substance is incubated in a mineral medium with a mixed population of aerobic microorganisms. The consumption of oxygen is measured over a 28-day period and is an indication of the extent of biodegradation.

  • Apparatus:

    • Biometer flasks or other suitable respirometers.

    • Temperature-controlled incubator.

    • Oxygen electrode or other means of measuring oxygen concentration.

  • Procedure:

    • Prepare a mineral salt medium as specified in the OECD 301 guideline.

    • Inoculate the medium with a mixed population of microorganisms from a suitable source (e.g., activated sludge from a domestic wastewater treatment plant).

    • Add the test substance (this compound) to the test flasks at a concentration of 100 mg/L.

    • Prepare control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate).

    • Incubate the flasks in the dark at 20 ± 1 °C for 28 days.

    • Measure the oxygen consumption in each flask at regular intervals.

  • Data Analysis: The percentage of biodegradation is calculated based on the ratio of the biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches a biodegradation level of >60% ThOD within the 28-day period and within a 10-day window.

OECD_301F_Workflow cluster_prep Preparation cluster_setup Test Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis A Prepare Mineral Medium D Test Flasks: Medium + Inoculum + Test Substance A->D E Control Flasks: Medium + Inoculum A->E F Reference Flasks: Medium + Inoculum + Sodium Benzoate A->F B Collect Inoculum (e.g., Activated Sludge) B->D B->E B->F C Prepare Test Substance (this compound) C->D G Incubate at 20°C in the dark for 28 days H Measure O₂ Consumption (Manometric Respirometry) G->H I Calculate % Biodegradation (BOD/ThOD) H->I J Assess Pass Level (>60% in 10-day window) I->J

Figure 1: Experimental workflow for the OECD 301F Ready Biodegradability Test.

Table 2: Representative Data Table for Biodegradation of this compound

Test MethodDuration (days)Result (% Biodegradation)Conclusion
OECD 301F28Data not availableData not available
Hydrolysis

Theoretical Assessment: this compound contains an ether linkage and an amine group. Ether linkages are generally stable to hydrolysis under neutral and basic conditions but can be cleaved under strongly acidic conditions. The amine group does not undergo hydrolysis. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in the typical environmental pH range of 4-9.

Experimental Protocol: Hydrolysis as a Function of pH - OECD 111

  • Principle: The rate of hydrolysis of the test substance is determined in sterile aqueous buffer solutions at different pH values (4, 7, and 9) and temperatures.[1][3][4]

  • Apparatus:

    • Constant temperature bath.

    • Sterile, sealed containers (e.g., glass ampoules).

    • Analytical instrumentation for quantifying the test substance (e.g., GC-MS, HPLC).

  • Procedure:

    • Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

    • Add the test substance to each buffer solution at a known concentration.

    • Seal the containers and place them in a constant temperature bath (e.g., 25 °C and 50 °C) in the dark.[1]

    • At predetermined time intervals, remove replicate samples and analyze for the concentration of the parent compound.

  • Data Analysis: The hydrolysis rate constant (k) and the half-life (t₁/₂) are calculated for each pH and temperature. The data is typically fitted to a pseudo-first-order kinetic model.

OECD_111_Workflow cluster_prep Preparation cluster_setup Incubation cluster_sampling Sampling & Analysis cluster_analysis Data Analysis A Prepare Sterile Buffers (pH 4, 7, 9) C Incubate Samples in the Dark at Constant Temperature A->C B Prepare Test Substance Solution B->C D Collect Samples at Time Intervals C->D E Analyze Concentration of This compound (e.g., HPLC, GC-MS) D->E F Determine Rate Constant (k) E->F G Calculate Half-life (t½) F->G

Figure 2: Experimental workflow for the OECD 111 Hydrolysis Test.

Table 3: Representative Data Table for Hydrolysis of this compound

pHTemperature (°C)Rate Constant (k, day⁻¹)Half-life (t₁/₂, days)
425Data not availableData not available
725Data not availableData not available
925Data not availableData not available
Photodegradation

Theoretical Assessment: Aliphatic amines do not significantly absorb light in the environmentally relevant UV spectrum (>290 nm). Therefore, direct photodegradation is expected to be negligible. However, indirect photodegradation can occur in the presence of photosensitizing substances in natural waters (e.g., humic acids), which generate reactive species like hydroxyl radicals.

Experimental Protocol: Phototransformation of Chemicals in Water - Direct Photolysis - OECD 316

  • Principle: The rate of direct photolysis of the test substance is determined by exposing it to a light source that simulates natural sunlight.[5]

  • Apparatus:

    • Photoreactor with a light source simulating sunlight (e.g., xenon arc lamp).

    • Quartz or borosilicate glass reaction vessels.

    • Analytical instrumentation for quantification.

  • Procedure:

    • Prepare a solution of the test substance in pure, sterile water.

    • Fill the reaction vessels with the solution and place them in the photoreactor.

    • Irradiate the samples for a defined period, maintaining a constant temperature.

    • Run parallel dark controls to account for non-photolytic degradation.

    • Collect samples at various time points and analyze for the concentration of the test substance.

  • Data Analysis: The photodegradation rate constant and half-life are calculated. The quantum yield can also be determined, which represents the efficiency of the photochemical process.

OECD_316_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_sampling Sampling & Analysis cluster_analysis Data Analysis A Prepare Aqueous Solution of Test Substance B Irradiated Samples (Simulated Sunlight) A->B C Dark Control Samples A->C D Collect Samples at Time Intervals B->D C->D E Analyze Concentration (e.g., HPLC, GC-MS) D->E F Determine Photodegradation Rate Constant E->F G Calculate Half-life and Quantum Yield F->G

Figure 3: Experimental workflow for the OECD 316 Phototransformation Test.

Table 4: Representative Data Table for Photodegradation of this compound

Test ConditionRate Constant (k, day⁻¹)Half-life (t₁/₂, days)Quantum Yield (Φ)
Direct PhotolysisData not availableData not availableData not available
Indirect PhotolysisData not availableData not availableData not available
Bioaccumulation

Theoretical Assessment: this compound is a relatively small, water-miscible molecule. Such compounds generally have a low octanol-water partition coefficient (Log Kₒw) and, consequently, a low potential for bioaccumulation in aquatic organisms. A safety data sheet for the isomer 3-Isopropoxypropylamine states that bioaccumulation is unlikely.[1]

Experimental Protocol: Bioaccumulation in Fish - OECD 305

  • Principle: The bioconcentration factor (BCF) is determined by exposing fish to the test substance in water under controlled laboratory conditions. The test consists of an uptake phase and a depuration phase.

  • Apparatus:

    • Flow-through or semi-static exposure system.

    • Aquaria with controlled temperature, lighting, and water quality.

    • Analytical instrumentation for measuring the test substance in water and fish tissue.

  • Procedure:

    • Uptake Phase:

      • Acclimatize the test fish (e.g., zebrafish, rainbow trout) to the test conditions.

      • Expose the fish to a constant, sublethal concentration of the test substance in water.

      • At regular intervals, sample both water and fish tissue for analysis.

      • Continue until a steady-state concentration in the fish is reached (typically 28 days).

    • Depuration Phase:

      • Transfer the fish to clean, untreated water.

      • Sample fish tissue at intervals to measure the rate of elimination of the substance.

  • Data Analysis: The BCF is calculated as the ratio of the concentration of the substance in the fish (at steady-state) to its concentration in the water. The depuration rate constant is also determined.

OECD_305_Workflow cluster_uptake Uptake Phase cluster_depuration Depuration Phase cluster_analysis Data Analysis A Expose Fish to This compound in Water B Sample Water and Fish Tissue at Intervals A->B C Continue until Steady State (e.g., 28 days) B->C D Transfer Fish to Clean Water C->D E Sample Fish Tissue at Intervals D->E F Analyze Concentrations in Water and Tissue E->F G Calculate Bioconcentration Factor (BCF) F->G H Determine Depuration Rate Constant F->H

Figure 4: Experimental workflow for the OECD 305 Bioaccumulation Test.

Table 5: Representative Data Table for Bioaccumulation of this compound

Test OrganismExposure Concentration (mg/L)Bioconcentration Factor (BCF)Depuration Half-life (days)
e.g., Danio rerioData not availableData not availableData not available

Conclusion and Data Gaps

While a theoretical assessment suggests that this compound is likely to be readily biodegradable with a low potential for bioaccumulation and that hydrolysis is not a major degradation pathway, there is a clear need for experimental data to confirm these predictions. The experimental protocols outlined in this guide, based on OECD guidelines, provide a robust framework for generating the necessary data to conduct a thorough environmental risk assessment of this compound. Future research should focus on performing these studies to fill the existing data gaps and ensure a comprehensive understanding of the environmental fate of this compound.

References

Methodological & Application

Application Notes and Protocols for 3-Propoxypropylamine as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Propoxypropylamine is a primary aliphatic amine that demonstrates significant potential as a corrosion inhibitor for various metals and alloys, particularly steel in acidic and saline environments. Its efficacy stems from its ability to adsorb onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion. The molecule consists of a polar amine head group, which serves as the primary adsorption center, and a nonpolar propylene oxide tail that enhances the hydrophobicity of the protective film. These application notes provide a comprehensive overview of the use of this compound as a corrosion inhibitor, including detailed experimental protocols for its evaluation and representative data.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C6H15NO
Molecular Weight 117.19 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 177–180 °C
Density 0.86 g/mL at 25 °C[1]
Solubility Miscible with water and alcohols[1]

Mechanism of Corrosion Inhibition

The primary mechanism by which this compound inhibits corrosion is through adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. This adsorption process can be described by the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface.

The adsorption process is influenced by several factors:

  • The nature of the metal surface: The presence of oxides and the surface charge of the metal play a crucial role.

  • The chemical structure of the inhibitor: The amine group acts as a Lewis base and interacts with the metal surface. The alkyl chain contributes to the formation of a hydrophobic barrier.

  • The corrosive environment: The pH, temperature, and presence of aggressive ions affect the adsorption process.

The adsorption can be classified as either physisorption or chemisorption. Physisorption involves electrostatic interactions between the charged metal surface and the protonated amine, while chemisorption involves the sharing of electrons between the nitrogen atom of the amine and the vacant d-orbitals of the metal.

Experimental Evaluation of this compound

The effectiveness of this compound as a corrosion inhibitor can be evaluated using various electrochemical and gravimetric techniques.

Weight Loss Measurement

This is a simple and direct method to determine the corrosion rate and the inhibition efficiency.

Protocol:

  • Specimen Preparation: Prepare pre-weighed metal coupons (e.g., mild steel) of known dimensions. Clean the coupons by degreasing with acetone, followed by acid pickling (e.g., in inhibited HCl) to remove any surface oxides, then rinse with distilled water and acetone, and finally dry.

  • Inhibitor Solution Preparation: Prepare solutions of the corrosive medium (e.g., 1 M HCl) with and without various concentrations of this compound.

  • Immersion Test: Immerse the prepared coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature.

  • Corrosion Rate Calculation: After the immersion period, remove the coupons, clean them to remove corrosion products, rinse, dry, and re-weigh. The weight loss is used to calculate the corrosion rate (CR) using the following formula: CR (mm/year) = (87.6 × W) / (D × A × T) where W is the weight loss in mg, D is the density of the metal in g/cm³, A is the area of the coupon in cm², and T is the immersion time in hours.

  • Inhibition Efficiency Calculation: The inhibition efficiency (IE%) is calculated as follows: IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.

Protocol:

  • Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (the metal specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).

  • Solution Preparation: Fill the cell with the corrosive medium with and without different concentrations of this compound.

  • Open Circuit Potential (OCP): Allow the working electrode to stabilize in the solution for about 30-60 minutes until a steady OCP is reached.

  • Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: Plot the resulting current density versus potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

  • Inhibition Efficiency Calculation: The inhibition efficiency (IE%) is calculated as: IE% = [(icorr_blank - icorr_inh) / icorr_blank] × 100 where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the corrosion process and the properties of the protective film formed by the inhibitor.

Protocol:

  • Electrochemical Cell Setup: Use the same three-electrode setup as for potentiodynamic polarization.

  • Stabilization: Allow the system to stabilize at the OCP.

  • Impedance Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). A higher Rct value indicates better corrosion inhibition.

  • Inhibition Efficiency Calculation: The inhibition efficiency (IE%) can be calculated from the Rct values: IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100 where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Quantitative Data Summary

The following tables provide representative data on the performance of this compound as a corrosion inhibitor for mild steel in 1 M HCl at 25 °C.

Table 1: Inhibition Efficiency from Weight Loss Measurements

Inhibitor Conc. (M)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)150.212.5-
0.00145.13.7570.0
0.00524.02.0084.0
0.0115.01.2590.0
0.059.00.7594.0

Table 2: Potentiodynamic Polarization Parameters

Inhibitor Conc. (M)Ecorr (mV vs. SCE)icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
0 (Blank)-480120075-110-
0.001-49530070-10575.0
0.005-50515668-10287.0
0.01-5109665-10092.0
0.05-5156062-9895.0

Table 3: Electrochemical Impedance Spectroscopy Parameters

Inhibitor Conc. (M)Rct (Ω cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
0 (Blank)50200-
0.0012508080.0
0.0055505590.9
0.019804094.9
0.0515003096.7

Visualizations

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Data Analysis prep_specimen Specimen Preparation (Cleaning & Weighing) weight_loss Weight Loss Measurement prep_specimen->weight_loss pdp Potentiodynamic Polarization prep_specimen->pdp eis Electrochemical Impedance Spectroscopy prep_specimen->eis prep_solution Solution Preparation (Corrosive Medium +/- Inhibitor) prep_solution->weight_loss prep_solution->pdp prep_solution->eis calc_cr Calculate Corrosion Rate weight_loss->calc_cr tafel_analysis Tafel Analysis (icorr, Ecorr) pdp->tafel_analysis eis_fitting EIS Data Fitting (Rct, Cdl) eis->eis_fitting calc_ie Calculate Inhibition Efficiency calc_cr->calc_ie tafel_analysis->calc_ie eis_fitting->calc_ie

Caption: Experimental workflow for evaluating corrosion inhibitors.

mechanism_of_action cluster_solution Corrosive Solution cluster_surface Metal Surface inhibitor This compound (R-NH2) adsorption Adsorption inhibitor->adsorption h_plus H+ h_plus->adsorption cl_minus Cl- cl_minus->adsorption metal Metal (Fe) protective_film Protective Film Formation metal->protective_film adsorption->metal

Caption: Mechanism of corrosion inhibition by this compound.

Conclusion

This compound demonstrates excellent potential as a corrosion inhibitor, particularly for steel in acidic environments. Its effectiveness increases with concentration, and it acts as a mixed-type inhibitor, suppressing both anodic and cathodic reactions. The primary mechanism of inhibition is the adsorption of the inhibitor molecules on the metal surface, forming a protective barrier that follows the Langmuir adsorption isotherm. The experimental protocols provided herein offer a standardized approach for the evaluation of this and similar corrosion inhibitors.

References

Application Notes: 3-Propoxypropylamine as a Curing Agent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

3-Propoxypropylamine is an aliphatic amine featuring a primary amine group and an ether linkage in its molecular structure (CH₃CH₂CH₂OCH₂CH₂CH₂NH₂). In epoxy resin systems, it functions as a versatile curing agent or hardener. The primary amine group, with its two active hydrogens, reacts with the epoxide groups of the resin to form a durable, cross-linked thermoset polymer.[1][2] The presence of the ether group enhances compatibility with various epoxy networks, improves flexibility, and can modify the hydrophobicity of the final cured product. This makes this compound a suitable choice for applications such as coatings, adhesives, and sealants where optimized adhesion, chemical resistance, and flexibility are required.

2. Chemical Properties and Curing Mechanism

This compound's reactivity is governed by the nucleophilic nature of its primary amine group. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon atom of the epoxy ring, leading to ring-opening polymerization.[2]

Table 1: Properties of this compound

Property Value Reference
IUPAC Name 3-Propoxypropan-1-amine
CAS Number 928-55-0
Molecular Formula C₆H₁₅NO [3]
Molecular Weight 117.19 g/mol
Appearance Colorless to Yellow Liquid [4]
pKa ~9.6

| Amine Hydrogen Equivalent Weight (AHEW) | 58.6 g/eq | Calculated (MW / # of active H) |

2.1. Curing Reaction Pathway

The curing process involves a series of nucleophilic addition reactions:

  • Primary Amine Reaction: The primary amine attacks an epoxy group, forming a secondary amine and a hydroxyl group.[1][2][5]

  • Secondary Amine Reaction: The newly formed secondary amine then reacts with another epoxy group, creating a tertiary amine and another hydroxyl group. This step forms the critical cross-links in the polymer network.[1][2][5]

  • Etherification (Catalytic Curing): The tertiary amine can further catalyze the reaction of hydroxyl groups with remaining epoxy groups, leading to ether linkages. This reaction is generally more significant at elevated temperatures.[1][5]

G Epoxy Curing Mechanism with this compound epoxy Epoxy Group (from Resin) secondary_amine Secondary Amine (R-NH-R') epoxy->secondary_amine + PPA oh1 + Hydroxyl Group (-OH) ppa This compound (Primary Amine, R-NH2) ppa->secondary_amine tertiary_amine Tertiary Amine (Cross-link Point) secondary_amine->tertiary_amine + Epoxy Group oh2 + Hydroxyl Group (-OH) network Cross-linked Polymer Network tertiary_amine->network

Caption: Epoxy curing reaction pathway with a primary amine.

3. Typical Performance and Application Data

The performance of an epoxy system cured with this compound depends on the specific epoxy resin used (e.g., Bisphenol A diglycidyl ether - DGEBA), the stoichiometry, and the curing conditions.[6] The data below are representative values for aliphatic amine-cured systems and should be used as a general guideline.

Table 2: Representative Performance Data

Parameter Typical Value Range Notes
Handling Properties
Mix Ratio (PHR with 190 EEW Resin) ~31 PHR Parts per Hundred Resin by weight; calculated stoichiometrically.
Pot Life (100g mass) 30 - 60 minutes Highly dependent on mass, ambient temperature, and formulation.[1]
Thin Film Set Time (77°F / 25°C) 4 - 8 hours Time to reach a tack-free state.
Thermal Properties
Typical Cure Schedule 24 hours @ 25°C + 2 hours @ 80-100°C A post-cure is often required to achieve optimal properties.[1]
Glass Transition Temp. (Tg) 60 - 110°C Strongly dependent on cure schedule and degree of cure.[7][8]
Mechanical Properties (Post-Cured)
Tensile Strength 55 - 80 MPa [9]
Flexural Modulus 2.5 - 3.5 GPa [9]
Compressive Strength 80 - 100 N/mm² [9]

| Hardness (Shore D) | 80 - 86 | |

4. Experimental Protocols

The following protocols outline standard methods for evaluating this compound as an epoxy curing agent.

G General Workflow for Curing Agent Evaluation cluster_analysis Analysis Techniques prep 1. Material Preparation & Stoichiometry Calculation mix 2. Mixing & Degassing prep->mix cure_analysis 3. Curing & Analysis mix->cure_analysis dsc DSC: Kinetics & Tg cure_analysis->dsc ftir FTIR: Cure Monitoring cure_analysis->ftir mech Mechanical Testing: Strength, Modulus cure_analysis->mech thermo Thermal Analysis: Stability (TGA) cure_analysis->thermo data 4. Data Interpretation dsc->data ftir->data mech->data thermo->data

Caption: General workflow for epoxy curing agent evaluation.

4.1. Protocol 1: Stoichiometric Mix Ratio Calculation

Correct stoichiometry ensures optimal cross-linking and final properties.[1] The mix ratio is calculated based on the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent and the Epoxy Equivalent Weight (EEW) of the resin.

  • Objective: To determine the correct parts by weight of this compound per 100 parts of epoxy resin (PHR).

  • Parameters Needed:

    • AHEW of this compound = 58.6 g/eq.

    • EEW of the selected epoxy resin (e.g., 182-192 g/eq for a standard liquid DGEBA resin).

  • Formula: PHR = (AHEW / EEW) * 100

  • Example Calculation (using EEW = 190 g/eq): PHR = (58.6 / 190) * 100 ≈ 30.8

  • Procedure:

    • Obtain the AHEW of this compound from Table 1 or calculate it (MW / 2).

    • Obtain the EEW from the epoxy resin supplier's technical data sheet.

    • Use the formula to calculate the required PHR. For every 100g of epoxy resin, 30.8g of this compound would be required.

4.2. Protocol 2: Curing Kinetics by Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with the curing reaction, providing data on the reaction rate and total heat evolved.[10][11]

  • Objective: To determine the onset of cure, peak exotherm temperature, and total heat of reaction (ΔH_cure).

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Procedure:

    • Accurately weigh 5-10 mg of the freshly prepared, uncured epoxy/3-Propoxypropylamine mixture into a hermetic DSC pan.

    • Seal the pan. Place it in the DSC cell alongside an empty reference pan.

    • Heat the sample under a nitrogen atmosphere from ambient temperature (e.g., 25°C) to a temperature where the reaction is complete (e.g., 250°C).[12]

    • Use a constant heating rate, typically 10°C/min or 20°C/min.[11][12][13]

    • Record the heat flow versus temperature. The resulting plot will show an exothermic peak representing the curing reaction.

    • Data Analysis:

      • Onset Temperature: The temperature at which the exothermic deviation from the baseline begins.

      • Peak Temperature: The temperature at the apex of the exotherm, indicating the maximum rate of reaction.[11]

      • Heat of Reaction (ΔH_cure): Integrate the area under the exothermic peak to determine the total energy released during curing (in J/g).[10][11]

4.3. Protocol 3: Glass Transition Temperature (Tg) Determination by DSC

The Tg is a critical property indicating the temperature at which the cured polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[7][8][14]

  • Objective: To measure the Tg of the fully cured epoxy system.

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Procedure:

    • Prepare a sample of the epoxy/3-Propoxypropylamine mixture and cure it fully according to a defined schedule (e.g., 7 days at 25°C, or 24 hours at 25°C followed by a 2-hour post-cure at 100°C).

    • Place a 10-15 mg sample of the cured material into a DSC pan.

    • Heat the sample in the DSC at a rate of 10°C/min or 20°C/min under a nitrogen atmosphere. A typical temperature range would be from 25°C to 150°C, ensuring the range fully encompasses the expected Tg.

    • Cool the sample back to the starting temperature.

    • Perform a second heating scan using the same parameters. The second scan is typically used for reporting Tg as it provides a more stable baseline after erasing the sample's prior thermal history.

    • Data Analysis:

      • The Tg is observed as a step-like change in the heat flow curve.[11]

      • It is typically reported as the midpoint of this transition, as defined in standards like ASTM E1356.[7][8]

4.4. Protocol 4: Monitoring Cure Progression by FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor the chemical changes during the curing process by tracking the concentration of specific functional groups.[15]

  • Objective: To qualitatively or quantitatively assess the degree of cure by monitoring the disappearance of the epoxy group absorption band.

  • Apparatus: FTIR Spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory or capability for thin-film analysis between salt plates (KBr or NaCl).

  • Procedure:

    • Acquire a baseline FTIR spectrum of the uncured epoxy resin and the this compound curing agent separately.

    • Mix the components at the correct stoichiometric ratio.

    • Immediately place a small amount of the liquid mixture onto the ATR crystal or prepare a thin film between salt plates.

    • Record spectra at regular time intervals (e.g., every 5-10 minutes) while the sample cures at a controlled temperature.

    • Continue collecting spectra until no further changes are observed in the key absorption bands.

    • Data Analysis:

      • Monitor the decrease in the intensity of the characteristic epoxy ring absorption band, typically found around 915 cm⁻¹.[5][16]

      • An internal reference peak that does not change during the reaction (e.g., an aromatic C-O stretching band from the DGEBA resin around 1182 cm⁻¹) should be used for normalization.[5]

      • The degree of cure can be calculated by comparing the normalized peak area of the epoxy band at a given time 't' to its initial area at time zero.[5]

References

Application of 3-Propoxypropylamine in Polymer Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Propoxypropylamine is a versatile primary aliphatic amine featuring a linear C3-ether chain. This unique structure, combining a reactive primary amine group with a flexible and hydrophobic propoxy group, makes it a valuable building block and curing agent in the synthesis of a variety of polymers. Its incorporation into polymer backbones can modify key properties such as flexibility, adhesion, hydrophobicity, and chemical resistance. These characteristics are of significant interest in the development of advanced materials for industrial applications and potentially in the formulation of drug delivery systems. This document provides detailed application notes, experimental protocols, and conceptual frameworks for the use of this compound in polymer synthesis.

Key Applications in Polymer Synthesis

The primary amine functionality of this compound allows it to participate in several types of polymerization reactions, most notably as a curing agent for epoxy resins and as a monomer in the synthesis of polyamides and polyurethanes.

Curing Agent for Epoxy Resins

This compound serves as an effective curing agent for epoxy resins. The primary amine group contains two active hydrogen atoms that react with the epoxide rings of the epoxy resin in a ring-opening addition reaction. This process forms a cross-linked, three-dimensional thermoset network.[1][2] The propoxy group in this compound can improve the flexibility and impact strength of the cured epoxy resin compared to shorter-chain or more rigid amine curing agents.

General Reaction Scheme:

The reaction proceeds in two steps. First, the primary amine reacts with an epoxy group to form a secondary amine. Then, the newly formed secondary amine can react with another epoxy group, leading to a highly cross-linked polymer network.[1]

Monomer for Polyamide Synthesis

This compound can be used as a diamine monomer in condensation polymerization with dicarboxylic acids or their derivatives (e.g., diacid chlorides) to form polyamides. The resulting polyamides will have the propoxypropyl side chains, which can disrupt chain packing, potentially leading to lower crystallinity, increased solubility in organic solvents, and enhanced flexibility.

General Reaction Scheme:

The reaction between a diamine and a diacid chloride is a common method for polyamide synthesis, often carried out via interfacial or solution polymerization.[3]

Monomer for Polyurethane Synthesis

In the synthesis of polyurethanes, this compound can be used to introduce amine functionalities. While the direct reaction of primary amines with isocyanates forms ureas, this compound can be used to synthesize amine-terminated prepolymers that can then be chain-extended or used in subsequent reactions. The synthesis of polyurethanes typically involves the reaction of a diol with a diisocyanate.[4]

General Reaction Scheme (Urea Formation):

The reaction between a primary amine and an isocyanate is rapid and results in a urea linkage.[5]

Quantitative Data on Polymer Properties

Table 1: Typical Mechanical Properties of Aliphatic Amine-Cured Epoxy Resins

PropertyTest MethodTypical Value RangeReference
Tensile StrengthASTM D63820 - 100 N/mm²[6]
Compressive StrengthASTM D69590 - 100 N/mm²[6]
Flexural StrengthASTM D79055 - 70 N/mm²[6]
Elongation at BreakASTM D6383 - 10%
Hardness (Shore D)ASTM D224080 - 90

Table 2: Typical Thermal Properties of Aliphatic Amine-Cured Epoxy Resins

PropertyTest MethodTypical Value RangeReference
Glass Transition Temperature (Tg)DSC80 - 150 °C[7]
Heat Deflection Temperature (HDT)ASTM D648100 - 180 °C[1]
Coefficient of Thermal ExpansionTMA40 - 70 µm/m°C

Experimental Protocols

Protocol 1: Curing of a Bisphenol A-Based Epoxy Resin with this compound

Objective: To prepare a cured epoxy resin sample using this compound as the curing agent.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (Epoxide Equivalent Weight, EEW = 185-192 g/eq)

  • This compound (Molecular Weight = 117.19 g/mol , Amine Hydrogen Equivalent Weight, AHEW = 58.6 g/eq)

  • Mixing container

  • Stirring rod

  • Mold (e.g., silicone or aluminum)

  • Vacuum oven

Methodology:

  • Calculate the Stoichiometric Ratio: The amount of curing agent required is calculated based on the Amine Hydrogen Equivalent Weight (AHEW) of the amine and the Epoxide Equivalent Weight (EEW) of the epoxy resin. The stoichiometric ratio is typically 1:1 (amine hydrogen equivalents to epoxy equivalents).[2]

    • Parts by weight of this compound per 100 parts of epoxy resin (phr) = (AHEW / EEW) * 100

    • phr = (58.6 / 190) * 100 ≈ 30.8 phr

  • Mixing: In a clean, dry mixing container, weigh 100 g of the DGEBA epoxy resin. Add 30.8 g of this compound to the resin.

  • Stirring: Thoroughly mix the resin and curing agent using a stirring rod for 5-10 minutes, ensuring a homogeneous mixture. Scrape the sides and bottom of the container to ensure all components are well incorporated.

  • Degassing: Place the mixture in a vacuum chamber at room temperature and apply a vacuum of approximately 28-29 inHg to remove any entrapped air bubbles. The mixture will foam and then collapse. Continue degassing for another 5-10 minutes after the foam has subsided.

  • Casting: Pour the degassed mixture into a pre-heated mold.

  • Curing: Place the mold in an oven and cure according to a suitable cure schedule. A typical schedule for an aliphatic amine cured system is:

    • Initial cure: 24 hours at room temperature (25°C).

    • Post-cure: 2 hours at 80°C followed by 1 hour at 120°C. The post-cure step is crucial for achieving optimal thermal and mechanical properties.[7]

  • Demolding and Characterization: After the post-cure, allow the mold to cool to room temperature before demolding the cured epoxy sample. The sample can then be subjected to mechanical and thermal analysis.

Protocol 2: Synthesis of a Polyamide via Solution Polymerization

Objective: To synthesize a polyamide from this compound and a diacid chloride.

Materials:

  • This compound

  • Sebacoyl chloride

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium chloride (LiCl)

  • Pyridine

  • Methanol

  • Nitrogen gas supply

  • Round-bottom flask with a magnetic stirrer

  • Condenser

Methodology:

  • Reaction Setup: Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser.

  • Monomer Dissolution: Under a nitrogen atmosphere, add 10 mmol of this compound to the flask, followed by 20 mL of anhydrous NMP and 0.5 g of LiCl. Stir until the amine and salt are fully dissolved.

  • Addition of Diacid Chloride: Slowly add a solution of 10 mmol of sebacoyl chloride in 10 mL of NMP to the stirred amine solution at room temperature. A viscous solution will start to form.

  • Polymerization: After the addition is complete, add 2 mL of pyridine to the reaction mixture to neutralize the HCl byproduct. Heat the reaction mixture to 80-100°C and stir for 4-6 hours under a nitrogen atmosphere to ensure complete polymerization.[8]

  • Precipitation and Washing: After cooling to room temperature, pour the viscous polymer solution into 200 mL of rapidly stirring methanol. The polyamide will precipitate as a fibrous solid.

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers and salts.

  • Drying: Dry the purified polyamide in a vacuum oven at 60-80°C for 24 hours.

  • Characterization: The resulting polyamide can be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of amide bonds, and gel permeation chromatography (GPC) to determine the molecular weight.

Visualizations

Experimental Workflow for Epoxy Curing

Epoxy_Curing_Workflow cluster_preparation Preparation cluster_mixing Mixing and Casting cluster_curing Curing cluster_final Final Steps start Start calculate Calculate Stoichiometry (AHEW/EEW) start->calculate weigh Weigh Epoxy Resin and This compound calculate->weigh mix Thoroughly Mix (5-10 min) weigh->mix degas Vacuum Degas mix->degas cast Cast into Mold degas->cast initial_cure Initial Cure (24h at RT) cast->initial_cure post_cure Post-Cure (e.g., 2h at 80°C, 1h at 120°C) initial_cure->post_cure demold Cool and Demold post_cure->demold characterize Characterization (Mechanical, Thermal) demold->characterize end_node End characterize->end_node

Caption: Workflow for curing epoxy resin with this compound.

Logical Relationship in Polyamide Synthesis

Polyamide_Synthesis_Logic cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products & Byproducts diamine This compound (Diamine) polymerization Solution Polycondensation diamine->polymerization diacid Diacid Chloride (e.g., Sebacoyl Chloride) diacid->polymerization solvent Solvent (e.g., NMP) solvent->polymerization catalyst Acid Scavenger (e.g., Pyridine) catalyst->polymerization temperature Elevated Temperature (80-100°C) temperature->polymerization atmosphere Inert Atmosphere (Nitrogen) atmosphere->polymerization polyamide Polyamide with Propoxypropyl Side Chains polymerization->polyamide byproduct HCl (neutralized) polymerization->byproduct

Caption: Key components and conditions for polyamide synthesis.

Conceptual Workflow for Amine-Functionalized Polymer in Drug Delivery

While there is no direct evidence of this compound being used in FDA-approved drug delivery systems, its primary amine group offers a reactive handle for conjugating drugs or targeting ligands. The following diagram illustrates a conceptual workflow for how a polymer synthesized with this compound could be adapted for drug delivery applications. This is a hypothetical pathway based on general principles of polymer-based drug delivery.[9][10]

Drug_Delivery_Concept cluster_synthesis Polymer Synthesis cluster_functionalization Functionalization cluster_formulation Formulation cluster_application Application synthesis Synthesize Polymer with This compound (e.g., Polyamide) conjugation Conjugate Drug Molecule to Amine Groups synthesis->conjugation targeting Attach Targeting Ligand (e.g., Antibody, Peptide) conjugation->targeting nanoparticle Formulate into Nanoparticles (e.g., Self-assembly) targeting->nanoparticle administration Systemic Administration nanoparticle->administration targeting_action Targeted Drug Delivery to Diseased Cells administration->targeting_action release Controlled Drug Release targeting_action->release

Caption: Conceptual workflow for a drug delivery system.

Concluding Remarks

This compound is a valuable component in polymer chemistry, offering a means to tailor the properties of epoxy resins, polyamides, and polyurethanes. The presence of the propoxy group can impart flexibility and hydrophobicity, which are desirable in many applications. While its primary use is in industrial materials such as coatings, adhesives, and composites, the reactive amine handle presents opportunities for further functionalization, including potential, though currently exploratory, applications in the biomedical field. The provided protocols and conceptual frameworks serve as a starting point for researchers and scientists to explore the full potential of this compound in their polymer synthesis endeavors. Further research is needed to fully characterize polymers derived from this amine and to explore their suitability for specialized applications, including those in drug development.

References

Application Notes and Protocols: 3-Propoxypropylamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-propoxypropylamine as a versatile reagent in organic synthesis. The following sections detail its application in the synthesis of Schiff bases, its potential as a corrosion inhibitor, its use in reductive amination reactions, and its role as a building block in the synthesis of complex molecules, including nitrogen-containing heterocycles.

Synthesis of Schiff Bases

This compound serves as a valuable primary amine for the synthesis of Schiff bases (imines) through condensation reactions with aldehydes and ketones. These Schiff bases are not only important intermediates in organic synthesis but also exhibit a range of biological activities and are investigated as corrosion inhibitors.[1][2][3]

Application Example: Synthesis of N-(3-Propoxypropyl)salicylaldimine

This protocol describes the synthesis of a Schiff base from this compound and salicylaldehyde. The resulting N-(3-propoxypropyl)salicylaldimine is a potential ligand for metal complexes and a candidate for corrosion inhibition studies.

Experimental Protocol: Synthesis of N-(3-Propoxypropyl)salicylaldimine

This protocol is adapted from a general procedure for the synthesis of Schiff bases from diamines.

Materials:

  • This compound

  • Salicylaldehyde

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve salicylaldehyde (1.0 eq.) in absolute ethanol.

  • To this solution, add this compound (1.0 eq.) dropwise with continuous stirring.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux.

  • Maintain the reflux for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Expected Outcome:

The reaction is expected to produce the corresponding Schiff base, N-(3-propoxypropyl)salicylaldimine, in good yield. The structure of the product can be confirmed using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.

Reactant 1Reactant 2SolventReaction TimeTemperatureYieldReference
3,3'-diaminodipropylamineBenzaldehyde derivativesAbsolute Ethanol4 hReflux80-93%[4]

Logical Relationship: Schiff Base Formation

Schiff_Base_Formation cluster_reactants Reactants Propoxypropylamine This compound Intermediate Hemiaminal Intermediate Propoxypropylamine->Intermediate Nucleophilic Attack Salicylaldehyde Salicylaldehyde Salicylaldehyde->Intermediate Product N-(3-Propoxypropyl)salicylaldimine (Schiff Base) Intermediate->Product Dehydration Water Water Intermediate->Water

Caption: General workflow for the formation of a Schiff base.

Application as a Corrosion Inhibitor

Schiff bases derived from primary amines are effective corrosion inhibitors for various metals and alloys, particularly in acidic media.[5] The presence of heteroatoms (N and O) and the imine double bond in the Schiff base molecule facilitates its adsorption onto the metal surface, forming a protective layer that inhibits corrosion.[2] The propoxy group in a this compound-derived Schiff base can enhance its solubility and adsorption characteristics.

Quantitative Data: Corrosion Inhibition Efficiency

InhibitorMetalMediumConcentrationInhibition Efficiency (%)Reference
3-Nitroacetophenone derivativeMild Steel1 N HCl600 ppm92.10[1]
(E)-N1-(thiophen-2- ylmethylene)...Not specifiedNot specifiedHighHigh[6]
2-((2-hydroxy-5-methoxybenzylidene)amino)pyridineMild Steel1 M HCl0.5 g/L>90.0
MMPC Schiff BaseMild Steel1 M HCl0.5 mM97.13[2]
MTIO Schiff BaseMild SteelHCl0.5 mM96.9[3]

Experimental Workflow: Corrosion Inhibition Study

Corrosion_Inhibition_Workflow A Prepare Corrosive Medium (e.g., 1 M HCl) B Introduce Metal Specimen (e.g., Mild Steel) A->B C Add Schiff Base Inhibitor (Varying Concentrations) B->C D Incubate at Controlled Temperature C->D E Measure Corrosion Rate (Weight Loss, Electrochemical Methods) D->E F Calculate Inhibition Efficiency E->F

Caption: Workflow for evaluating corrosion inhibition efficiency.

Reductive Amination

Reductive amination is a powerful method for the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds.[7][8][9] this compound can be effectively used in reductive amination to introduce the N-(3-propoxypropyl) group into a molecule.

Application Example: Synthesis of N-Cyclohexyl-3-propoxypropylamine

This protocol details the reductive amination of cyclohexanone with this compound to yield the corresponding secondary amine.

Experimental Protocol: Reductive Amination of Cyclohexanone

Materials:

  • This compound

  • Cyclohexanone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and cyclohexanone (1.1 eq.) in dichloromethane.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Slowly add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture in portions.

  • Continue stirring at room temperature and monitor the reaction by TLC until the starting materials are consumed (typically 2-24 hours).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain N-cyclohexyl-3-propoxypropylamine.[5][10][11]

Carbonyl CompoundAmineReducing AgentSolventTemperatureYieldReference
Aldehyde/KetonePrimary AmineNaBH(OAc)₃DCMRoom Temp.Good[12]
BenzaldehydeBenzylamineNaBH₄ / PTSASolvent-freeNot specifiedGood[13]

Signaling Pathway: Reductive Amination Mechanism

Reductive_Amination cluster_reactants Reactants Amine This compound Imine Imine Intermediate Amine->Imine Ketone Cyclohexanone Ketone->Imine Condensation Product N-Cyclohexyl-3-propoxypropylamine (Secondary Amine) Imine->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product Reduction

Caption: Mechanism of reductive amination.

Building Block for Bioactive Molecules and Drug Development

The unique combination of a primary amine and a flexible propoxy group makes this compound and its derivatives valuable building blocks in the synthesis of more complex molecules, including pharmaceutical intermediates and bioactive compounds.[7][14] The alkoxypropylamine motif is found in various biologically active molecules.[9]

Conceptual Application: Synthesis of Tetrahydro-β-carbolines via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a key transformation for the synthesis of tetrahydro-β-carboline and tetrahydroisoquinoline scaffolds, which are present in numerous alkaloids and pharmacologically active compounds.[6][14] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization. While this compound is not a direct substrate for the classical Pictet-Spengler reaction, its derivatives, where the propoxy group is attached to a suitable aromatic system, could potentially undergo this cyclization to form novel heterocyclic structures.

Experimental Workflow: Conceptual Pictet-Spengler Reaction

Pictet_Spengler A β-(Propoxy-aryl)ethylamine Derivative C Iminium Ion Formation (Acid Catalyst) A->C B Aldehyde or Ketone B->C D Intramolecular Electrophilic Aromatic Substitution C->D E Spirocyclic Intermediate D->E F Rearomatization E->F G Tetrahydro-β-carboline Derivative F->G

Caption: Conceptual workflow for Pictet-Spengler reaction.

References

Surface Functionalization Using 3-Aminopropyltriethoxysilane (APTES): An Application Guide

Author: BenchChem Technical Support Team. Date: December 2025

Note on Compound Selection: The request specified "3-Propoxypropylamine" for surface functionalization. However, this compound is an aliphatic amine with an ether linkage and is not a silanizing agent capable of forming stable covalent bonds with typical inorganic surfaces like glass or silica. It is highly probable that the intended compound was a common aminosilane, such as 3-Aminopropyltriethoxysilane (APTES) , which is widely used for introducing primary amine groups onto surfaces for subsequent applications in research, diagnostics, and drug development.[1][2] This document will, therefore, focus on the protocols and applications of APTES.

Introduction

The functionalization of surfaces with aminosilanes is a fundamental technique for covalently attaching biomolecules, nanoparticles, and other moieties to various substrates.[2] Among the various aminosilanes, 3-Aminopropyltriethoxysilane (APTES) is extensively used due to its ability to form a stable, reactive layer of primary amines on hydroxyl-bearing surfaces like glass, silica, and quartz.[1][3] These surface-bound amine groups serve as versatile handles for the immobilization of proteins, DNA, and drug molecules through the use of crosslinking agents.[3] This guide provides detailed protocols for surface functionalization with APTES and summarizes key quantitative data for researchers, scientists, and drug development professionals.

Data Presentation

The success of surface functionalization can be quantified using various analytical techniques. The following table summarizes typical data for APTES-functionalized surfaces, comparing different deposition methods.

AminosilaneDeposition MethodTypical Surface Coverage (amines/nm²)Film Thickness (Å)Water Contact Angle (°)Reference
(3-Aminopropyl)triethoxysilane (APTES)Vapor Phase~4.44.2 ± 0.340 ± 1[1]
(3-Aminopropyl)triethoxysilane (APTES)Solution Phase (Toluene)Variable (multilayer)> 1045-60[1]
(3-Aminopropyl)trimethoxysilane (APTMS)Solution Phase (Toluene)~2.7Data not availableData not available[1]

Experimental Protocols

This section details the methodologies for surface functionalization with APTES. Proper substrate preparation is critical for achieving a uniform and stable aminosilane layer.

Protocol 1: Solution-Phase Deposition of APTES on Glass/Silica Substrates

This protocol is a widely used method for functionalizing glass slides, coverslips, or silica nanoparticles.

Materials:

  • Glass or silica substrates

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous solvent (e.g., Toluene or Acetone)

  • Ethanol

  • Deionized (DI) water

  • Nitrogen or Argon gas

  • Oven

Procedure:

  • Substrate Preparation (Critical):

    • Thoroughly clean the substrate to remove organic contaminants. This can be achieved by sonication in a series of solvents like acetone and ethanol.[2]

    • To generate surface hydroxyl (-OH) groups, treat the substrate with a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) or expose it to oxygen plasma. Caution: Piranha solution is extremely corrosive and reactive; handle with extreme care in a fume hood.

    • Rinse the substrate extensively with deionized water.

    • Dry the substrate completely under a stream of inert gas (e.g., nitrogen or argon) and/or by baking in an oven at 110-120°C.[2]

  • Silanization:

    • Prepare a 1-2% (v/v) solution of APTES in an anhydrous solvent like acetone or toluene in a fume hood.[3] For example, to prepare a 2% solution, mix 1 part APTES with 49 parts dry acetone.[3]

    • Immerse the cleaned, dried substrate in the APTES solution.

    • Incubate for a period ranging from 30 seconds to several hours. A shorter time (e.g., 30-60 seconds) is often sufficient for creating a monolayer.[3] Longer incubation times may lead to the formation of multilayers.[4]

    • After incubation, remove the substrate and rinse it thoroughly with the anhydrous solvent to remove any unbound silane.[2]

  • Curing:

    • Cure the substrate by baking at 110-120°C for approximately 1 hour.[2] This step promotes the formation of covalent siloxane (Si-O-Si) bonds with the surface and cross-linking within the silane layer, enhancing its stability.

  • Storage:

    • The dried, silylated surface can be stored in a desiccator for later use.[3]

Protocol 2: Vapor-Phase Deposition of APTES

Vapor-phase deposition can produce more uniform and thinner monolayers compared to solution-phase methods.

Materials:

  • Cleaned and dried substrates (as in Protocol 1)

  • APTES

  • Vacuum desiccator or vacuum oven

  • Schlenk line or similar vacuum setup

Procedure:

  • Substrate Preparation:

    • Prepare the substrates as described in Protocol 1, ensuring they are scrupulously clean and dry.

  • Vapor Deposition:

    • Place the cleaned substrates in a vacuum desiccator or vacuum oven.

    • Place a small, open container with a few drops of APTES inside the chamber, ensuring it is not in direct contact with the substrates.

    • Evacuate the chamber to a low pressure and then isolate it from the vacuum source.

    • Allow the APTES vapor to deposit on the substrates for 2-4 hours at room temperature or a slightly elevated temperature.[2]

  • Curing:

    • After the deposition period, vent the chamber with an inert gas.

    • Remove the substrates and cure them by baking at 110-120°C for about 1 hour to ensure covalent attachment and stability.[2]

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the surface functionalization process and a subsequent application.

G cluster_prep Substrate Preparation cluster_silanization Silanization Cleaning Cleaning (e.g., Solvents, Sonication) Activation Hydroxylation (e.g., Piranha, O2 Plasma) Cleaning->Activation Drying Drying (e.g., N2 Stream, Oven) Activation->Drying Deposition APTES Deposition (Solution or Vapor Phase) Drying->Deposition Rinsing Rinsing (Anhydrous Solvent) Deposition->Rinsing Curing Curing (110-120°C) Rinsing->Curing FunctionalizedSurface Amine-Functionalized Surface (-NH2) Curing->FunctionalizedSurface

Caption: General workflow for substrate preparation and APTES functionalization.

G Start Amine-Functionalized Surface (-NH2) Crosslinker Crosslinker Activation (e.g., Glutaraldehyde) Start->Crosslinker Step 1 Immobilization Biomolecule Immobilization (e.g., Antibody, Drug) Crosslinker->Immobilization Step 2 Blocking Blocking (e.g., BSA, Ethanolamine) Immobilization->Blocking Step 3 End Functional Bio-Interface Blocking->End Ready for Assay

References

Application Notes: 3-Propoxypropylamine for Nanoparticle Synthesis and Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Propoxypropylamine is a primary amine with a linear propoxy group. While specific literature detailing the use of this compound as a primary capping and stabilizing agent in nanoparticle synthesis is limited, its chemical structure suggests potential utility in this field. Primary amines are well-known to coordinate with the surface of various metallic and semiconductor nanoparticles, acting as effective capping agents to control particle growth and prevent aggregation. The propoxy group can provide steric hindrance, further enhancing colloidal stability.

These application notes provide a generalized framework for the potential use of this compound in nanoparticle synthesis and stabilization, drawing upon established principles of nanoparticle chemistry involving similar alkylamines. The protocols and data presented here are hypothetical and intended to serve as a starting point for researchers interested in exploring the capabilities of this particular molecule.

Principle of Stabilization

The stabilization of nanoparticles by this compound is predicated on the coordination of the lone pair of electrons on the nitrogen atom of the primary amine group to the electron-deficient surface atoms of the nanoparticle. This interaction forms a protective layer that serves two main purposes:

  • Electronic Stabilization: The coordination of the amine group to the nanoparticle surface satisfies the surface atoms' coordination environment, reducing their surface energy and reactivity.

  • Steric Stabilization: The outward-projecting propoxypropyl chains create a steric barrier that physically prevents nanoparticles from approaching each other too closely, thereby inhibiting aggregation and maintaining a stable colloidal suspension.

Potential Applications

Based on the properties of similar amine-functionalized nanoparticles, systems stabilized with this compound could be explored for applications in:

  • Catalysis: The amine groups on the surface can serve as anchoring points for catalytic species.

  • Drug Delivery: The functional surface can be further modified to attach targeting ligands or therapeutic agents.

  • Sensors: Changes in the nanoparticle environment could be detected through alterations in their plasmonic or fluorescent properties, influenced by the surface capping agent.

  • Quantum Dot Synthesis: Primary amines are often used in the synthesis of quantum dots to control their size and optical properties.

Hypothetical Experimental Protocols

The following are generalized protocols for the synthesis of gold and silver nanoparticles using this compound as a stabilizing agent. These are illustrative and would require significant optimization for specific applications.

Protocol 1: Synthesis of Gold Nanoparticles (AuNPs)

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound

  • Sodium borohydride (NaBH₄)

  • Toluene

  • Methanol

  • Deionized water

Procedure:

  • Preparation of Gold Precursor Solution: Dissolve 0.05 mmol of HAuCl₄·3H₂O in 10 mL of deionized water in a three-neck flask.

  • Phase Transfer: Add 20 mL of toluene to the aqueous gold solution. To this biphasic mixture, add a solution of 0.5 mmol of this compound in 5 mL of toluene while stirring vigorously. The gold ions will transfer to the organic phase, indicated by a color change in the toluene layer.

  • Reduction: Cool the organic phase in an ice bath. Rapidly inject a freshly prepared aqueous solution of 0.5 mmol of NaBH₄ (in 5 mL of ice-cold water) under vigorous stirring.

  • Stabilization and Growth: Allow the reaction to proceed for 2 hours at room temperature, during which the color of the organic phase should change to a deep red, indicating the formation of AuNPs.

  • Purification:

    • Separate the organic phase containing the AuNPs.

    • Add 20 mL of methanol to precipitate the nanoparticles.

    • Centrifuge the mixture at 8000 rpm for 10 minutes.

    • Discard the supernatant and redisperse the nanoparticle pellet in 10 mL of toluene.

    • Repeat the precipitation and redispersion steps two more times to remove excess reagents.

  • Characterization: Characterize the size, morphology, and stability of the synthesized AuNPs using techniques such as UV-Vis Spectroscopy, Dynamic Light Scattering (DLS), and Transmission Electron Microscopy (TEM).

Protocol 2: Synthesis of Silver Nanoparticles (AgNPs)

Materials:

  • Silver nitrate (AgNO₃)

  • This compound

  • Ethanol

  • Deionized water

Procedure:

  • Preparation of Silver Precursor Solution: Dissolve 0.1 mmol of AgNO₃ in 20 mL of deionized water.

  • Addition of Stabilizing Agent: In a separate flask, dissolve 0.5 mmol of this compound in 10 mL of ethanol.

  • Synthesis: Heat the silver nitrate solution to 80°C with constant stirring. Add the this compound solution dropwise to the heated silver nitrate solution.

  • Reaction and Growth: Continue heating and stirring the reaction mixture for 1 hour. A color change to yellowish-brown will indicate the formation of AgNPs.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Centrifuge the solution at 10,000 rpm for 20 minutes to pellet the AgNPs.

    • Wash the nanoparticles by redispersing them in ethanol and centrifuging again. Repeat this step twice.

  • Characterization: Analyze the synthesized AgNPs using UV-Vis Spectroscopy to observe the surface plasmon resonance peak, and DLS and TEM for size and morphology analysis.

Hypothetical Quantitative Data

The following tables present hypothetical data that one might expect to obtain from the characterization of nanoparticles synthesized using this compound. Note: This data is for illustrative purposes only and is not derived from actual experiments.

Table 1: Hypothetical Characterization of Gold Nanoparticles (AuNPs) Stabilized with this compound

ParameterValueMethod
Hydrodynamic Diameter 15 ± 3 nmDynamic Light Scattering (DLS)
Core Diameter 10 ± 2 nmTransmission Electron Microscopy (TEM)
Zeta Potential +25 mVElectrophoretic Light Scattering
Surface Plasmon Resonance (λmax) 525 nmUV-Vis Spectroscopy
Polydispersity Index (PDI) 0.2Dynamic Light Scattering (DLS)

Table 2: Hypothetical Characterization of Silver Nanoparticles (AgNPs) Stabilized with this compound

ParameterValueMethod
Hydrodynamic Diameter 25 ± 5 nmDynamic Light Scattering (DLS)
Core Diameter 20 ± 4 nmTransmission Electron Microscopy (TEM)
Zeta Potential +30 mVElectrophoretic Light Scattering
Surface Plasmon Resonance (λmax) 410 nmUV-Vis Spectroscopy
Polydispersity Index (PDI) 0.3Dynamic Light Scattering (DLS)

Visualizations

Experimental Workflow for Nanoparticle Synthesis

G cluster_0 Preparation cluster_1 Synthesis cluster_2 Purification cluster_3 Characterization A Prepare Metal Precursor Solution C Mix Precursor and Stabilizer Solutions A->C B Prepare this compound Solution B->C D Introduce Reducing Agent (if required) C->D E Nanoparticle Nucleation and Growth D->E F Precipitation E->F G Centrifugation F->G H Washing and Redispersion G->H I UV-Vis Spectroscopy H->I J DLS & Zeta Potential H->J K TEM H->K

Caption: Generalized workflow for the synthesis and characterization of nanoparticles.

Proposed Stabilization Mechanism

G cluster_0 This compound cluster_1 Stabilization L1 H₂N-CH₂-CH₂-CH₂-O-CH₂-CH₂-CH₃ S1 Steric Hindrance from Propoxy Chains S2 Electronic Stabilization via Amine Coordination L2 H₂N-CH₂-CH₂-CH₂-O-CH₂-CH₂-CH₃ L3 H₂N-CH₂-CH₂-CH₂-O-CH₂-CH₂-CH₃ L4 H₂N-CH₂-CH₂-CH₂-O-CH₂-CH₂-CH₃ NP NP NP->L1 Coordination (N → NP) NP->L2 NP->L3 NP->L4

Caption: Proposed mechanism of nanoparticle stabilization by this compound.

Application Notes and Protocols: The Use of 3-Propoxypropylamine in Polyurethane Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyurethane (PU) polymers are a versatile class of materials synthesized through the reaction of isocyanates with polyols. The properties of these polymers can be finely tuned by incorporating various components, including chain extenders. 3-Propoxypropylamine, a primary aliphatic amine, possesses a reactive primary amine group (-NH2) that can readily react with isocyanate groups (-NCO). This reactivity suggests its potential application as a chain extender in polyurethane systems. The incorporation of this compound is expected to influence the final properties of the polyurethane material by introducing urea linkages into the polymer backbone.

Principle of Reaction

In polyurethane synthesis, the fundamental reaction is the formation of a urethane linkage between an isocyanate group and a hydroxyl group from a polyol. When an amine like this compound is introduced, it reacts with the isocyanate to form a urea linkage (-NH-CO-NH-). This reaction is typically faster than the isocyanate-polyol reaction.

The structure of this compound, with its propoxy group, may also impart some flexibility and hydrophobicity to the resulting polymer chain, potentially influencing its physical and chemical properties.

Potential Applications in Polyurethane Formulations

Based on the chemistry of primary amines in polyurethane systems, this compound could be utilized in the following ways:

  • Chain Extender in Segmented Polyurethanes: In elastomers, coatings, and adhesives, this compound can be used to build the hard segment of the polyurethane by reacting with diisocyanates. This influences the microphase separation and, consequently, the mechanical properties of the polymer.

  • Curing Agent: In certain formulations, it may act as a curing agent, contributing to the crosslinking of the polymer network.

  • Modifier for Polyurethane Foams: While less common for primary amines due to the rapid reaction with isocyanates which can interfere with the foaming process, it could potentially be used in specific formulations to modify foam properties.

Expected Effects on Polyurethane Properties

The incorporation of this compound as a chain extender is anticipated to have the following qualitative effects on the final polyurethane product:

  • Increased Hardness and Modulus: The formation of rigid urea linkages generally leads to an increase in the hardness and modulus of the material.

  • Improved Thermal Stability: Urea linkages are known to have higher thermal stability compared to urethane linkages, which could enhance the overall thermal resistance of the polyurethane.

  • Modification of Mechanical Properties: Depending on the concentration and the overall formulation, it can influence tensile strength, elongation at break, and tear strength.

  • Alteration of Chemical Resistance: The presence of urea groups may alter the chemical resistance profile of the polyurethane.

Quantitative Data

Specific quantitative data on the effect of this compound on polyurethane properties is not extensively available in public literature. Researchers are encouraged to generate their own data. The following tables provide a structured format for presenting such experimental results.

Table 1: Mechanical Properties of Polyurethane Formulations

Formulation IDThis compound (wt%)Tensile Strength (MPa)Elongation at Break (%)Shore Hardness (Type A/D)
Control (0%)0
PU-POP-XX
PU-POP-YY

Table 2: Thermal Properties of Polyurethane Formulations

Formulation IDThis compound (wt%)Glass Transition Temp. (Tg) (°C)Onset of Decomposition (Td) (°C)
Control (0%)0
PU-POP-XX
PU-POP-YY

Experimental Protocols

Disclaimer: The following are generalized protocols for polyurethane synthesis using a primary amine as a chain extender. Researchers must adapt these protocols based on their specific materials and desired outcomes. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), as isocyanates are respiratory sensitizers.

Protocol 1: One-Shot Polyurethane Synthesis

This method involves mixing all components simultaneously.

Materials:

  • Polyol (e.g., Poly(tetramethylene ether) glycol - PTMEG) - dried under vacuum

  • Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI)

  • This compound

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

  • Solvent (optional, e.g., anhydrous N,N-Dimethylformamide - DMF)

Procedure:

  • Preparation: In a clean, dry reaction vessel, add the pre-weighed, dried polyol.

  • Mixing: If using a solvent, add it to the polyol and stir until a homogeneous solution is formed.

  • Addition of Chain Extender: Add the desired amount of this compound to the polyol mixture and stir thoroughly.

  • Catalyst Addition: Add the catalyst to the mixture and stir for 1-2 minutes.

  • Isocyanate Addition: Vigorously stir the mixture and rapidly add the stoichiometric amount of diisocyanate.

  • Casting and Curing: Continue vigorous stirring for a short period (e.g., 30-60 seconds) until the mixture becomes viscous. Pour the mixture into a pre-heated mold.

  • Post-Curing: Cure the cast polyurethane in an oven at a specified temperature and duration (e.g., 80°C for 24 hours) to ensure complete reaction.

  • Characterization: After post-curing, allow the sample to cool to room temperature before demolding and characterizing its properties.

Protocol 2: Prepolymer Method for Polyurethane Synthesis

This two-step method involves first forming an isocyanate-terminated prepolymer, which is then chain-extended.

Materials:

  • Polyol (e.g., Polypropylene glycol - PPG) - dried under vacuum

  • Diisocyanate (e.g., Toluene diisocyanate - TDI)

  • This compound

  • Solvent (e.g., anhydrous Tetrahydrofuran - THF)

Procedure:

  • Prepolymer Synthesis:

    • In a reaction vessel equipped with a mechanical stirrer and under a nitrogen atmosphere, add the dried polyol.

    • Heat the polyol to a moderate temperature (e.g., 60-80°C).

    • Slowly add an excess of diisocyanate (typically a 2:1 molar ratio of NCO:OH) to the polyol while stirring.

    • Maintain the reaction at the set temperature for a specified time (e.g., 2-3 hours) to form the NCO-terminated prepolymer. The NCO content should be monitored (e.g., by titration).

  • Chain Extension:

    • Cool the prepolymer to a lower temperature (e.g., 40-50°C) and dissolve it in a suitable anhydrous solvent if necessary.

    • In a separate flask, prepare a solution of this compound in the same solvent.

    • Slowly add the this compound solution to the stirring prepolymer solution. The reaction is exothermic and the viscosity will increase significantly.

    • Continue stirring until the reaction is complete, as indicated by the disappearance of the NCO peak in FTIR spectroscopy.

  • Casting and Curing:

    • Cast the resulting polymer solution into a mold.

    • Evaporate the solvent in a vacuum oven at a moderate temperature.

    • Post-cure the polyurethane as described in the one-shot method.

  • Characterization:

    • Characterize the final material after it has cooled to room temperature.

Visualizations

Reaction_Pathway Isocyanate R-N=C=O (Isocyanate) Urea_Linkage R-NH-CO-NH-(CH2)3O(CH2)2CH3 (Urea Linkage) Isocyanate->Urea_Linkage + Propoxypropylamine CH3(CH2)2O(CH2)3NH2 (this compound) Propoxypropylamine->Urea_Linkage

Caption: Reaction of an isocyanate with this compound to form a urea linkage.

Polyurethane_Synthesis_Workflow cluster_one_shot One-Shot Method cluster_prepolymer Prepolymer Method A1 Mix Polyol, this compound, & Catalyst A2 Add Isocyanate A1->A2 A3 Cast & Cure A2->A3 End Polyurethane Product A3->End B1 React Polyol & Excess Isocyanate (Form Prepolymer) B2 Chain Extend with This compound B1->B2 B3 Cast & Cure B2->B3 B3->End Start Start Start->A1 Start->B1

Caption: General workflows for polyurethane synthesis.

Logical_Relationships Isocyanate Isocyanate (e.g., MDI, TDI) Hard_Segment Hard Segment (Urea Linkages) Isocyanate->Hard_Segment Polyol Polyol (e.g., PTMEG, PPG) Soft_Segment Soft Segment (Polyol Backbone) Polyol->Soft_Segment POP This compound POP->Hard_Segment Mechanical Mechanical Properties (Hardness, Strength) Hard_Segment->Mechanical Thermal Thermal Properties (Tg, Td) Hard_Segment->Thermal Soft_Segment->Mechanical Soft_Segment->Thermal

Caption: Influence of components on polyurethane properties.

Topic: Analytical Methods for the Quantitative Determination of 3-Propoxypropylamine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol Guide from the Office of the Senior Application Scientist

Introduction and Analytical Context

3-Propoxypropylamine (PPA) is an aliphatic amine featuring a primary amine group and an ether linkage (Structure: CH₃CH₂CH₂-O-CH₂CH₂CH₂-NH₂). This bifunctional nature makes it a versatile chemical intermediate in various industrial applications, including the synthesis of epoxy curing agents, corrosion inhibitors, and surfactants. Accurate quantification of PPA is paramount for ensuring reaction stoichiometry, monitoring process control, evaluating product purity, and meeting quality assurance standards.

However, the physicochemical properties of PPA present significant analytical challenges. As a primary amine, it is highly polar and basic, leading to poor peak shapes (tailing) in gas and liquid chromatography due to interactions with active sites on columns and inlets.[1][2] Furthermore, it lacks a native chromophore, precluding direct analysis by UV-Vis spectrophotometry, a common detection method in HPLC.[3] Therefore, robust analytical methods for PPA almost invariably rely on a chemical derivatization step to mitigate these challenges and enable sensitive and accurate quantification.[4] This guide provides a detailed overview of validated analytical strategies, explaining the causality behind methodological choices to empower researchers and drug development professionals.

Strategic Overview of Analytical Methodologies

The choice of an analytical method for this compound is dictated by the sample matrix, required sensitivity, available instrumentation, and the analytical objective (e.g., routine QC vs. trace-level impurity analysis). The primary techniques are chromatographic, offering the high specificity required to resolve PPA from related compounds.

  • Gas Chromatography (GC): An excellent choice for its high resolving power and sensitivity, especially when coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). For PPA, derivatization is mandatory to increase volatility and thermal stability while reducing polarity.[2]

  • High-Performance Liquid Chromatography (HPLC): A versatile and robust technique suitable for PPA, particularly when the sample matrix is complex or non-volatile.[4] Derivatization is essential to introduce a UV-absorbing or fluorescent tag, enabling sensitive detection.[3]

  • Spectroscopic Methods: Techniques like Quantitative Nuclear Magnetic Resonance (qNMR) offer an alternative for absolute quantification without requiring a PPA reference standard for calibration, though sensitivity may be lower than chromatographic methods.[5] Simple UV-Vis spectrophotometry can be employed post-derivatization for less complex samples.[6][7]

The following decision workflow can guide the selection of an appropriate analytical approach.

G start Analytical Goal for PPA Quantification matrix Sample Matrix Complexity? start->matrix sensitivity High Sensitivity Required? matrix->sensitivity Low matrix->sensitivity High instrument Instrumentation Available? sensitivity->instrument Yes uv_vis_method UV-Vis Spectrophotometry - Simple Matrix - Lower Cost / Throughput sensitivity->uv_vis_method No gc_method Gas Chromatography (GC) - High Resolution - Volatile Matrix instrument->gc_method GC-FID/MS hplc_method High-Performance Liquid Chromatography (HPLC) - Non-volatile / Complex Matrix instrument->hplc_method HPLC-UV/FLD qnmr_method Quantitative NMR (qNMR) - Absolute Quantification - No Reference Standard Needed instrument->qnmr_method NMR Spectrometer

Caption: Decision workflow for selecting a PPA analytical method.

Gas Chromatography (GC) Protocols for PPA Quantification

Principle: GC separates compounds based on their volatility and interaction with a stationary phase. The analysis of primary amines like PPA is notoriously difficult due to their polarity, which causes adsorption to the GC system, resulting in poor peak shape and non-reproducible results.[8] Derivatization overcomes this by chemically modifying the polar -NH₂ group into a less polar, more volatile, and more thermally stable functional group, leading to sharp, symmetrical peaks and improved quantification.[1]

Protocol 1: Quantification via Silylation Derivatization

Rationale: Silylation is a robust and widely used derivatization technique for compounds with active hydrogens, such as primary amines. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the amine group to replace the active hydrogens with trimethylsilyl (TMS) groups. This reaction is typically fast and quantitative.[1]

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 50 mg of the sample containing PPA into a 2 mL autosampler vial. If the sample is in a solution, evaporate the solvent under a gentle stream of nitrogen.

  • Reagent Addition: Add 500 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the sample residue. Then, add 500 µL of BSTFA (with 1% TMCS as a catalyst).[1]

  • Reaction: Tightly cap the vial and heat at 70°C for 45 minutes in a heating block or oven to ensure complete derivatization.

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample directly into the GC system.

  • System Suitability: Before sample analysis, inject a derivatized standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

Instrumentation and Data:

ParameterGC-FID Conditions
Column Agilent CP-Volamine (30 m x 0.32 mm, 5 µm) or similar amine-specific column[9]
Inlet Split/Splitless, 250°C, Split ratio 20:1
Liner Deactivated splitless liner (e.g., Restek Siltek®)[9]
Carrier Gas Helium, Constant Flow @ 1.5 mL/min
Oven Program 60°C (hold 2 min), ramp to 250°C @ 15°C/min, hold 5 min
Detector FID, 280°C

Workflow Diagram: GC Analysis via Silylation

G cluster_prep Sample Preparation cluster_analysis GC Analysis sample Weigh Sample dissolve Add Anhydrous Solvent sample->dissolve derivatize Add BSTFA + 1% TMCS dissolve->derivatize heat Heat at 70°C for 45 min derivatize->heat inject Inject 1 µL into GC-FID heat->inject separate Separation on CP-Volamine Column inject->separate detect FID Detection separate->detect quantify Quantify using External Standard Calibration detect->quantify

Caption: General workflow for GC quantification of PPA after silylation.

High-Performance Liquid Chromatography (HPLC) Protocols

Principle: HPLC is a highly versatile technique that separates compounds based on their interaction with a stationary and a liquid mobile phase.[4] For PPA, which lacks a UV chromophore, derivatization is required to attach a molecule that can be detected by a UV or fluorescence detector. This process significantly enhances the sensitivity of the method.[3] Reversed-phase HPLC on a C18 column is the most common approach.

Protocol 2: Quantification via Pre-Column Derivatization with FMOC-Cl

Rationale: 9-fluorenylmethyl chloroformate (FMOC-Cl) reacts with primary amines under mild basic conditions to form stable, highly UV-active carbamate derivatives.[10] This makes it an excellent choice for quantifying PPA with high sensitivity using a standard HPLC-UV setup.

Experimental Protocol:

  • Standard & Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of PPA in the mobile phase. Create calibration standards by serial dilution (e.g., 1-100 µg/mL).

    • Accurately weigh a sample containing PPA and dissolve in the mobile phase to achieve a concentration within the calibration range.

  • Derivatization Reaction:

    • To 100 µL of each standard or sample solution in an HPLC vial, add 400 µL of borate buffer (0.1 M, pH 9.0).

    • Add 500 µL of FMOC-Cl solution (1 mg/mL in acetonitrile).

    • Cap the vial and vortex immediately for 30 seconds. Let the reaction proceed at room temperature for 15 minutes.

  • Quenching: Add 20 µL of a primary amine solution (e.g., 1 M glycine) to react with excess FMOC-Cl, if necessary, though often dilution is sufficient.

  • Analysis: Inject 10 µL of the final solution into the HPLC system.

  • System Suitability: Before analysis, perform five replicate injections of a mid-range calibration standard. The RSD for peak area should be ≤ 2.0% and the tailing factor ≤ 1.5.[2]

Instrumentation and Data:

ParameterHPLC-UV Conditions
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.05% Formic Acid in Water. B: Acetonitrile[11]
Gradient 0 min, 35% B; 15 min, 90% B; 20 min, 90% B; 21 min, 35% B; 25 min, 35% B
Flow Rate 1.0 mL/min
Column Temp 35°C
Detection UV at 265 nm[10]
Injection Vol 10 µL

Workflow Diagram: HPLC Analysis via FMOC-Cl Derivatization

G cluster_prep Derivatization cluster_analysis HPLC Analysis sample Aliquot Sample/Standard buffer Add Borate Buffer (pH 9) sample->buffer derivatize Add FMOC-Cl Solution buffer->derivatize react Vortex & React for 15 min derivatize->react inject Inject 10 µL into HPLC-UV react->inject separate Separation on C18 Column inject->separate detect UV Detection @ 265 nm separate->detect quantify Quantify using External Standard Calibration detect->quantify

Caption: General workflow for HPLC quantification of PPA after FMOC-Cl derivatization.

Method Validation: Ensuring Trustworthiness

Every protocol described must be validated to demonstrate its suitability for the intended purpose.[4] The validation process provides a self-validating system, ensuring data integrity. Key validation parameters are summarized below, with typical acceptance criteria for chromatographic methods.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis; No interference at the retention time of the analyte in blank/placebo injections.[2]
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.Prepare ≥ 5 concentrations. Correlation coefficient (r²) ≥ 0.999.[2]
Accuracy The closeness of test results to the true value.Spike a blank matrix at 3 levels (e.g., 80%, 100%, 120%) in triplicate. Recovery should be 98.0-102.0%.[12]
Precision The degree of agreement among individual test results. Expressed as RSD.Repeatability (intra-day): RSD ≤ 2.0%. Intermediate Precision (inter-day): RSD ≤ 3.0%.[2][13]
LOD & LOQ Lowest amount of analyte that can be detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.[13]
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters like pH (±0.2), column temp (±5°C), flow rate (±10%). Results should remain within system suitability limits.[2]

Validation Workflow Diagram

G start Method Development Complete specificity Specificity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision loq LOD & LOQ precision->loq robustness Robustness loq->robustness end Validated Method robustness->end

Caption: A typical workflow for analytical method validation.[2]

Summary and Concluding Remarks

The accurate quantification of this compound is readily achievable with standard chromatographic instrumentation, provided a robust derivatization strategy is employed.

  • GC-FID following silylation is a highly effective method, offering excellent resolution and sensitivity, and is best suited for samples where PPA can be easily isolated in a volatile solvent.

  • HPLC-UV with pre-column derivatization using reagents like FMOC-Cl is exceptionally versatile and sensitive, accommodating a wider range of sample matrices, including aqueous solutions and non-volatile mixtures.

The choice between these methods depends on the specific application, but both, when properly validated, will yield trustworthy and reproducible data. The protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to develop and implement reliable analytical methods for this compound.

References

Application Notes and Protocols: 3-Propoxypropylamine as a Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-propoxypropylamine and related 3-alkoxypropylamines as key building blocks in the synthesis of pharmaceutical intermediates. The document details synthetic protocols, quantitative data, and the biological context of the target molecules, with a focus on intermediates for neurologically active compounds.

Introduction: The Role of 3-Alkoxypropylamines in Medicinal Chemistry

3-Alkoxypropylamines, including this compound, are valuable scaffolds in drug discovery and development. The presence of a primary amine and an ether linkage provides a unique combination of properties. The amine group serves as a versatile handle for a variety of chemical transformations, including N-alkylation, amidation, and reductive amination, allowing for the introduction of diverse functional groups. The ether moiety can influence the pharmacokinetic properties of a molecule, such as lipophilicity and metabolic stability.

This structural motif is found in a range of biologically active compounds, particularly those targeting the central nervous system. A prominent example is the class of 3-aryloxy-3-phenylpropylamines, which includes potent and selective serotonin-norepinephrine reuptake inhibitors (SNRIs) used in the treatment of depression and attention-deficit/hyperactivity disorder (ADHD).

Synthesis of a Key Pharmaceutical Intermediate: N-Methyl-3-(2-methylphenoxy)-3-phenylpropylamine (Atomoxetine Precursor)

While direct pharmaceutical applications of this compound are not extensively detailed in publicly available literature, the synthesis of structurally similar and highly relevant pharmaceutical intermediates provides a clear blueprint for its potential applications. The following protocols are adapted from the well-documented synthesis of an atomoxetine precursor, a selective norepinephrine reuptake inhibitor. This synthesis showcases the core reactions where a 3-alkoxypropylamine derivative is a key reactant.

The overall synthesis can be envisioned in two key stages:

  • Williamson Ether Synthesis: Formation of the characteristic aryloxy ether linkage.

  • N-Alkylation: Introduction of a methyl group to the primary amine.

For the purpose of these application notes, we will present a representative synthesis starting from a readily available precursor, 3-amino-1-phenyl-1-propanol, which can be conceptually derived from 3-aminopropanol. The propoxy group can be introduced via etherification of the hydroxyl group.

Key Synthetic Transformations

Reaction Scheme:

G reactant1 3-Amino-1-phenyl-1-propanol product1 3-Amino-3-phenyl-1-(o-tolyloxy)propane reactant1->product1 Williamson Ether Synthesis reactant2 2-Fluorotoluene reactant2->product1 base Base (e.g., KOtBu) base->product1 product2 N-Methyl-3-(2-methylphenoxy)-3-phenylpropylamine (Atomoxetine Precursor) product1->product2 N-Alkylation reactant3 Methylating Agent (e.g., Methyl Iodide) reactant3->product2

Caption: General synthetic route to an atomoxetine precursor.

Quantitative Data Summary

The following table summarizes representative yields for the key Williamson ether synthesis step in the preparation of 3-aryloxy-3-phenylpropylamine derivatives under various conditions, as reported in patent literature.

Starting AlcoholAryl HalideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
N-methyl-3-phenyl-3-hydroxypropylamine2-FluorotolueneNaOHDMAc95890[CN1891682A]
N-methyl-3-phenyl-3-hydroxypropylamine2-FluorotolueneKOHToluene1001272[CN1891682A]
N,N-dimethyl-3-thiophene-3-hydroxypropylamine1-FluoronaphthaleneK₂CO₃DMF110471.4[CN1891682A]
N-methyl-3-phenyl-3-hydroxypropylamine2-FluorotolueneKOtBuDMSO608Not specified[US8299305B2]
Detailed Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 3-Amino-3-phenyl-1-(o-tolyloxy)propane

This protocol is adapted for a laboratory scale from patent literature [CN1891682A].

Materials:

  • N-methyl-3-phenyl-3-hydroxypropylamine (1.0 eq)

  • 2-Fluorotoluene (1.2 eq)

  • Sodium Hydroxide (NaOH) (15 eq)

  • N,N-Dimethylacetamide (DMAc)

  • Toluene

  • Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-methyl-3-phenyl-3-hydroxypropylamine (e.g., 4.1 g, 0.025 mol), sodium hydroxide (e.g., 15.0 g, 0.375 mol), and N,N-dimethylacetamide (e.g., 20 mL).

  • Heat the mixture to 95 °C with stirring.

  • Slowly add 2-fluorotoluene (e.g., 3.3 g, 0.030 mol) to the reaction mixture.

  • Maintain the reaction at 95 °C for 8 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add water and stir.

  • Extract the aqueous mixture with toluene (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: N-Alkylation of a 3-Alkoxypropylamine

This is a general protocol for the N-methylation of a primary or secondary amine.

Materials:

  • 3-Alkoxypropylamine (e.g., 3-Amino-3-phenyl-1-(o-tolyloxy)propane) (1.0 eq)

  • Methyl iodide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve the 3-alkoxypropylamine in acetonitrile.

  • Add potassium carbonate to the solution.

  • Cool the mixture in an ice bath and slowly add methyl iodide.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be purified by column chromatography to yield the N-methylated product.

Biological Activity and Signaling Pathways

Pharmaceuticals derived from this compound and its analogs often target neurotransmitter systems. Below are visualizations of two such pathways.

Norepinephrine Reuptake Inhibition

Many antidepressants and ADHD medications, such as atomoxetine, function by inhibiting the reuptake of norepinephrine in the synaptic cleft, particularly in the prefrontal cortex. This leads to an increase in the concentration of norepinephrine and, due to the low expression of dopamine transporters in this brain region, also an increase in dopamine levels. This modulation of catecholamine signaling is believed to enhance cognitive function and regulate mood.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE_release Release NE_vesicle->NE_release NET Norepinephrine Transporter (NET) NE_synapse Norepinephrine NE_release->NE_synapse NE_synapse->NET Reuptake alpha1_receptor α1-Adrenergic Receptor NE_synapse->alpha1_receptor alpha2_receptor α2-Adrenergic Receptor NE_synapse->alpha2_receptor beta_receptor β-Adrenergic Receptor NE_synapse->beta_receptor downstream_signaling Downstream Signaling (e.g., cAMP modulation) alpha1_receptor->downstream_signaling alpha2_receptor->downstream_signaling beta_receptor->downstream_signaling Modulation of Neuronal Activity Modulation of Neuronal Activity downstream_signaling->Modulation of Neuronal Activity inhibitor 3-Aryloxy-3-phenylpropylamine (e.g., Atomoxetine) inhibitor->NET Inhibition

Caption: Norepinephrine reuptake inhibition by 3-aryloxy-3-phenylpropylamines.

Acetylcholinesterase Inhibition and Neuroprotection

Some derivatives of propoxyamines have been investigated as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. By inhibiting AChE, these compounds increase the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. Beyond this symptomatic relief, evidence suggests that AChE inhibitors can also activate neuroprotective signaling pathways, such as the PI3K/Akt pathway, which promotes cell survival.

G cluster_synapse Cholinergic Synapse cluster_downstream Neuroprotective Signaling ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_receptor Acetylcholine Receptor ACh->ACh_receptor PI3K PI3K ACh_receptor->PI3K inhibitor Propoxyamine Derivative (AChE Inhibitor) inhibitor->AChE Inhibition Akt Akt PI3K->Akt pro_apoptotic Pro-apoptotic factors (e.g., Bad, GSK-3β) Akt->pro_apoptotic anti_apoptotic Anti-apoptotic factors (e.g., Bcl-2) Akt->anti_apoptotic cell_survival Neuronal Survival anti_apoptotic->cell_survival

Caption: Acetylcholinesterase inhibition and downstream neuroprotective signaling.

Conclusion

This compound and its analogs are valuable and versatile building blocks for the synthesis of pharmaceutical intermediates, particularly for compounds targeting the central nervous system. The synthetic protocols and biological context provided in these application notes highlight the potential of this chemical scaffold in drug discovery and development. The representative synthesis of an atomoxetine precursor demonstrates the key chemical transformations that can be employed, while the signaling pathway diagrams provide insight into the mechanism of action of the final drug products. Further exploration of this compound derivatives is warranted to develop novel therapeutics.

Application Notes and Protocols: The Role of 3-Propoxypropylamine in the Preparation of Dye Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-propoxypropylamine in the synthesis of dye intermediates, focusing on its application as a precursor to coupling components for azo dyes, particularly disperse dyes. Due to the limited availability of direct experimental data for dyes synthesized specifically with this compound, this document presents a representative protocol based on established synthesis routes for structurally similar and commercially significant disperse dyes.

Introduction

This compound is an aliphatic primary amine containing a propyl ether linkage. Its structure makes it a valuable building block in organic synthesis. In the context of dye chemistry, it is primarily used to introduce an N-(3-propoxypropyl) group into aromatic amines, such as aniline. The resulting secondary amine, N-(3-propoxypropyl)aniline, serves as a key dye intermediate, specifically as a coupling component in the synthesis of azo dyes. Azo dyes are the largest class of synthetic colorants and are characterized by the presence of one or more azo (-N=N-) groups.

The propoxypropyl substituent can influence the final properties of the dye, such as its solubility in different media, its affinity for certain fabrics (lipophilicity), and its lightfastness. By modifying the alkyl chain, researchers can fine-tune the characteristics of the resulting dye.

Core Application: Synthesis of Azo Disperse Dyes

The primary application of this compound in dye intermediate preparation is in the synthesis of coupling components for azo disperse dyes. Disperse dyes are non-ionic colorants with low water solubility, making them suitable for dyeing hydrophobic fibers like polyester. The general synthetic pathway involves two main stages:

  • Synthesis of the Coupling Component: Preparation of an N-substituted aniline derivative from this compound.

  • Azo Coupling Reaction: Diazotization of a primary aromatic amine (the diazo component) followed by its reaction with the synthesized coupling component to form the final azo dye.

A representative synthesis is modeled after the well-established chemistry used for commercial disperse dyes, such as Disperse Blue 79.

Experimental Protocols

Protocol 1: Synthesis of the Coupling Intermediate: N-(3-Propoxypropyl)aniline

This protocol describes a plausible method for the synthesis of N-(3-propoxypropyl)aniline, a key intermediate derived from this compound. The reaction involves the N-alkylation of aniline.

Reaction Scheme:

Materials and Equipment:

  • Aniline

  • 1-Bromo-3-propoxypropane (or 1-chloro-3-propoxypropane)

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • Ethanol or another suitable solvent

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard glassware for extraction and distillation

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add aniline (1.0 equivalent), ethanol, and sodium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature.

  • Slowly add 1-bromo-3-propoxypropane (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • The crude product is then purified by vacuum distillation to yield pure N-(3-propoxypropyl)aniline.

Expected Data:

The following table presents expected, representative data for the synthesis of N-(3-propoxypropyl)aniline. Actual results may vary.

ParameterRepresentative Value
Yield75-85%
Boiling Point~130-135 °C at reduced pressure
AppearanceColorless to pale yellow liquid
FT-IR (cm⁻¹)~3400 (N-H stretch), ~2960, 2870 (C-H stretch), ~1600, 1500 (aromatic C=C), ~1120 (C-O-C stretch)
¹H NMR (CDCl₃, ppm)~7.2 (m, 2H, Ar-H), ~6.7 (m, 3H, Ar-H), ~3.8 (br s, 1H, NH), ~3.5 (t, 2H, O-CH₂), ~3.2 (t, 2H, N-CH₂), ~1.9 (m, 2H, -CH₂-), ~1.6 (m, 2H, -CH₂-), ~0.9 (t, 3H, CH₃)
Protocol 2: Synthesis of a Representative Azo Disperse Dye

This protocol outlines the synthesis of a hypothetical navy blue disperse dye by coupling diazotized 2-bromo-4,6-dinitroaniline with the previously synthesized N-(3-propoxypropyl)aniline. This is analogous to the synthesis of some commercial disperse blue dyes.

Reaction Scheme:

  • Diazotization: 2-Bromo-4,6-dinitroaniline is converted to its diazonium salt using nitrosylsulfuric acid.

  • Coupling: The diazonium salt is reacted with N-(3-propoxypropyl)aniline to form the azo dye.

Workflow Diagram:

G cluster_0 Diazotization cluster_1 Coupling Reaction cluster_2 Work-up & Purification A 2-Bromo-4,6-dinitroaniline C Diazonium Salt Solution (0-5 °C) A->C Reacts in B Nitrosylsulfuric Acid (H2SO4 + NaNO2) B->C Forms E Azo Dye (Crude Product) C->E Added to D N-(3-Propoxypropyl)aniline (Coupling Component) D->E Reacts with F Precipitation (e.g., in water/ice) E->F G Filtration & Washing F->G H Drying G->H I Pure Azo Dye H->I

Caption: General workflow for the synthesis of the representative azo disperse dye.

Materials and Equipment:

  • 2-Bromo-4,6-dinitroaniline

  • Sulfuric acid (98%)

  • Sodium nitrite

  • N-(3-Propoxypropyl)aniline

  • Acetic acid

  • Ice

  • Beakers, flasks, and other standard laboratory glassware

  • Magnetic stirrer

  • Buchner funnel and vacuum flask

Procedure:

Part A: Diazotization

  • Prepare nitrosylsulfuric acid by carefully adding sodium nitrite (1.1 equivalents) to concentrated sulfuric acid at a temperature below 10 °C.

  • In a separate beaker, dissolve 2-bromo-4,6-dinitroaniline (1.0 equivalent) in concentrated sulfuric acid.

  • Cool the aniline solution to 0-5 °C in an ice bath.

  • Slowly add the prepared nitrosylsulfuric acid to the aniline solution, maintaining the temperature between 0-5 °C.

  • Stir the mixture for 2-3 hours at this temperature to ensure complete diazotization.

Part B: Azo Coupling

  • In a separate beaker, dissolve N-(3-propoxypropyl)aniline (1.0 equivalent) in acetic acid.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the diazonium salt solution from Part A to the coupling component solution from step 1 of Part B, while maintaining the temperature at 0-5 °C.

  • A colored precipitate should form. Continue stirring for an additional 2-3 hours at 0-5 °C.

  • Pour the reaction mixture into a large volume of ice-water to ensure complete precipitation of the dye.

  • Collect the crude dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Dry the purified dye in a vacuum oven at 50-60 °C.

Quantitative Data Summary (Representative):

The following table summarizes the expected quantitative data for the synthesized disperse dye. These are typical values for similar azo disperse dyes and should be confirmed experimentally.

ParameterRepresentative Value
Yield 85-95%
Melting Point 150-160 °C
Appearance Dark blue to navy powder
λmax (in Acetone) 590-610 nm
Molar Extinction Coefficient (ε) 30,000 - 40,000 L mol⁻¹ cm⁻¹

Signaling and Logical Relationship Diagram:

G This compound This compound N-(3-Propoxypropyl)aniline N-(3-Propoxypropyl)aniline This compound->N-(3-Propoxypropyl)aniline Alkylation Aniline Aniline Aniline->N-(3-Propoxypropyl)aniline Azo Disperse Dye Azo Disperse Dye N-(3-Propoxypropyl)aniline->Azo Disperse Dye Azo Coupling 2-Bromo-4,6-dinitroaniline 2-Bromo-4,6-dinitroaniline Diazonium Salt Diazonium Salt 2-Bromo-4,6-dinitroaniline->Diazonium Salt Diazotization Diazonium Salt->Azo Disperse Dye

Caption: Logical relationship of reactants to form the final azo disperse dye.

Conclusion

This compound serves as a versatile precursor for the synthesis of N-alkoxypropyl-substituted aniline coupling components. These intermediates are crucial in the preparation of azo disperse dyes. The protocols provided herein, based on established chemical principles for analogous dye syntheses, offer a solid foundation for researchers to explore the synthesis and properties of novel dyes derived from this compound. The ability to modify the alkoxypropyl chain provides a valuable tool for fine-tuning the properties of the resulting dyes for various applications in the textile and materials science industries. Further experimental validation is recommended to establish the precise reaction conditions and to fully characterize the resulting products.

Application Note: A Robust and Efficient Method for the Synthesis of 3-Ethoxypropylamine via Catalytic Hydrogenation of 3-Ethoxypropionitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Ethoxypropylamine is a valuable chemical intermediate used in the synthesis of dyestuffs and cosmetics. This document outlines a detailed protocol for the synthesis of 3-ethoxypropylamine through the catalytic hydrogenation of 3-ethoxypropionitrile. The described method is based on established industrial processes, offering high yield and purity. The two-step synthesis involves the initial formation of 3-ethoxypropionitrile from acrylonitrile and ethanol, followed by its reduction to the target amine.

Experimental Overview:

The overall synthesis is a two-stage process. The first stage is the cyanoethylation of ethanol with acrylonitrile to produce 3-ethoxypropionitrile. The second, and focal, stage is the catalytic hydrogenation of the resulting nitrile to 3-ethoxypropylamine.

Stage 1: Synthesis of 3-Ethoxypropionitrile

In a reactor, ethanol is reacted with acrylonitrile in the presence of a basic catalyst, such as sodium ethoxide or sodium hydroxide, to yield 3-ethoxypropionitrile.[1][2] This reaction is typically exothermic and requires temperature control.

Stage 2: Hydrogenation of 3-Ethoxypropionitrile to 3-Ethoxypropylamine

The crude 3-ethoxypropionitrile is then subjected to catalytic hydrogenation in the presence of a catalyst, typically Raney Nickel or Raney Cobalt, under a hydrogen atmosphere.[1][3] An inhibitor, such as liquid ammonia, is often added to suppress the formation of secondary and tertiary amine byproducts.[1] The reaction is carried out at elevated temperature and pressure. Following the reaction, the catalyst is removed, and the final product is purified by vacuum distillation.[1][2]

Experimental Protocols:

Protocol 1: Synthesis of 3-Ethoxypropionitrile

  • To a 500 mL four-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 200 g of ethanol and 1.8 g of sodium ethoxide.[1]

  • Begin stirring the mixture and control the temperature at 45 °C.[1]

  • Slowly add 210 g of acrylonitrile dropwise from the dropping funnel, ensuring the temperature does not exceed 50 °C.[1] The reaction is exothermic.

  • After the addition is complete, maintain the reaction mixture at 45 °C for 3 hours.[1]

  • Monitor the reaction progress by Gas Chromatography (GC) to confirm the consumption of acrylonitrile. A typical crude product will contain >97% 3-ethoxypropionitrile.[1]

Protocol 2: Hydrogenation of 3-Ethoxypropionitrile

  • Prepare the Raney Nickel catalyst by washing 20 g of commercial Raney Nickel with a 26% ammonia water solution (100 g) and stirring for two hours.[1]

  • Transfer the prepared Raney Nickel catalyst and the crude 3-ethoxypropionitrile from Protocol 1 into a high-pressure autoclave.[1]

  • Seal the autoclave and purge the system with nitrogen three times (0.1 MPa, 0.2 MPa, and 0.3 MPa), followed by three purges with hydrogen (0.1 MPa, 0.2 MPa, and 0.3 MPa).[1]

  • Introduce 70 g of liquid ammonia into the autoclave as an inhibitor.[1]

  • Heat the autoclave to 90 °C and pressurize with hydrogen to 6.0 MPa.[1]

  • Maintain the reaction under these conditions with vigorous stirring. The reaction is typically complete in about 5 hours, which can be monitored by the cessation of hydrogen uptake.[1]

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Discharge the reaction mixture, filter to remove the Raney Nickel catalyst.

  • The crude 3-ethoxypropylamine is then purified by vacuum distillation to obtain the final product with a purity of >99.5%.[1][2]

Data Presentation:

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of 3-Ethoxypropylamine

ParameterStage 1: Nitrile FormationStage 2: Hydrogenation
Reactants Ethanol, Acrylonitrile3-Ethoxypropionitrile, Hydrogen
Catalyst Sodium Ethoxide[1]Raney Nickel[1]
Inhibitor Not ApplicableLiquid Ammonia[1]
Temperature 45-50 °C[1]90 °C[1]
Pressure Atmospheric6.0 MPa[1]
Reaction Time 3 hours[1]~5 hours[1]
Purity of Intermediate >97% (3-ethoxypropionitrile)[1]Not Applicable
Final Product Purity Not Applicable>99.5%[1][2]
Overall Yield -91-92%[1]

Visualizations:

Experimental Workflow for the Synthesis of 3-Ethoxypropylamine

experimental_workflow start Start reactants_nitrile Ethanol + Acrylonitrile start->reactants_nitrile synthesis_nitrile Synthesis of 3-Ethoxypropionitrile (45-50°C) reactants_nitrile->synthesis_nitrile catalyst_a Sodium Ethoxide catalyst_a->synthesis_nitrile intermediate Crude 3-Ethoxypropionitrile synthesis_nitrile->intermediate hydrogenation Hydrogenation (90°C, 6.0 MPa) intermediate->hydrogenation hydrogen H₂ hydrogen->hydrogenation catalyst_b Raney Nickel catalyst_b->hydrogenation inhibitor Liquid Ammonia inhibitor->hydrogenation crude_product Crude 3-Ethoxypropylamine hydrogenation->crude_product purification Vacuum Distillation crude_product->purification final_product 3-Ethoxypropylamine (>99.5% Purity) purification->final_product

Caption: Workflow for the synthesis of 3-ethoxypropylamine.

References

The Pivotal Role of 3-Propoxypropylamine in High-Performance Coatings and Adhesives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the competitive landscape of coatings and adhesives, achieving superior performance is paramount. Formulators are continually seeking innovative additives to enhance properties such as adhesion, corrosion resistance, and curing characteristics. 3-Propoxypropylamine (POPA), a versatile aliphatic amine, has emerged as a key ingredient in developing high-performance formulations. Its unique molecular structure, featuring a primary amine group and an ether linkage, allows it to function effectively as a corrosion inhibitor, an adhesion promoter, and a curing agent. This document provides detailed application notes and experimental protocols for leveraging the benefits of this compound in your research and development efforts.

This compound as a Corrosion Inhibitor

This compound and its close analog, 3-Methoxypropylamine (MOPA), are highly effective corrosion inhibitors for metallic substrates, particularly in aqueous and saline environments. The primary mechanism of action involves the adsorption of the amine onto the metal surface, forming a protective barrier that inhibits the electrochemical processes of corrosion. The lone pair of electrons on the nitrogen atom plays a crucial role in forming a coordinate bond with the vacant d-orbitals of the metal.

Quantitative Performance Data
Inhibitor Concentration (ppm)Corrosion Rate (mm/year)Inhibition Efficiency (%)
01.500
500.6060
1000.3875
2000.2385
4000.1590

Note: This data is illustrative and based on the performance of similar organic amine inhibitors. Actual performance of this compound may vary and should be determined experimentally.

Experimental Protocol: Evaluation of Corrosion Inhibition (Weight Loss Method based on ASTM G31)

This protocol outlines the procedure for determining the corrosion inhibition efficiency of this compound using the weight loss method.

1. Materials and Equipment:

  • Mild steel coupons (e.g., AISI 1018) of known surface area

  • This compound

  • Corrosive medium (e.g., 3.5% NaCl solution)

  • Analytical balance (±0.1 mg)

  • Desiccator

  • Glass beakers

  • Abrasive paper (e.g., silicon carbide, various grits)

  • Acetone

  • Distilled water

2. Procedure:

  • Coupon Preparation: Mechanically polish the mild steel coupons with progressively finer grades of abrasive paper, rinse with distilled water, degrease with acetone, and dry.

  • Initial Weighing: Accurately weigh the prepared coupons to the nearest 0.1 mg and record the initial weight (W_initial).

  • Inhibitor Solution Preparation: Prepare solutions of the corrosive medium containing various concentrations of this compound (e.g., 50, 100, 200, 400 ppm). A blank solution without the inhibitor should also be prepared.

  • Immersion: Immerse one coupon in each of the prepared solutions, ensuring the coupon is fully submerged. Cover the beakers to prevent evaporation.

  • Exposure: Maintain the beakers at a constant temperature (e.g., 25 °C) for a specified duration (e.g., 24 hours).

  • Cleaning: After the immersion period, remove the coupons, gently clean them with a soft brush to remove corrosion products, rinse with distilled water and acetone, and dry.

  • Final Weighing: Place the cleaned and dried coupons in a desiccator to cool and then reweigh them to the nearest 0.1 mg, recording the final weight (W_final).

  • Calculation:

    • Calculate the weight loss (ΔW) for each coupon: ΔW = W_initial - W_final.

    • Calculate the corrosion rate (CR) in mm/year using the formula: CR = (8.76 x 10^4 x ΔW) / (A x T x D) where:

      • ΔW is the weight loss in grams

      • A is the surface area of the coupon in cm²

      • T is the immersion time in hours

      • D is the density of the metal in g/cm³

    • Calculate the Inhibition Efficiency (IE) in percent using the formula: IE (%) = [(CR_blank - CR_inhibitor) / CR_blank] x 100 where:

      • CR_blank is the corrosion rate in the blank solution

      • CR_inhibitor is the corrosion rate in the inhibitor solution

This compound as an Adhesion Promoter

The primary amine group in this compound is reactive towards various functional groups present in coating and adhesive resins (e.g., epoxy, isocyanate). Simultaneously, the propoxy group can interact with the substrate surface, creating a molecular bridge that enhances the interfacial adhesion. This is particularly effective on inorganic substrates like metal and glass.

Quantitative Performance Data

Quantifying the improvement in adhesion is crucial for formulation development. The following table illustrates the expected improvement in lap shear strength of an epoxy adhesive on a steel substrate with the addition of this compound.

This compound Concentration (wt%)Average Lap Shear Strength (MPa)
012.5
0.515.8
1.018.2
2.020.5

Note: This data is illustrative. Actual performance will depend on the specific formulation and substrate.

Experimental Protocol: Evaluation of Adhesion Strength (Lap Shear Test based on ASTM D1002)

This protocol describes the procedure for measuring the lap shear strength of an adhesive containing this compound.

1. Materials and Equipment:

  • Adhesive formulation (e.g., two-part epoxy)

  • This compound

  • Substrate coupons (e.g., cold-rolled steel, 25 mm x 100 mm x 1.6 mm)

  • Tensile testing machine

  • Solvent for cleaning (e.g., acetone)

  • Applicator for adhesive

  • Fixtures for holding specimens during curing

2. Procedure:

  • Substrate Preparation: Degrease the steel coupons with acetone. For consistent results, a light abrasion of the bonding area followed by cleaning is recommended.

  • Formulation Preparation: Prepare the adhesive according to the manufacturer's instructions. Create separate batches with varying concentrations of this compound (e.g., 0.5, 1.0, 2.0 wt%).

  • Bonding: Apply a uniform layer of the adhesive to a defined area (e.g., 25 mm x 12.5 mm) of one coupon. Place a second coupon over the adhesive to create a lap joint with a specified overlap.

  • Curing: Secure the bonded specimens in a fixture to maintain alignment and apply light pressure. Cure the specimens according to the recommended cure schedule (e.g., 24 hours at 25 °C).

  • Testing: Place the cured specimen in the grips of the tensile testing machine. Apply a tensile load at a constant rate (e.g., 1.3 mm/min) until failure.

  • Data Recording: Record the maximum load at which the bond fails.

  • Calculation: Calculate the lap shear strength in Megapascals (MPa) by dividing the maximum load (in Newtons) by the bond area (in mm²).

This compound as a Curing Agent for Epoxy Resins

The primary amine group of this compound contains two active hydrogens that can react with epoxy groups, making it an effective curing agent or co-curing agent for epoxy resins. The ether linkage in its structure can impart improved flexibility and impact resistance to the cured polymer network.

Quantitative Performance Data

The addition of this compound as a co-curing agent can influence the curing characteristics of an epoxy system. The following table shows the expected effect on gel time and Shore D hardness.

This compound in Amine Hardener (wt%)Gel Time at 25°C (minutes)Shore D Hardness (24 hours)
04580
104078
203575

Note: This data is illustrative and will vary based on the specific epoxy resin and primary curing agent used.

Experimental Protocol: Determination of Gel Time (ASTM D2471) and Cure Progression (FTIR Spectroscopy)

1. Materials and Equipment:

  • Epoxy resin (e.g., Bisphenol A diglycidyl ether)

  • Primary amine curing agent

  • This compound

  • Disposable beakers and stirring rods

  • Thermocouple

  • FTIR spectrometer with ATR accessory

2. Gel Time Determination:

  • Prepare a mixture of the epoxy resin and the amine hardener (with and without this compound) at the desired ratio in a disposable beaker.

  • Start a timer immediately after mixing.

  • Periodically probe the mixture with a clean wooden stick. The gel time is the point at which the resin becomes stringy and no longer flows back to form a smooth surface.

3. FTIR Analysis of Cure Progression:

  • Obtain an FTIR spectrum of the uncured epoxy resin and the amine hardener separately.

  • Mix the epoxy resin and hardener. Immediately place a small drop of the mixture onto the ATR crystal of the FTIR spectrometer.

  • Acquire spectra at regular intervals (e.g., every 5 minutes) as the mixture cures.

  • Monitor the disappearance of the epoxy group peak (around 915 cm⁻¹) and the appearance of hydroxyl group peaks (broad peak around 3400 cm⁻¹) to track the curing reaction.

Visualizing the Role of this compound

To better understand the mechanisms and workflows described, the following diagrams are provided.

POPA This compound (POPA) CH₃CH₂CH₂-O-CH₂CH₂CH₂-NH₂ Metal Metal Substrate Fe POPA->Metal Adsorption via N lone pair ProtectiveLayer Protective Adsorbed Layer Metal->ProtectiveLayer ProtectiveLayer->Metal Inhibits Corrosion

Caption: Corrosion inhibition mechanism of this compound.

cluster_prep Preparation cluster_application Application & Curing cluster_testing Testing Prep_Substrate Prepare Substrate (Clean/Abrade) Apply_Adhesive Apply Adhesive to Substrate Prep_Substrate->Apply_Adhesive Prep_Adhesive Prepare Adhesive with POPA Prep_Adhesive->Apply_Adhesive Assemble_Joint Assemble Lap Joint Apply_Adhesive->Assemble_Joint Cure Cure under Controlled Conditions Assemble_Joint->Cure Tensile_Test Perform Tensile Test (ASTM D1002) Cure->Tensile_Test Analyze_Data Analyze Failure Load and Mode Tensile_Test->Analyze_Data

Caption: Experimental workflow for adhesion testing.

cluster_properties Molecular Properties cluster_functions Functions in Formulations POPA This compound PrimaryAmine Primary Amine (-NH2) POPA->PrimaryAmine EtherLinkage Ether Linkage (-O-) POPA->EtherLinkage AlkylChain Propoxy & Propyl Chains POPA->AlkylChain CorrosionInhibitor Corrosion Inhibitor PrimaryAmine->CorrosionInhibitor Adsorption to Metal AdhesionPromoter Adhesion Promoter PrimaryAmine->AdhesionPromoter Reaction with Resin CuringAgent Curing Agent PrimaryAmine->CuringAgent Reaction with Epoxy EtherLinkage->CuringAgent Imparts Flexibility AlkylChain->AdhesionPromoter Interaction with Substrate

Caption: Relationship between POPA's structure and its functions.

Troubleshooting & Optimization

Technical Support Center: 3-Propoxypropylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Propoxypropylamine, with a focus on improving yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly through the widely used method of cyanoethylation of propanol followed by catalytic hydrogenation.

Q1: What are the primary causes of low yield in this compound synthesis?

Low yields can often be attributed to several factors throughout the two main stages of the synthesis: cyanoethylation and hydrogenation.

Cyanoethylation Stage:

  • Suboptimal Catalyst Choice or Concentration: The base catalyst is crucial for the reaction between propanol and acrylonitrile. Using a weak or insufficient amount of catalyst can lead to an incomplete reaction.

  • Poor Temperature Control: The cyanoethylation reaction is exothermic. Inadequate cooling can lead to side reactions, such as the polymerization of acrylonitrile.

  • Presence of Water: Water can react with the catalyst and inhibit the desired reaction.

Hydrogenation Stage:

  • Inefficient Catalyst: The choice of hydrogenation catalyst, such as Raney Nickel or a palladium-based catalyst, significantly impacts the reaction's success. Catalyst activity can be reduced by impurities or improper handling.

  • Formation of Side Products: The primary side products are secondary and tertiary amines, which form through various side reactions during hydrogenation.

  • Suboptimal Reaction Conditions: Incorrect temperature, pressure, or hydrogen concentration can lead to incomplete conversion of the nitrile intermediate or the formation of undesired byproducts.

Q2: How can I minimize the formation of secondary and tertiary amine impurities during hydrogenation?

The formation of di- and tri-propoxypropylamines is a common issue that reduces the yield of the desired primary amine. Several strategies can be employed to mitigate this:

  • Use of an Inhibitor: The addition of an inhibitor, such as ammonia or a strong base like potassium hydroxide, can effectively suppress the formation of secondary and tertiary amines.[1]

  • Catalyst Selection and Modification: Certain catalysts exhibit higher selectivity for primary amine formation. Modifying the catalyst, for instance, by treating it with alkaline substances, can enhance its hydrogen adsorption capacity and control deamination byproducts.

  • Optimization of Reaction Conditions:

    • Temperature and Pressure: High temperatures and pressures can sometimes favor the formation of secondary and tertiary amines. Careful optimization of these parameters is crucial.

    • Molar Ratio of Reactants: Maintaining an appropriate molar ratio of ammonia to the nitrile intermediate can help drive the reaction towards the formation of the primary amine.

Q3: My final product is discolored. What is the likely cause and how can I purify it?

Discoloration of the final this compound product, which should be a colorless to pale yellow liquid, can indicate the presence of impurities.

  • Potential Causes of Discoloration:

    • Oxidation: Primary amines can be susceptible to oxidation, especially if exposed to air for prolonged periods, which can form colored impurities.

    • Residual Catalyst: Incomplete removal of the hydrogenation catalyst can lead to discoloration.

    • High-Temperature Distillation: De-composition of the product or impurities at high temperatures during distillation can introduce color.

  • Purification Method:

    • Vacuum Distillation: The most common and effective method for purifying this compound is distillation under reduced pressure. This allows for boiling at a lower temperature, minimizing the risk of thermal decomposition.

Q4: I am observing a significant loss of product during the work-up and purification steps. What are some best practices to avoid this?

Product loss during isolation and purification can significantly impact the overall yield. Here are some tips to minimize these losses:

  • Complete Precipitation/Extraction: Ensure that the product is fully precipitated or extracted from the reaction mixture. In the case of extraction, using an appropriate solvent and performing multiple extractions can improve recovery.

  • Careful Filtration: When filtering to remove catalysts or other solids, ensure that the filter cake is thoroughly washed with a suitable solvent to recover any adsorbed product.

  • Efficient Distillation: When purifying by distillation, using an efficient distillation column and carefully controlling the vacuum and temperature can help to achieve a good separation and minimize loss in the distillation residue.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

The most prevalent industrial method involves a two-step process:

  • Cyanoethylation of Propanol: Propanol is reacted with acrylonitrile in the presence of a base catalyst to form 3-propoxypropionitrile.

  • Catalytic Hydrogenation: The resulting 3-propoxypropionitrile is then hydrogenated, typically using a Raney Nickel or other metal catalyst, to yield this compound.[2]

Other synthesis routes include:

  • Etherification followed by Amination: This method involves first forming the ether linkage by reacting 1,3-propanediol with a propyl halide, followed by the introduction of the amine group.

  • Reductive Amination: This involves the reaction of 3-propoxypropanal with ammonia in the presence of a reducing agent.

  • Nucleophilic Substitution: This route involves the reaction of an alkoxide with a haloamine.

Q2: What are the key reaction parameters to control for optimal yield in the cyanoethylation step?

To maximize the yield of 3-propoxypropionitrile, the following parameters should be carefully controlled:

  • Catalyst: A strong base catalyst such as sodium hydroxide, potassium hydroxide, or sodium methoxide is typically used. The catalyst concentration is generally kept low, around 0.2-2% of the total weight of the reaction liquid.[2]

  • Temperature: The reaction is exothermic, and the temperature should be maintained in the range of 20-80 °C, with a preferred range of 30-60 °C.[2]

  • Molar Ratio of Reactants: An excess of propanol is often used to ensure complete conversion of acrylonitrile. A typical molar ratio of propanol to acrylonitrile is in the range of 1.0-1.5:1.[2]

Q3: What are the recommended conditions for the hydrogenation of 3-propoxypropionitrile?

The hydrogenation of the nitrile intermediate is a critical step that largely determines the final product's purity and yield. Key parameters include:

  • Catalyst: Raney Nickel is a commonly used catalyst. Other catalysts, such as those based on cobalt or copper, may also be employed. The amount of catalyst typically ranges from 2-10% of the total weight of the reaction liquid.[2]

  • Temperature: The hydrogenation is typically carried out at a temperature between 70-150 °C.[2]

  • Pressure: A hydrogen pressure of 3.0-6.0 MPa is generally applied.[2]

  • Inhibitor: As mentioned in the troubleshooting guide, the use of an inhibitor like ammonia is crucial to prevent the formation of secondary and tertiary amines.

Data Presentation

Table 1: Comparison of Synthesis Routes for Amines (Illustrative)

ParameterCyanoethylation & HydrogenationReductive AminationNucleophilic Substitution
Starting Materials Propanol, Acrylonitrile, H₂3-Propoxypropanol, AmmoniaPropanol, 3-Chloropropylamine
Key Intermediates 3-Propoxypropionitrile3-PropoxypropanalN/A
Catalyst/Reagent Base (e.g., KOH), Raney Nickel/H₂Oxidizing agent, Reducing agentBase (e.g., NaH)
Reported Yield High (can exceed 90%)[2]Good (88-92% for similar amines)High (can be improved with PTC)
Reaction Conditions High temperature and pressure for hydrogenationGenerally milder conditionsCan be mild with a phase transfer catalyst
Purity High purity is achievableGenerally highPurification may be required to remove salts

Table 2: Typical Reaction Conditions for 3-Alkoxypropylamine Synthesis via Cyanoethylation and Hydrogenation

StageParameterTypical RangeReference
Cyanoethylation CatalystStrong Base (e.g., NaOH, KOH)[2]
Catalyst Loading0.2 - 2.0 wt%[2]
Temperature20 - 80 °C[2]
Reactant Molar Ratio (Alcohol:Acrylonitrile)1.0 - 1.5 : 1[2]
Hydrogenation CatalystRaney Nickel or Co-based[2]
Catalyst Loading2 - 10 wt%[2]
Temperature70 - 150 °C[2]
Hydrogen Pressure3.0 - 6.0 MPa[2]
InhibitorAmmonia or strong base[1]

Experimental Protocols

Protocol 1: Synthesis of 3-Propoxypropionitrile (Cyanoethylation)

This protocol is a generalized procedure based on common industrial practices.

  • Reactor Setup: Charge a reactor with propanol and a catalytic amount of a strong base (e.g., potassium hydroxide).

  • Reactant Addition: While stirring, slowly add acrylonitrile to the reactor. The addition should be controlled to maintain the reaction temperature within the desired range (e.g., 30-60 °C), using cooling if necessary.

  • Reaction: After the addition is complete, continue to stir the mixture at the set temperature for a period to ensure the reaction goes to completion. The progress of the reaction can be monitored by techniques such as gas chromatography (GC).

  • Catalyst Removal: Once the reaction is complete, the catalyst is typically neutralized or removed by filtration.

Protocol 2: Synthesis of this compound (Hydrogenation)

This protocol is a generalized procedure based on common industrial practices.

  • Autoclave Preparation: Charge a high-pressure autoclave with the crude 3-propoxypropionitrile from the previous step, a suitable solvent (e.g., methanol or ethanol), the hydrogenation catalyst (e.g., Raney Nickel), and an inhibitor (e.g., ammonia).

  • Inerting: Purge the autoclave with an inert gas, such as nitrogen, to remove any oxygen.

  • Hydrogenation: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 3.0-6.0 MPa) and heat the mixture to the reaction temperature (e.g., 70-150 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by measuring the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Work-up: After cooling the reactor and venting the excess hydrogen, the catalyst is carefully removed by filtration.

  • Purification: The crude this compound is then purified by vacuum distillation to obtain the final product of high purity.

Mandatory Visualizations

Troubleshooting_Low_Yield cluster_cyano Cyanoethylation Issues cluster_hydro Hydrogenation Issues start Low Yield of This compound check_cyano Check Cyanoethylation Stage start->check_cyano check_hydro Check Hydrogenation Stage start->check_hydro catalyst_issue Incorrect Catalyst or Concentration check_cyano->catalyst_issue No temp_issue Poor Temperature Control check_cyano->temp_issue No water_issue Presence of Water check_cyano->water_issue No catalyst_eff Inefficient Catalyst check_hydro->catalyst_eff No side_products Side Product Formation (Secondary/Tertiary Amines) check_hydro->side_products No conditions Suboptimal Conditions (Temp, Pressure) check_hydro->conditions No solution Implement Corrective Actions catalyst_issue->solution temp_issue->solution water_issue->solution catalyst_eff->solution side_products->solution conditions->solution

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Synthesis_Workflow cluster_step1 Step 1: Cyanoethylation cluster_step2 Step 2: Hydrogenation propanol Propanol cyano_reaction 3-Propoxypropionitrile Formation propanol->cyano_reaction acrylonitrile Acrylonitrile acrylonitrile->cyano_reaction base_catalyst Base Catalyst (e.g., KOH) base_catalyst->cyano_reaction nitrile 3-Propoxypropionitrile cyano_reaction->nitrile Crude Product hydro_reaction This compound Formation nitrile->hydro_reaction hydrogen Hydrogen (H2) hydrogen->hydro_reaction metal_catalyst Metal Catalyst (e.g., Raney Ni) metal_catalyst->hydro_reaction inhibitor Inhibitor (e.g., NH3) inhibitor->hydro_reaction purification Purification (Vacuum Distillation) hydro_reaction->purification Crude Product final_product High Purity This compound purification->final_product

References

Technical Support Center: 3-Propoxypropylamine Purity Control and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the purity control and purification of 3-Propoxypropylamine.

Frequently Asked Questions (FAQs)

1. What are the common impurities found in this compound?

Common impurities in this compound often originate from its synthesis process. These can include unreacted starting materials, by-products, and solvents. The synthesis may involve the reaction of 1,3-propanediol with 1-bromopropane followed by amination, or the ring-opening of propylene oxide with propylamine. Potential impurities include:

  • Unreacted Starting Materials: 1,3-Propanediol, 1-bromopropane, propylamine, or 3-propoxy-1-propanol.

  • By-products: Di-(3-propoxypropyl)amine can form as a minor by-product.[1][2] Water is also a common by-product.

  • Solvents: Solvents used during the reaction or work-up, such as tetrahydrofuran or hexane.[3]

  • Degradation Products: Oxidation of the primary amine can lead to nitroso or nitro derivatives, though this is less common under typical commercial conditions.

2. Which analytical methods are recommended for assessing the purity of this compound?

A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.

  • Gas Chromatography (GC): Ideal for quantifying volatile impurities and determining the overall purity percentage.

  • Infrared (IR) Spectroscopy: Used to confirm the presence of key functional groups, such as the N-H stretch of the primary amine (~3300 cm⁻¹), C-H stretching of alkyl groups (~2800–3000 cm⁻¹), and the C-O-C ether stretch (~1100 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

    • ¹H NMR: Expect signals for methyl and methylene protons on the propyl chains (around 0.9–1.5 ppm) and methylene groups adjacent to the nitrogen and oxygen (around 2.5–3.3 ppm).

    • ¹³C NMR: Alkyl carbons typically appear at 10–40 ppm, while carbons adjacent to the oxygen are found around 60 ppm.

  • Mass Spectrometry (MS): Confirms the molecular weight with the molecular ion peak at m/z 117.

3. What are the key physical properties of this compound?

The physical properties can vary slightly with purity.

PropertyValueReference
Appearance Colorless to pale yellow liquid
Molecular Weight 117.19 g/mol [4]
Boiling Point 177–180 °C at 760 mmHg
Density 0.86 g/mL at 25 °C
Refractive Index ~1.420
Solubility Miscible with water and alcohols

4. What are the recommended purification methods for this compound?

The choice of purification method depends on the nature and quantity of the impurities.

  • Distillation under Reduced Pressure: This is the most common and effective method for purifying this compound, especially for removing less volatile impurities and unreacted starting materials.

  • Azeotropic Distillation: This technique can be employed to remove water, often using a hydrocarbon like benzene to form an azeotrope.[5]

  • Liquid-Liquid Extraction: Useful for removing water-soluble or acid/base-soluble impurities. For instance, washing with a brine solution can remove water and some polar impurities.[3]

  • Column Chromatography: While less common for bulk purification, silica gel chromatography can be used for small-scale purification to remove highly polar or non-polar impurities.[3]

5. What are the essential safety precautions when handling this compound?

This compound is a corrosive and flammable liquid that requires careful handling.[6][7][8]

  • Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, a face shield, and chemical-resistant gloves (nitrile rubber is a good option). Handle in a well-ventilated area or under a chemical fume hood.[7][8]

  • Handling: Avoid inhalation of vapor or mist. Keep away from heat, sparks, open flames, and other ignition sources.[6][7][8] Use non-sparking tools and take precautionary measures against static discharge.[6][7][8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Containers that have been opened must be carefully resealed and kept upright.

  • First Aid: In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and plenty of water. For eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If inhaled, move the person to fresh air. In all cases of exposure, consult a physician.

Troubleshooting Guides

Troubleshooting Purity Issues Detected by GC-MS
Problem Potential Cause Suggested Solution
Multiple unexpected peaks observed. Contamination from glassware, solvents, or cross-contamination from other reactions.Thoroughly clean all glassware. Use high-purity solvents. Analyze a solvent blank to identify solvent-related peaks.
Peak corresponding to starting material is present. The reaction did not go to completion.Increase reaction time, temperature, or adjust the stoichiometry of reactants. Purify the product using fractional distillation to remove the lower or higher boiling starting material.
A peak with a higher molecular weight than the product is observed. Formation of by-products such as di-(3-propoxypropyl)amine.Optimize reaction conditions to minimize by-product formation. Use fractional distillation under reduced pressure to separate the higher-boiling by-product.
Broad peak shape for the product. The compound may be interacting with the GC column, or the column may be degraded.Use a column suitable for amines or derivatize the amine before analysis. Condition or replace the GC column.
Troubleshooting Purification by Distillation
Problem Potential Cause Suggested Solution
"Bumping" or unstable boiling during distillation. Uneven heating or lack of boiling chips/magnetic stirring.Ensure uniform heating with a heating mantle and a stir bar or boiling chips.
Product is not distilling at the expected temperature/pressure. Inaccurate pressure reading or presence of a significant amount of volatile impurities.Verify the vacuum pump and pressure gauge are functioning correctly. A lower boiling point suggests volatile impurities, which should be collected as a forerun.
Product appears discolored after distillation. Thermal decomposition.Lower the distillation temperature by using a higher vacuum. Ensure the heating mantle temperature is not excessively high.
Poor separation of product and impurities. Inefficient distillation column or incorrect distillation rate.Use a fractionating column (e.g., Vigreux or packed column) for better separation.[3] Distill at a slow, steady rate.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)
  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1% w/v) in a suitable solvent like dichloromethane or methanol.

  • Instrument Setup:

    • Column: Use a capillary column suitable for amine analysis (e.g., a DB-5 or equivalent).

    • Injector Temperature: 250 °C.

    • Detector (FID) Temperature: 280 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min. Hold at 250 °C for 5 minutes.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.

Protocol 2: Purification by Fractional Distillation under Reduced Pressure
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.

  • Procedure:

    • Place the crude this compound and a magnetic stir bar into the round-bottom flask.

    • Begin stirring and slowly reduce the pressure to the desired level (e.g., 20 mmHg).

    • Gradually heat the flask using a heating mantle.

    • Collect any low-boiling impurities (forerun) in a separate receiving flask.

    • When the temperature stabilizes at the boiling point of this compound at that pressure, switch to a clean receiving flask to collect the pure product.

    • Continue distillation until most of the product has been collected, leaving a small amount of residue in the distillation flask to avoid distilling to dryness.

    • Turn off the heat, allow the apparatus to cool, and then slowly and carefully release the vacuum before collecting the purified product.

Visualizations

Purity_Control_Workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment cluster_decision Decision cluster_purification Purification cluster_final Final Product Crude_Product Crude this compound Analysis Analytical Testing (GC, NMR, IR) Crude_Product->Analysis Purity_Check Purity > 98%? Analysis->Purity_Check Purification Purification (e.g., Distillation) Purity_Check->Purification No Final_Product Pure Product Purity_Check->Final_Product Yes Purification->Analysis Re-analyze

Caption: Workflow for Purity Control of this compound.

Troubleshooting_Purification Start Start Purification Distill Perform Fractional Distillation Start->Distill Check_Purity Is Post-Purification Purity Sufficient? Impurity_Type Identify Impurity Type (GC-MS) Check_Purity->Impurity_Type No End_Success Purification Successful Check_Purity->End_Success Yes Volatile Volatile Impurity? Impurity_Type->Volatile Chromatography Consider Column Chromatography Impurity_Type->Chromatography Complex Mixture End_Fail Re-evaluate Synthesis Impurity_Type->End_Fail Persistent Impurity Water Water Present? Volatile->Water No Volatile->Distill Yes (Improve Fractionation) Azeo_Distill Perform Azeotropic Distillation Water->Azeo_Distill Yes Extraction Perform Liquid-Liquid Extraction Water->Extraction No (Other Polar Impurity) Distill->Check_Purity Azeo_Distill->Check_Purity Extraction->Check_Purity Chromatography->Check_Purity

Caption: Decision Tree for Troubleshooting Purification Issues.

References

Preventing oxidation of 3-Propoxypropylamine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 3-Propoxypropylamine during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during storage important?

A1: this compound is an aliphatic primary amine with an ether linkage.[1] Its primary amine group makes it susceptible to oxidation, which can lead to the formation of impurities.[1] Maintaining its stability is crucial as these degradation products can interfere with experimental results, affect product purity in drug development, and compromise the material's overall performance.

Q2: What are the common signs of this compound oxidation?

A2: The most common visual indicator of oxidation is a change in color, from colorless or pale yellow to a more pronounced yellow or brown.[2] Other signs can include the formation of insoluble particles or a change in odor. For quantitative assessment, a decrease in purity as measured by analytical techniques like GC-MS or a change in the infrared spectrum is indicative of degradation.

Q3: What are the primary causes of oxidation during storage?

A3: The primary causes of oxidation are exposure to atmospheric oxygen (autoxidation), light (photo-oxidation), and elevated temperatures.[2][3] Autoxidation is a spontaneous free-radical chain reaction with oxygen that can be initiated by heat, light, or the presence of metal catalysts.[3][4]

Q4: How can I prevent the oxidation of this compound?

A4: To minimize oxidation, store this compound in a cool (2-8 °C), dark place.[5] The container should be an amber glass bottle to protect from light.[6] It is highly recommended to purge the headspace of the container with an inert gas, such as nitrogen or argon, to displace oxygen.[2][7] For long-term storage, the use of antioxidants can also be considered, but their compatibility with your specific application must be verified.[6]

Q5: Are there any chemical stabilizers or antioxidants I can add to prevent oxidation?

A5: Yes, antioxidants that are effective for amines include hindered phenols like Butylated Hydroxytoluene (BHT) and aromatic amines.[6][8][9] The typical concentration for such additives is in the range of 100-500 ppm.[6] However, it is critical to ensure that the chosen antioxidant does not interfere with your downstream applications.

Troubleshooting Guide

This guide will help you identify and resolve issues related to the oxidation of this compound.

Problem Probable Cause Recommended Solution
Discoloration (Yellowing/Browning) Exposure to oxygen and/or light leading to the formation of colored oxidation byproducts.[2]Store the compound under an inert atmosphere (nitrogen or argon) in an amber glass bottle. For long-term storage, refrigeration is recommended.[2][6]
Presence of Particulates Advanced oxidation and potential polymerization of degradation products.Filter the amine before use. If significant precipitation is observed, the product may be too degraded for use and should be disposed of according to safety guidelines. Consider purifying by distillation if appropriate.
Inconsistent Experimental Results Use of partially oxidized this compound containing impurities that interfere with the reaction.Verify the purity of the amine using an appropriate analytical method (e.g., GC-MS, FT-IR, or titration) before use. If oxidation is detected, purify the amine or use a fresh, properly stored batch.
Decrease in Assay Potency Degradation of the primary amine functional group, leading to a lower concentration of the active compound.Quantify the amine concentration using titration. If the concentration has dropped significantly, a fresh bottle should be used. Implement stricter storage protocols to prevent future degradation.

Quantitative Data on Stability

The following table illustrates the expected stability of a primary amine under various storage conditions over a 12-month period. The purity was assessed by a simulated analytical method (e.g., HPLC).

Storage ConditionInert AtmosphereContainer TypeInitial Purity (%)Purity after 6 months (%)Purity after 12 months (%)Appearance
2-8 °CYes (Nitrogen)Amber Glass99.899.799.6Colorless
2-8 °CNoAmber Glass99.898.597.1Light Yellow
Room TemperatureYes (Nitrogen)Amber Glass99.899.599.0Colorless to Pale Yellow
Room TemperatureNoAmber Glass99.897.094.5Yellow to Brown
Room TemperatureNoClear Glass99.895.090.0Brown

Experimental Protocols

Protocol 1: Detection of Oxidation by FT-IR Spectroscopy

Objective: To qualitatively assess the oxidation of this compound by detecting the formation of carbonyl groups.

Methodology:

  • Obtain a background spectrum of the empty IR sample holder (e.g., salt plates for a liquid sample).

  • Apply a thin film of the this compound sample to the salt plates.

  • Acquire the IR spectrum of the sample over the range of 4000-600 cm⁻¹.

  • Examine the spectrum for the appearance of a new, strong absorption band in the region of 1750-1650 cm⁻¹, which is characteristic of a carbonyl (C=O) stretch.[10] The presence of such a peak indicates oxidation.

  • Compare the spectrum of a stored sample to that of a fresh, unopened sample to identify changes.

Protocol 2: Quantification of Purity and Detection of Byproducts by GC-MS

Objective: To separate and identify volatile oxidation byproducts and quantify the purity of this compound.

Methodology:

  • Sample Preparation: Dilute the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ether) to an appropriate concentration (e.g., 1 mg/mL).

  • GC-MS Instrument Setup:

    • Column: Use a non-polar or mid-polar capillary column suitable for amine analysis.

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample.

    • Temperature Program: Start with an initial oven temperature of around 60°C, hold for a few minutes, then ramp up to a final temperature of around 250°C.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 30-300.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Search the chromatogram for new peaks that are not present in a fresh, reference sample.

    • Identify potential oxidation byproducts by comparing their mass spectra to a library (e.g., NIST). Common byproducts to look for include aldehydes, nitriles, and N-oxides.

    • Calculate the purity of the sample by determining the area percentage of the this compound peak relative to the total area of all peaks.

Protocol 3: Quantification of Amine Content by Titration

Objective: To determine the concentration of the primary amine functional group.

Methodology:

  • Accurately weigh a sample of this compound (e.g., 0.1-0.2 g) into a flask.

  • Dissolve the sample in a suitable solvent, such as isopropanol or water.

  • Add a few drops of a suitable indicator (e.g., bromocresol green) or use a pH meter to monitor the titration.

  • Titrate the sample with a standardized solution of a strong acid (e.g., 0.1 M hydrochloric acid) until the endpoint is reached (indicated by a color change or a sharp change in pH).

  • Record the volume of titrant used.

  • Calculate the amine content using the following formula:

    Where:

    • V = Volume of HCl solution used (mL)

    • M = Molarity of the HCl solution (mol/L)

    • FW = Formula weight of this compound (117.19 g/mol )

    • W = Weight of the sample (g)

Visualizations

experimental_workflow cluster_storage Storage cluster_analysis Analysis cluster_results Results storage_sample This compound Sample ftir FT-IR Analysis storage_sample->ftir gcms GC-MS Analysis storage_sample->gcms titration Titration storage_sample->titration carbonyl Presence of Carbonyl Peak? ftir->carbonyl purity Purity & Byproducts gcms->purity concentration Amine Concentration titration->concentration node_yes_ftir Oxidation Detected carbonyl->node_yes_ftir node_no_ftir No Significant Oxidation carbonyl->node_no_ftir node_impure Impure/Byproducts Present purity->node_impure node_pure High Purity purity->node_pure node_low_conc Low Concentration concentration->node_low_conc node_ok_conc Acceptable Concentration concentration->node_ok_conc

Caption: Experimental workflow for assessing the oxidation of this compound.

troubleshooting_logic start Problem with This compound discoloration Is there discoloration? start->discoloration check_storage Review Storage Conditions: - Inert Atmosphere? - Dark Container? - Cool Temperature? discoloration->check_storage Yes inconsistent_results Are experimental results inconsistent? discoloration->inconsistent_results No implement_proper_storage Implement Proper Storage Protocols check_storage->implement_proper_storage end Problem Resolved implement_proper_storage->end verify_purity Verify Purity with GC-MS or FT-IR inconsistent_results->verify_purity Yes no_issue No Obvious Issue inconsistent_results->no_issue No purify_or_replace Purify Sample or Use a Fresh Batch verify_purity->purify_or_replace purify_or_replace->end

Caption: Troubleshooting logic for issues with this compound.

References

Technical Support Center: 3-Propoxypropylamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Propoxypropylamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

This compound (3-POPA) has two primary reactive sites: the nucleophilic primary amine (-NH₂) group and the ether linkage (-O-). The lone pair of electrons on the nitrogen atom makes the amine group basic and highly nucleophilic, readily participating in reactions with electrophiles. The ether linkage is generally stable but can be cleaved under strongly acidic conditions.

Q2: What are the key safety precautions when working with this compound?

Q3: How should this compound be stored?

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids. As amines can be sensitive to atmospheric moisture and carbon dioxide, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for high-purity applications to prevent the formation of carbonates and degradation.

Troubleshooting Guide: Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a primary application of this compound, where the amine group acts as a nucleophile to displace a leaving group on an electrophilic substrate, such as an alkyl halide.

Q4: My nucleophilic substitution reaction with this compound is showing low or no conversion. What are the possible causes and solutions?

Low or no conversion in a nucleophilic substitution reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Insufficient Reactivity of the Electrophile: The reactivity of alkyl halides follows the trend I > Br > Cl > F. If you are using a less reactive halide, consider switching to a more reactive one (e.g., from a chloride to a bromide or iodide).

  • Steric Hindrance: Significant steric bulk around the electrophilic center or on the nucleophile can impede the reaction. While this compound itself is not exceptionally bulky, a sterically hindered electrophile can slow down or prevent the reaction.

  • Inadequate Reaction Temperature: Some substitution reactions require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider incrementally increasing the temperature.

  • Solvent Effects: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for Sₙ2 reactions as they can solvate the cation without strongly solvating the nucleophilic amine, thus enhancing its reactivity.

Optimization of Reaction Conditions for Nucleophilic Substitution

ParameterRecommendationRationale
Temperature Start at room temperature, then incrementally increase to 50-80 °C.Balances reaction rate with potential side reactions.
Solvent Use polar aprotic solvents (e.g., DMF, acetonitrile).Enhances the nucleophilicity of the amine.
Concentration Maintain a reactant concentration of 0.1-1.0 M.Higher concentrations can increase the reaction rate.
Stirring Ensure vigorous stirring.Promotes homogeneity and increases collision frequency.

Q5: I am observing the formation of multiple products in my nucleophilic substitution reaction. How can I improve the selectivity for the desired secondary amine?

The formation of multiple products is a common issue in the alkylation of primary amines, as the secondary amine product can be more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine and even a quaternary ammonium salt.[2]

  • Use of Excess Amine: Employing a large excess of this compound (3-5 equivalents or more) will statistically favor the reaction of the electrophile with the primary amine, minimizing over-alkylation.[3]

  • Slow Addition of the Electrophile: Adding the alkyl halide slowly to the reaction mixture containing the excess amine can help to maintain a low concentration of the electrophile, further reducing the likelihood of multiple substitutions.

  • Monitoring the Reaction: Closely monitor the reaction progress using techniques like TLC or GC-MS to stop the reaction once the desired product is maximized and before significant amounts of byproducts are formed.

Troubleshooting Workflow for Nucleophilic Substitution

start Low Conversion? check_reagents Check Reagent Purity & Reactivity start->check_reagents Yes multiple_products Multiple Products? start->multiple_products No increase_temp Increase Temperature check_reagents->increase_temp change_solvent Change to Polar Aprotic Solvent increase_temp->change_solvent change_solvent->multiple_products excess_amine Use Large Excess of 3-POPA multiple_products->excess_amine Yes success Successful Reaction multiple_products->success No slow_addition Slowly Add Electrophile excess_amine->slow_addition monitor_reaction Monitor Reaction Progress slow_addition->monitor_reaction monitor_reaction->success cluster_0 Basic/Neutral Conditions cluster_1 Acidic Conditions a0 3-POPA + Asymmetric Epoxide a1 Sₙ2 Attack at Less Substituted Carbon a0->a1 a2 Trans-β-hydroxyamine (Major Product) a1->a2 b0 3-POPA + Asymmetric Epoxide + H⁺ b1 Attack at More Substituted Carbon b0->b1 b2 Trans-β-hydroxyamine (Major Product) b1->b2

References

Optimizing reaction conditions for 3-Propoxypropylamine with epoxides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for 3-Propoxypropylamine with epoxides. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving successful and efficient reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism between this compound and an epoxide?

A1: The reaction is a nucleophilic addition where the primary amine group of this compound attacks one of the carbon atoms of the epoxide ring. This attack leads to the opening of the strained three-membered ring and the formation of a β-hydroxyamine.[1] The reaction is driven by the relief of ring strain in the epoxide.

Q2: How does the choice of solvent affect the reaction?

A2: Solvent choice can significantly impact the reaction rate and selectivity. Polar solvents, particularly polar protic solvents like water and alcohols, can accelerate the reaction by stabilizing the transition state.[2] Polar aprotic solvents such as DMF are also effective and can enhance the nucleophilicity of the amine.[2][3][4] In some cases, reactions can be run under solvent-free conditions, which can be advantageous for green chemistry protocols.[5]

Q3: Is a catalyst necessary for the reaction of this compound with epoxides?

A3: While the reaction can proceed without a catalyst, especially at elevated temperatures, catalysts are often employed to increase the reaction rate and improve selectivity under milder conditions.[1] Common catalysts include Lewis acids (e.g., YCl₃, Zn(ClO₄)₂) and tertiary amines.[5] Lewis acids activate the epoxide ring, making it more susceptible to nucleophilic attack.[5]

Q4: What are the potential side reactions to be aware of?

A4: The primary side reaction is the further reaction of the newly formed secondary amine with another epoxide molecule, leading to a bis-adduct. This is more likely to occur if the epoxide is used in excess. Another potential side reaction, especially at high temperatures or in the presence of certain catalysts, is the homopolymerization of the epoxide.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Reaction temperature is too low. - Insufficient reaction time. - Ineffective mixing. - Catalyst is inactive or absent.- Gradually increase the reaction temperature in 10°C increments. - Monitor the reaction progress using TLC or GC and extend the reaction time. - Ensure vigorous and efficient stirring. - Add an appropriate catalyst (e.g., a Lewis acid like YCl₃ at 1-5 mol%).
Formation of Multiple Products (Low Selectivity) - The secondary amine product is reacting with another epoxide molecule. - Homopolymerization of the epoxide.- Use a stoichiometric ratio of this compound to epoxide or a slight excess of the amine. - Lower the reaction temperature to disfavor the polymerization reaction. - Choose a solvent system that promotes the desired reaction, such as a DMF/water mixture.[2]
Reaction Stalls Before Completion - The amine or epoxide has been consumed by a side reaction. - The catalyst has been deactivated.- Analyze the reaction mixture to identify any major side products. - If using a catalyst, consider adding a fresh portion.
Product is Difficult to Purify - Presence of unreacted starting materials. - Formation of high-boiling side products.- Use column chromatography for purification. A typical mobile phase would be a gradient of ethyl acetate in hexanes, with the possible addition of a small amount of triethylamine to prevent the product from streaking on the silica gel. - Distillation under reduced pressure can be effective for removing lower-boiling impurities.
"Amine Blush" on Cured Epoxy Resins - Reaction of the amine with moisture and carbon dioxide in the air, forming a carbamate.[7][8]- Work in a low-humidity environment or under an inert atmosphere (e.g., nitrogen or argon).[9] - Ensure all glassware and reagents are dry.

Experimental Protocols

General Protocol for the Reaction of this compound with a Monosubstituted Epoxide
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the epoxide (1.0 eq.).

  • Solvent and Amine Addition: Add the chosen solvent (e.g., ethanol, isopropanol, or DMF, approximately 5-10 mL per mmol of epoxide). Add this compound (1.0-1.2 eq.) to the flask.

  • Catalyst Addition (Optional): If a catalyst is used, add it at this stage (e.g., YCl₃, 1-5 mol%).

  • Reaction Conditions: Stir the mixture at the desired temperature (ranging from room temperature to reflux) and monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid catalyst was used, filter it off. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain the desired β-hydroxyamine.

Protocol for a Solvent-Free Reaction
  • Reactant Addition: In a vial equipped with a magnetic stir bar, add the epoxide (1.0 eq.) and this compound (1.0 eq.).

  • Catalyst Addition: Add the catalyst (e.g., YCl₃, 1 mol%).[5]

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours.[5]

  • Purification: Directly purify the crude mixture by column chromatography on silica gel.[5]

Data Presentation

Table 1: Effect of Temperature on Reaction Yield
Temperature (°C)Reaction Time (h)Yield (%)
25 (Room Temp.)2465
501282
80691
100488*

Reaction Conditions: Equimolar amounts of this compound and a generic monosubstituted epoxide in ethanol. Yields are illustrative and may vary depending on the specific epoxide used. A slight decrease in yield at higher temperatures may be due to side reactions.

Table 2: Effect of Catalyst Loading on Reaction Outcome
CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)
None0801275
YCl₃125395
YCl₃525196
Et₃N1050885

Reaction Conditions: Equimolar amounts of this compound and a generic monosubstituted epoxide under solvent-free conditions. Yields are illustrative.[5]

Visualizations

Reaction_Mechanism Reaction Mechanism of this compound with an Epoxide Amine This compound (Nucleophile) TS Transition State Amine->TS Nucleophilic Attack Epoxide Epoxide (Electrophile) Epoxide->TS Product β-Hydroxyamine TS->Product Ring Opening

Caption: Nucleophilic attack of this compound on an epoxide ring.

Experimental_Workflow Experimental Workflow for Reaction Optimization cluster_setup Reaction Setup cluster_conditions Reaction Conditions cluster_workup Work-up and Purification cluster_analysis Analysis A Combine this compound, Epoxide, and Solvent B Add Catalyst (Optional) A->B C Set Temperature and Stir B->C D Monitor Progress (TLC/GC) C->D E Quench Reaction and Remove Solvent D->E Reaction Complete F Purify by Chromatography or Distillation E->F G Characterize Product (NMR, IR, MS) F->G Troubleshooting_Tree Troubleshooting Decision Tree Start Low Yield? Cause1 Incomplete Reaction Start->Cause1 Yes Cause2 Side Product Formation Start->Cause2 Yes Solution1a Increase Temperature Cause1->Solution1a Solution1b Increase Reaction Time Cause1->Solution1b Solution1c Add Catalyst Cause1->Solution1c Solution2a Adjust Stoichiometry Cause2->Solution2a Solution2b Lower Temperature Cause2->Solution2b

References

Navigating the Safe Use of 3-Propoxypropylamine in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Support Guide for Researchers and Drug Development Professionals

This technical support center provides essential guidance for the safe handling of 3-Propoxypropylamine in a laboratory setting. Developed for researchers, scientists, and professionals in drug development, this resource offers clear, actionable information in a question-and-answer format to address potential issues and ensure user safety during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3][4] It is also a flammable liquid and vapor.[1][2][3] Inhalation of vapors or mist should be avoided as it may cause respiratory irritation.[4][5]

Q2: What personal protective equipment (PPE) is mandatory when handling this compound?

A2: A comprehensive PPE protocol is crucial when working with this chemical. This includes:

  • Eye/Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are required.

  • Skin Protection: Chemical-resistant gloves (Nitrile rubber is recommended with a minimum thickness of 0.11 mm) and a complete suit protecting against chemicals are necessary. Always inspect gloves before use and use proper removal techniques to avoid skin contact.

  • Respiratory Protection: If a risk assessment indicates the need, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used as a backup to engineering controls. For sole protection, a full-face supplied air respirator is required.

Q3: How should I properly store this compound in the lab?

A3: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3][6] The storage area should be designated for corrosives and flammable liquids, away from heat, sparks, and open flames.[1][2][3] Opened containers must be carefully resealed and kept upright to prevent leakage.

Q4: What should I do in case of accidental skin or eye contact?

A4: Immediate action is critical.

  • Skin Contact: Immediately take off all contaminated clothing.[1][6] Rinse the affected skin area with plenty of water and soap.[7] Seek immediate medical attention.[1]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so.[1][6][7] Continue rinsing and seek immediate medical attention.[1][6]

Q5: What is the correct procedure for disposing of this compound waste?

A5: this compound waste is considered hazardous. It should be disposed of by a licensed professional waste disposal service. Do not let the product enter drains. Dispose of contents and containers to an approved waste disposal plant.[1][3][6]

Troubleshooting Guide

Problem: I have spilled a small amount of this compound in the fume hood.

Solution:

  • Alert Others: Inform colleagues in the immediate area.

  • Ensure Ventilation: Keep the fume hood sash at the appropriate height.

  • Wear Appropriate PPE: Ensure you are wearing safety goggles, a face shield, chemical-resistant gloves, and a lab coat.

  • Contain the Spill: Use an inert absorbent material like vermiculite or sand to soak up the spill.[8]

  • Collect Residue: Carefully scoop up the absorbent material and place it in a suitable, closed, and labeled container for hazardous waste disposal.

  • Decontaminate: Wipe the spill area with a suitable solvent, followed by washing with soap and water.

  • Dispose of Waste: Dispose of all contaminated materials, including gloves, as hazardous waste.

Problem: I can smell the odor of this compound in the lab, but I cannot see a spill.

Solution:

  • Do Not Ignore the Odor: This could indicate a leak or a ventilation issue.

  • Evacuate the Area: If the smell is strong, evacuate the immediate area and inform your lab supervisor or safety officer.

  • Check for Leaks: If the odor is faint and you are certain it is safe to do so, check for any leaking containers. Ensure containers are tightly sealed.

  • Assess Ventilation: Verify that the laboratory's ventilation system, including fume hoods, is functioning correctly.

  • Report the Issue: Report the incident to your supervisor or environmental health and safety department for further investigation.

Quantitative Data Summary

PropertyValueReference
Molecular Formula C6H15NO
Molecular Weight 117.19 g/mol
Flash Point 48 °C / 118.4 °F[3]
Autoignition Temperature 320 °C / 608 °F[3]

Experimental Protocols

Protocol 1: Standard Handling Procedure for this compound

  • Preparation: Before handling, ensure that the safety shower and eyewash station are accessible and in working order.[8] Confirm that all required PPE is available and in good condition.

  • Work Area: Conduct all work with this compound in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Dispensing: Use only non-sparking tools when handling the chemical.[1][2] Ground and bond the container and receiving equipment to prevent static discharge.[1][2]

  • Avoiding Inhalation and Contact: Avoid inhaling vapor or mist. Prevent contact with skin and eyes.

  • Closing Procedures: After use, ensure the container is tightly closed and stored in the designated area.[6]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before breaks or leaving the lab.

Protocol 2: Small Spill (<100 mL) Cleanup Procedure

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate spill area and alert others in the lab.[9]

  • Personal Protection: Don the appropriate PPE, including respiratory protection if the spill is in a poorly ventilated area.

  • Containment: Create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand).[10]

  • Absorption: Gently apply the absorbent material over the spill, working from the outside in.[10]

  • Collection: Once the liquid is absorbed, use non-sparking tools to collect the material into a labeled, sealable container for hazardous waste.[11]

  • Decontamination: Decontaminate the spill area with a suitable solvent and then wash with soap and water.

  • Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste according to institutional and local regulations.[6]

Visual Guides

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling Prep1 Verify Eyewash & Safety Shower Functionality Prep2 Inspect and Don Appropriate PPE Prep1->Prep2 Hand1 Work in a Chemical Fume Hood Hand2 Use Non-Sparking Tools Hand1->Hand2 Hand3 Dispense Chemical Hand2->Hand3 Clean1 Tightly Seal Container Clean2 Store Properly Clean1->Clean2 Clean3 Wash Hands Thoroughly Clean2->Clean3 cluster_prep cluster_prep cluster_handling cluster_handling cluster_prep->cluster_handling cluster_cleanup cluster_cleanup cluster_handling->cluster_cleanup SpillResponseDecisionTree Spill Spill of this compound Occurs Size Is the spill large (>100mL) or in a confined space? Spill->Size Evacuate Evacuate the area. Alert supervisor and EHS. Size->Evacuate Yes SmallSpill Is the spill small (<100mL) and in a ventilated area? Size->SmallSpill No Cleanup Follow Small Spill Cleanup Protocol. SmallSpill->Cleanup Yes Unsure If unsure, treat as a large spill. SmallSpill->Unsure No

References

Technical Support Center: Managing the Hygroscopic Nature of 3-Propoxypropylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Propoxypropylamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with the hygroscopic nature of this versatile amine. Below you will find troubleshooting guides and frequently asked questions to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What does it mean that this compound is hygroscopic?

A1: The term "hygroscopic" refers to the tendency of a substance to attract and absorb moisture from the surrounding environment. Like many aliphatic amines, this compound can readily absorb water vapor from the air. This property is primarily due to the ability of the amine and ether functional groups to form hydrogen bonds with water molecules.

Q2: Why is managing the water content of this compound important for my experiments?

A2: Water can act as a reactive species and a plasticizer in many formulations, potentially leading to undesirable outcomes in your experiments. For instance, in epoxy resin systems, excess moisture in the amine curing agent can lead to defects such as "amine blush," where a waxy layer forms on the cured surface.[1][2] This can compromise adhesion, appearance, and the overall performance of the coating. In polyurethane synthesis, water can react with isocyanates to form unstable carbamic acids, which then decompose to generate carbon dioxide, leading to foaming and potential structural irregularities in the final product.

Q3: How can I determine the water content in my this compound sample?

A3: The most accurate and widely used method for determining water content in amines is the Karl Fischer titration.[3] This technique is highly specific to water and can provide precise measurements. Both volumetric and coulometric Karl Fischer titration methods are suitable, with the coulometric method being particularly effective for samples with very low water content.[3]

Q4: Are there any specific challenges when performing Karl Fischer titration on this compound?

A4: Yes, as a moderately basic amine, this compound can interfere with the Karl Fischer reaction by neutralizing the acidic components of the reagent, leading to inaccurate results. To counteract this, it is recommended to use a Karl Fischer reagent specifically designed for amines or to add a buffering agent, such as salicylic acid or benzoic acid, to the titration solvent.[4]

Troubleshooting Guides

Issue 1: Inconsistent Curing or Poor Performance in Epoxy Formulations
Symptom Potential Cause Troubleshooting Step
Tacky or incomplete cureExcess moisture in the this compound is inhibiting the cross-linking reaction.1. Verify the water content of your this compound using Karl Fischer titration. 2. Dry the amine using a suitable desiccant like 3Å molecular sieves. 3. Ensure all other components of the formulation are also dry.
"Amine blush" - a waxy or oily film on the cured surfaceReaction of the amine with atmospheric carbon dioxide and moisture.1. Work in a controlled environment with lower humidity (ideally below 50%).[5] 2. Apply gentle heat and/or increased airflow over the curing surface. 3. Consider using a formulation with an amine that is less prone to blushing.
Reduced gloss or hazy appearanceWater contamination affecting the surface cure.1. Strictly control the humidity of the curing environment. 2. Ensure the substrate is completely dry before application.
Issue 2: Unexpected Foaming or Bubbles in Polyurethane Synthesis
Symptom Potential Cause Troubleshooting Step
Foaming or bubble formation during reactionWater in the this compound is reacting with isocyanate groups to produce CO2.1. Thoroughly dry the this compound and all other reactants and solvents before use. 2. Use Karl Fischer titration to confirm the water content is below the acceptable limit for your specific application.
Inconsistent reaction ratesWater can act as a catalyst or a reactant, leading to variable kinetics.1. Standardize the water content of your this compound for all reactions to ensure reproducibility.

Experimental Protocols

Protocol 1: Determination of Water Content in this compound using Karl Fischer Titration

Objective: To accurately quantify the water content in a sample of this compound.

Materials:

  • Karl Fischer Titrator (Volumetric or Coulometric)

  • Appropriate Karl Fischer reagent (e.g., CombiTitrant 5)

  • Anhydrous methanol or a specialized Karl Fischer solvent for amines

  • Salicylic acid or benzoic acid (optional, as a buffering agent)

  • Gastight syringe

  • This compound sample

Methodology:

  • System Preparation:

    • Prepare the Karl Fischer titrator according to the manufacturer's instructions.

    • Fill the titration vessel with anhydrous methanol or the specialized solvent.

    • If using a standard solvent with a basic amine, add a pre-determined amount of salicylic or benzoic acid to the solvent to buffer the solution.

    • Perform a pre-titration to neutralize any residual water in the solvent until a stable, low drift is achieved.

  • Sample Introduction:

    • Using a clean, dry, gastight syringe, draw a known weight of the this compound sample.

    • Carefully inject the sample into the conditioned titration vessel, ensuring the needle tip is below the surface of the solvent.

    • Record the exact weight of the sample added.

  • Titration:

    • Start the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached.

    • The instrument will calculate the water content based on the amount of reagent consumed and the weight of the sample.

  • Data Analysis:

    • The result is typically expressed as a percentage (%) or parts per million (ppm) of water.

    • For method validation, it is recommended to analyze a certified water standard to verify the accuracy of the titrator and reagent.[4][6][7]

Protocol 2: Drying of this compound using Molecular Sieves

Objective: To reduce the water content of this compound.

Materials:

  • This compound

  • 3Å Molecular Sieves (activated)

  • Dry, inert atmosphere (e.g., nitrogen-filled glovebox or Schlenk line)

  • Oven for activating molecular sieves

  • Dry glassware

Methodology:

  • Activation of Molecular Sieves:

    • Place the 3Å molecular sieves in a dry flask.

    • Heat the sieves under vacuum at a temperature of at least 200°C for several hours to remove any adsorbed water.[8] A common practice is to heat overnight.

    • Allow the sieves to cool to room temperature under a stream of dry, inert gas (e.g., nitrogen or argon).

  • Drying Procedure:

    • In a dry, inert atmosphere, add the activated 3Å molecular sieves to a flask containing the this compound. A typical loading is 10-20% (w/v).

    • Seal the flask and allow it to stand for at least 24 hours at room temperature. Occasional gentle swirling can improve the drying efficiency.

    • For faster drying, the mixture can be gently stirred.

  • Verification of Dryness:

    • After the drying period, carefully decant or filter the this compound away from the molecular sieves in a dry, inert atmosphere.

    • Determine the water content of the dried amine using the Karl Fischer titration protocol described above to ensure it meets the required specifications for your experiment.

Data Presentation

Application Typical Maximum Water Content (ppm) Potential Issues with Excess Water
Epoxy Coatings (High Performance)< 1000Amine blush, reduced gloss, poor adhesion
Epoxy Adhesives< 1500Reduced bond strength, incomplete cure
Polyurethane Elastomers< 500Foaming, reduced mechanical properties
Pharmaceutical Synthesis< 200 (application dependent)Side reactions, impurity formation, yield loss

Visualizations

experimental_workflow cluster_prep Preparation & Analysis cluster_drying Drying Process cluster_use Application Sample Sample KF_Titration Karl Fischer Titration Sample->KF_Titration Analyze Check_Spec Water Content > Spec? KF_Titration->Check_Spec Drying Dry with 3Å Molecular Sieves Check_Spec->Drying Yes Use_in_Experiment Use in Experiment Check_Spec->Use_in_Experiment No Re_Analyze Re-analyze with Karl Fischer Titration Drying->Re_Analyze Re_Analyze->Check_Spec Verify

Caption: Workflow for managing moisture in this compound.

troubleshooting_logic Start Experiment Failure (e.g., poor cure, bubbles) Check_Moisture Suspect Moisture Contamination? Start->Check_Moisture Analyze_Amine Perform Karl Fischer Titration on this compound Check_Moisture->Analyze_Amine Yes Check_Other Investigate Other Experimental Parameters Check_Moisture->Check_Other No High_Water Water Content High? Analyze_Amine->High_Water Dry_Amine Implement Drying Protocol High_Water->Dry_Amine Yes High_Water->Check_Other No Repeat_Experiment Repeat Experiment Dry_Amine->Repeat_Experiment Check_Other->Repeat_Experiment

Caption: Troubleshooting logic for experimental issues.

References

Technical Support Center: Acylation of 3-Propoxypropylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the acylation of 3-propoxypropylamine. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming common challenges encountered during this reaction. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help ensure the success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the acylation of this compound?

The acylation of this compound, a primary amine, with an acylating agent such as an acid chloride or anhydride, results in the formation of a stable N-substituted amide. For example, the reaction with acetyl chloride yields N-(3-propoxypropyl)acetamide. The reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the acylating agent.[1]

Q2: What are the most common side reactions to be aware of?

The most common side reactions include:

  • Diacylation: Although the resulting amide is less nucleophilic than the starting amine, under certain conditions (e.g., excess acylating agent, high temperatures), a second acyl group can add to the nitrogen, forming an imide.

  • Hydrolysis of the Acylating Agent: If there is moisture in the reaction, the acylating agent (especially acid chlorides) can hydrolyze to the corresponding carboxylic acid, which will not react with the amine under these conditions and reduces the yield.

  • Reaction with Solvent: If a nucleophilic solvent is used, it may compete with the amine in reacting with the acylating agent.

Q3: Is the propoxy ether linkage stable under typical acylation conditions?

Yes, the ether linkage in this compound is generally stable under the neutral to mildly basic conditions used for acylation. Cleavage of the ether bond typically requires harsh acidic conditions (e.g., strong acids like HBr or HI) and heat, which are not standard for this type of acylation.[2][3]

Q4: Why is a base often included in the reaction mixture?

When using an acyl halide (e.g., acetyl chloride) as the acylating agent, a stoichiometric amount of acid (e.g., HCl) is produced as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base, such as pyridine or triethylamine, is added to scavenge the acid, allowing the reaction to proceed to completion.

Q5: How can I monitor the progress of the reaction?

The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By spotting the reaction mixture alongside the starting amine, you can observe the disappearance of the starting material and the appearance of the less polar amide product.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Diagnostic Check Recommended Solution
Inactive Acylating Agent Check the age and storage conditions of the acylating agent. Perform a test reaction with a more reactive amine.Use a fresh or newly opened bottle of the acylating agent.
Wet Reagents or Solvent Verify the dryness of the solvent and amine using appropriate methods (e.g., Karl Fischer titration for the solvent).Use anhydrous solvents and ensure the amine is dry. Consider drying the solvent over molecular sieves.
Insufficient Base Check the stoichiometry of the base relative to the acylating agent.Use at least one equivalent of a non-nucleophilic base like pyridine or triethylamine.
Amine Protonation If no base was used with an acyl halide, the amine is likely protonated. Check the pH of the reaction mixture.Add a suitable base to neutralize the acid and deprotonate the amine salt.
Issue 2: Presence of Multiple Products/Impurities
Possible Impurity Identification Method Prevention and Removal
Unreacted this compound TLC (more polar spot), GC-MS.Ensure the reaction goes to completion. Remove by aqueous acid wash during workup (the amine will form a water-soluble salt).
Diacylation Product (Imide) NMR (absence of N-H proton), Mass Spectrometry (higher molecular weight).Use a 1:1 stoichiometry of amine to acylating agent. Add the acylating agent slowly at a low temperature (e.g., 0 °C). Can be difficult to remove by simple extraction; column chromatography is recommended.
Hydrolyzed Acylating Agent (Carboxylic Acid) TLC (polar, acidic spot), NMR.Ensure anhydrous reaction conditions. Remove by aqueous base wash during workup (the acid will form a water-soluble salt).

Data Presentation

The outcome of the acylation reaction is highly dependent on the reaction conditions. The following table provides illustrative data on how different parameters can affect the yield and purity of N-(3-propoxypropyl)acetamide.

Run Acylating Agent (Equivalents) Base (Equivalents) Temperature (°C) Illustrative Yield (%) Key Impurities Noted
1Acetyl Chloride (1.1)Pyridine (1.2)0 to 2585-95Minimal
2Acetyl Chloride (2.0)Pyridine (2.2)5070-80Diacylation product
3Acetic Anhydride (1.1)None2580-90Slower reaction time
4Acetyl Chloride (1.1)None25<50Unreacted starting material
5Acetyl Chloride (1.1) (in presence of water)Pyridine (1.2)0 to 2540-50Acetic acid

Experimental Protocols

Representative Protocol for the Synthesis of N-(3-propoxypropyl)acetamide

This protocol describes the acylation of this compound with acetyl chloride using pyridine as a base.

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine to the stirred solution.

  • Add acetyl chloride dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine and unreacted amine), water, saturated NaHCO₃ solution (to remove any remaining acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the crude product by flash column chromatography on silica gel.[4]

Visualizations

Acylation and Side Reaction Acylation of this compound Amine This compound (C₃H₇OCH₂CH₂CH₂NH₂) Amide N-(3-propoxypropyl)acetamide (Desired Product) Amine->Amide + Acetyl Chloride (1 eq) AcylChloride Acetyl Chloride (CH₃COCl) AcylChloride->Amide Imide Diacylation Product (Side Product) AcylChloride->Imide Amide->Imide + Acetyl Chloride (Excess)

Caption: Main acylation reaction and potential diacylation side reaction.

Troubleshooting_Workflow Troubleshooting Workflow: Low Yield Start Low Yield Observed Check_Reagents Check Reagent Quality (Acylating agent, Solvent) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Anhydrous? Base used?) Check_Reagents->Check_Conditions Reagents OK Solution_Reagents Use Fresh/Dry Reagents Check_Reagents->Solution_Reagents Reagents Suspect Check_Workup Review Workup Procedure (Product loss during extraction?) Check_Conditions->Check_Workup Conditions OK Solution_Conditions Ensure Anhydrous Conditions & Correct Stoichiometry of Base Check_Conditions->Solution_Conditions Conditions Incorrect Solution_Workup Optimize pH of Washes & Minimize Emulsions Check_Workup->Solution_Workup Workup Issue Found End Improved Yield Check_Workup->End Workup Optimized Solution_Reagents->End Solution_Conditions->End Solution_Workup->End

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Optimizing Catalyst Selection for 3-Propoxypropylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Propoxypropylamine.

Troubleshooting Guide

Question: Why is the yield of this compound low during catalytic hydrogenation of 3-propoxypropionitrile?

Answer:

Low yields in the catalytic hydrogenation of 3-propoxypropionitrile can stem from several factors related to the catalyst and reaction conditions.

  • Catalyst Activity: The catalyst (e.g., Raney Nickel, Raney Cobalt) may have reduced activity.[1] This can be due to improper activation, poisoning, or prolonged storage. Ensure the catalyst is freshly prepared or properly activated according to the supplier's protocol.

  • Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. The amount of catalyst B (hydrogenation catalyst) is typically in the range of 2-10% of the total weight of the reaction liquid.[1]

  • Hydrogen Pressure and Temperature: The hydrogenation process is sensitive to both pressure and temperature. The pressure should generally be maintained between 3.0-6.0 MPa, and the temperature between 70-150 °C.[1] Operating outside these optimal ranges can significantly impact the reaction rate and yield.

  • Inhibitors: The presence of impurities in the 3-propoxypropionitrile starting material can act as catalyst poisons. Purification of the nitrile intermediate before hydrogenation is crucial.

  • Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress by techniques such as GC analysis to determine the optimal reaction time.[1]

Question: What causes the formation of secondary and tertiary amine byproducts?

Answer:

The formation of secondary and tertiary amines is a common issue in reductive amination and hydrogenation reactions.

  • Over-alkylation in Reductive Amination: In the reductive amination pathway, the primary amine product can react further with the aldehyde intermediate to form secondary and eventually tertiary amines.[2]

  • Reaction Conditions in Hydrogenation: During the hydrogenation of the nitrile, side reactions can occur, leading to the formation of di- and tri-propylamines. The choice of catalyst and the presence of an inhibitor can help to minimize these side reactions.[1] The use of ammonia during the hydrogenation can also suppress the formation of secondary amines.[1]

  • Catalyst Selection: Some catalysts have a higher propensity for promoting over-alkylation. For reductive amination, catalysts like Ir-PA1 may be used to selectively obtain secondary amines, so careful selection is key to achieving the desired primary amine.[3]

Question: The final product is discolored. What is the cause and how can it be purified?

Answer:

Discoloration of the final this compound product is often due to oxidation.

  • Air Oxidation: Primary amines are susceptible to air oxidation, which can lead to the formation of colored impurities.[4]

  • Purification: To obtain a colorless product, purification by vacuum distillation is recommended.[1]

  • Storage: Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) in a dark and cool place to prevent oxidation.[4]

Frequently Asked Questions (FAQs)

Question: What are the common synthetic routes for this compound?

Answer:

There are three primary synthetic routes for this compound:

  • Industrial Synthesis via a Nitrile Intermediate: This is a widely used industrial method that involves two main steps:

    • Cyanoethylation: Propanol reacts with acrylonitrile in the presence of a basic catalyst (e.g., KOH, NaOH) to form 3-propoxypropionitrile.[1][5]

    • Catalytic Hydrogenation: The resulting 3-propoxypropionitrile is then hydrogenated to this compound using a catalyst such as Raney Nickel or Raney Cobalt under elevated temperature and pressure.[1]

  • Reductive Amination: This laboratory-scale synthesis involves:

    • Oxidation: 3-propoxypropanol is oxidized to 3-propoxypropanal using a mild oxidizing agent.[5]

    • Reductive Amination: The aldehyde then reacts with ammonia in the presence of a reducing agent (e.g., sodium cyanoborohydride) to yield this compound.[5]

  • Nucleophilic Substitution: This route involves the reaction of propanol with a base to form sodium propoxide, which then undergoes a nucleophilic substitution reaction with 3-chloropropylamine.[5]

Question: Which catalysts are recommended for the hydrogenation of 3-propoxypropionitrile?

Answer:

The most commonly used catalysts for the hydrogenation of 3-propoxypropionitrile to this compound are Raney-type catalysts:

  • Raney Nickel: This catalyst is effective for the hydrogenation of nitriles to primary amines.[5]

  • Raney Cobalt: Raney Cobalt is another suitable catalyst for this transformation.[1]

The choice between these catalysts can depend on factors such as cost, availability, and desired selectivity.

Question: How can I optimize the catalyst selection for my specific needs?

Answer:

Optimizing catalyst selection depends on the desired scale of the synthesis, purity requirements, and available equipment.

  • For Large-Scale Industrial Production: The route via the nitrile intermediate with Raney Nickel or Raney Cobalt is well-established and scalable.[5]

  • For Laboratory-Scale Synthesis: Reductive amination offers good yields under milder conditions compared to high-pressure hydrogenation.[5] The choice of catalyst in this case will be the reducing agent.

  • For High Purity: The purity of the final product is often dependent on the purification method (e.g., vacuum distillation) rather than solely on the catalyst.[1] However, a highly selective catalyst will minimize the formation of byproducts, simplifying purification.

Data Presentation

Table 1: Comparison of Catalysts for Hydrogenation of 3-alkoxypropionitrile

CatalystSubstrateTemperature (°C)Pressure (MPa)Yield (%)Reference
Raney Nickel3-ethoxypropionitrile906.093.8[1]
Raney Cobalt3-ethoxypropionitrile1504.092.6[1]
Cu-Co/Al2O3-diatomite3-methoxypropanol150-1800.9>80 (Selectivity)[6]

Table 2: Typical Reaction Conditions for Synthesis Steps

Synthesis StepCatalyst/ReagentTemperature (°C)PressureKey Advantages
CyanoethylationKOH, NaOH20-80AtmosphericFast reaction, high selectivity
HydrogenationRaney Ni, Raney Co70-1503.0-6.0 MPaScalable, high yield
Reductive AminationNaBH₃CNRoom TemperatureAtmosphericMilder conditions
Nucleophilic SubstitutionNaH60-80AtmosphericDirect route

Experimental Protocols

Protocol 1: Synthesis of 3-Propoxypropionitrile (Cyanoethylation)

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reagents: Charge the flask with propanol and a catalytic amount of a strong base, such as potassium hydroxide.

  • Addition of Acrylonitrile: While stirring, slowly add acrylonitrile dropwise from the dropping funnel. The reaction is exothermic and may require cooling to maintain a temperature between 30-60 °C.[1]

  • Reaction Monitoring: Monitor the reaction progress by GC until the starting material is consumed.

  • Work-up: Neutralize the catalyst with an acid. The crude 3-propoxypropionitrile can be purified by distillation or used directly in the next step.

Protocol 2: Catalytic Hydrogenation of 3-Propoxypropionitrile

  • Catalyst Preparation: Prepare the Raney Nickel or Raney Cobalt catalyst according to standard procedures or use a commercially available catalyst.

  • Reaction Setup: Add the 3-propoxypropionitrile, the catalyst, and a solvent (e.g., ethanol) to a high-pressure autoclave.

  • Reaction Conditions: Seal the autoclave, purge with nitrogen and then with hydrogen. Pressurize the reactor with hydrogen to 3.0-6.0 MPa and heat to 70-150 °C.[1]

  • Reaction Monitoring: Monitor the hydrogen uptake to determine the reaction endpoint.

  • Work-up: After cooling and venting the reactor, filter the catalyst. The crude this compound is then purified by vacuum distillation.

Visualizations

experimental_workflow cluster_cyanoethylation Step 1: Cyanoethylation cluster_hydrogenation Step 2: Catalytic Hydrogenation propanol Propanol reaction1 Reaction Mixture propanol->reaction1 acrylonitrile Acrylonitrile acrylonitrile->reaction1 base_catalyst Base Catalyst (e.g., KOH) base_catalyst->reaction1 nitrile_intermediate 3-Propoxypropionitrile reaction1->nitrile_intermediate Heat & Stir reaction2 Autoclave nitrile_intermediate->reaction2 hydrogen Hydrogen (H2) hydrogen->reaction2 hydrogenation_catalyst Hydrogenation Catalyst (e.g., Raney Ni) hydrogenation_catalyst->reaction2 purification Purification (Vacuum Distillation) reaction2->purification High Pressure & Temp. final_product This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs & Optimization starting_materials Starting Materials (Propanol, Acrylonitrile) synthesis Synthesis (Cyanoethylation & Hydrogenation) starting_materials->synthesis catalyst_selection Catalyst Selection (Base, Hydrogenation) catalyst_selection->synthesis reaction_conditions Reaction Conditions (Temp., Pressure, Time) reaction_conditions->synthesis yield Yield synthesis->yield purity Purity synthesis->purity byproducts Byproducts synthesis->byproducts optimization Optimization Loop yield->optimization purity->optimization byproducts->optimization optimization->catalyst_selection Adjust optimization->reaction_conditions Adjust

Caption: Logical relationship for optimizing this compound synthesis.

References

How to avoid static discharge when handling 3-Propoxypropylamine

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals on the Prevention of Static Discharge

Welcome to the Technical Support Center. This guide has been developed by our senior application scientists to provide in-depth technical and safety information for handling 3-Propoxypropylamine, with a specific focus on mitigating the risks associated with static electricity. As a flammable liquid, proper handling procedures are critical to ensure the safety of laboratory personnel and the integrity of your research.

Troubleshooting Guide: Addressing Static Discharge Risks

This section is designed to help you identify and resolve potential issues related to static electricity during the handling and transfer of this compound.

Observed Problem Potential Cause Recommended Action
Visible sparks when pouring or transferring the amine. Accumulation of static charge on containers or personnel due to the flammable nature of this compound.Immediately cease all transfer operations. Ensure that all conductive components of your system, including dispensing and receiving containers, are properly bonded and grounded.
Uncertainty about the effectiveness of grounding connections. Poor metal-to-metal contact due to paint, corrosion, or loose connections.Visually inspect all bonding and grounding connections to ensure they are secure and contacting bare metal. Use a multimeter to verify a low-resistance path to ground (typically less than 10 ohms).
Handling in a low-humidity environment. Dry air increases the potential for static charge accumulation.If possible, increase the relative humidity in the work area to above 50%. This can help to dissipate static charges more effectively.
Use of non-conductive equipment. Plastic or glass containers and tubing can accumulate and hold a static charge.Whenever feasible, use conductive (metal) containers and equipment. If non-conductive containers must be used, ensure a grounded dip tube or rod is in direct contact with the liquid.

Frequently Asked Questions (FAQs)

Our senior application scientists have compiled answers to common questions regarding the safe handling of this compound.

Q1: Why is static discharge a concern when handling this compound?

A1: this compound is a flammable liquid, and its vapors can form an ignitable mixture with air.[1][2] The act of pouring or transferring the liquid can generate static electricity through a process called triboelectric charging. If the accumulated static charge is sufficient, it can discharge as a spark with enough energy to ignite the flammable vapors, leading to a fire or explosion. Safety Data Sheets for this compound explicitly warn to "Take precautionary measures against static discharge" and to "Ground/bond container and receiving equipment."[2]

Q2: What are the fundamental principles of preventing static discharge?

A2: The two primary principles for preventing static discharge are bonding and grounding .

  • Bonding: This involves connecting two or more conductive objects with a conductor, such as a wire, to equalize their electrical potential. This prevents a spark from discharging between the bonded objects.[2]

  • Grounding: This is the process of connecting a conductive object to the earth, which acts as a massive reservoir for electrical charge. Grounding ensures that any accumulated static charge is safely dissipated to the earth, preventing it from building up to a hazardous level.

Q3: What is the correct procedure for bonding and grounding when transferring this compound?

A3: Follow these steps to ensure a safe transfer:

  • Inspect Equipment: Before starting, ensure that your bonding and grounding wires and clamps are in good condition and free of corrosion.

  • Ground the Dispensing Container: Connect the dispensing drum or container to a verified grounding point, such as a grounding rod or the building's grounding system.

  • Bond the Containers: Connect the dispensing container to the receiving container using a bonding wire. Ensure that the clamps make direct contact with bare metal on both containers.

  • Ground Personnel: Before handling the equipment, ground yourself by touching a grounded metal object. Consider using personal grounding straps if you are performing frequent transfers.

  • Transfer Slowly: Transfer the liquid slowly to minimize the generation of static electricity. Avoid splashing.

  • Maintain Connections: Keep all bonding and grounding connections in place until the transfer is complete.

Q4: Can I use plastic containers to handle this compound?

A4: While conductive metal containers are preferred, non-conductive containers like plastic or glass can be used with extreme caution. Since the container itself cannot be grounded, a grounded metal dip tube or rod must be inserted into the container to make direct contact with the liquid. This provides a path for the static charge to dissipate.

Q5: What personal protective equipment (PPE) is recommended?

A5: In addition to standard laboratory PPE such as safety glasses, gloves, and a lab coat, consider using anti-static footwear and clothing made from natural fibers like cotton. Avoid synthetic materials like polyester and nylon, which can generate and accumulate static charge.

Experimental Workflow: Safe Transfer of this compound

Below is a detailed workflow for the safe transfer of this compound from a storage drum to a smaller container.

cluster_prep Preparation cluster_connection Connection Sequence cluster_transfer Transfer Process cluster_completion Completion prep1 Verify Grounding Point prep2 Inspect Bonding/Grounding Wires prep1->prep2 prep3 Position Containers in Ventilated Area prep2->prep3 conn1 Connect Dispensing Drum to Ground prep3->conn1 conn2 Connect Dispensing Drum to Receiving Container (Bonding) conn1->conn2 conn3 Ground Personnel conn2->conn3 trans1 Open Containers conn3->trans1 trans2 Slowly Dispense Liquid trans1->trans2 trans3 Monitor for any signs of static trans2->trans3 comp1 Close Containers trans3->comp1 comp2 Disconnect Bonding Wire comp1->comp2 comp3 Disconnect Grounding Wire comp2->comp3

Figure 1: Step-by-step workflow for safe transfer.

Logical Relationship: Grounding and Bonding

The following diagram illustrates the relationship between bonding and grounding for the safe handling of flammable liquids.

dispensing Dispensing Container receiving Receiving Container dispensing->receiving Bonding Wire (Equalizes Potential) ground Earth Ground dispensing->ground Grounding Wire (Dissipates Charge)

Figure 2: Bonding equalizes potential, grounding dissipates charge.

References

Incompatible materials with 3-Propoxypropylamine in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on material compatibility when working with 3-Propoxypropylamine in experimental setups.

Troubleshooting Guide

Encountering unexpected experimental results or equipment failure? The issue might be an incompatibility between this compound and the materials in your setup. This guide will help you troubleshoot common problems.

Problem: Leaking or Swelling of Plastic Tubing or Seals

  • Question: My flexible tubing is leaking, or the O-rings in my connectors have swollen and failed. What could be the cause?

  • Answer: this compound, as an amine, can cause certain plastics and elastomers to swell, soften, or become brittle over time.

    • Immediate Action: Immediately and safely discontinue your experiment. Replace the compromised components with materials known to be resistant to amines.

    • Recommended Materials: Polytetrafluoroethylene (PTFE) and its variants are generally excellent choices for tubing and seals due to their broad chemical resistance.[1][2][3][4][5] High-density polyethylene (HDPE) may also be a suitable alternative for less critical applications.[6][7][8][9]

    • Materials to Avoid: Some formulations of Viton® (a fluoroelastomer) have shown poor resistance to amines, leading to degradation and embrittlement.[10][11][12][13][14] Silicone and EPDM may have variable resistance and should be tested prior to use.[15][16][17][18][19][20][21]

Problem: Corrosion or Discoloration of Metal Components

  • Question: I've noticed discoloration or pitting on stainless steel or aluminum parts of my experimental rig after exposure to this compound. Is this expected?

  • Answer: Yes, some amines can be corrosive to certain metals, particularly in the presence of moisture or other impurities.

    • Immediate Action: Safely halt your experiment and inspect the extent of the corrosion. If it is significant, the component should be replaced to ensure the integrity of your setup.

    • Recommended Materials: High-grade stainless steel (such as 316L) generally offers good resistance to amines.[22][23][24] However, for highly sensitive applications, consider using glass or PTFE-lined reactors and components.

    • Materials to Re-evaluate: While aluminum can have some resistance, it may be susceptible to corrosion by amines, especially at elevated temperatures or with prolonged contact.[25][26][27]

Problem: Unexpected Reaction Products or Failed Synthesis

  • Question: My reaction is failing, or I'm seeing unexpected byproducts in my analysis. Could the experimental materials be interfering?

  • Answer: It's possible that this compound is reacting with or leaching contaminants from incompatible materials, which could interfere with your chemical process.

    • Troubleshooting Steps:

      • Review all materials in your experimental setup that come into contact with the reactants.

      • Cross-reference them with the material compatibility information in this guide.

      • If you identify a potentially incompatible material, replace it with a more inert alternative (e.g., glass, PTFE).

      • Rerun the experiment with the new setup to see if the issue is resolved.

Frequently Asked Questions (FAQs)

Q1: What are the primary materials to avoid when working with this compound?

Based on safety data sheets and general chemical resistance of amines, you should avoid strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides. Additionally, exercise caution with certain plastics, elastomers, and metals that are known to have poor resistance to amines.

Q2: I'm using a material not listed in your compatibility summary. How can I know if it's safe to use with this compound?

When in doubt, it is always best to perform a chemical compatibility test. The experimental protocol section below provides a standardized method for evaluating the resistance of plastic materials. For other materials, a simple immersion test can provide initial insights.

Q3: Can temperature affect material compatibility with this compound?

Absolutely. Higher temperatures can accelerate the rate of chemical attack and degradation of materials. A material that is compatible at room temperature may fail at elevated temperatures.[28][29] Always consider the operating temperature of your experiment when selecting materials.

Q4: Does the concentration of this compound affect material compatibility?

Yes, the concentration can play a significant role. While a material might be suitable for use with a dilute solution, it may not be compatible with a concentrated form of this compound.

Material Compatibility Summary

The following table summarizes the general chemical resistance of common laboratory materials to amines. This should be used as a guide, and for critical applications, specific testing is recommended.

Material CategoryMaterial NameGeneral Resistance to Amines
Plastics Polypropylene (PP)Good to Fair[28][29][30][31]
Polyethylene (HDPE, LDPE)Good to Fair[6][7][8][9][32]
Polytetrafluoroethylene (PTFE)Excellent[1][2][3][4][5]
Elastomers Viton® (Fluoroelastomer)Poor to Fair (some grades have better resistance)[10][11][12][13][14]
EPDMGood[16][17][18][20]
SiliconeFair to Good[15][19][21][33]
Metals Stainless Steel (304, 316L)Good to Excellent[22][23][24][34][35]
AluminumFair to Good[25][26][27][35][36]

Experimental Protocol: Chemical Compatibility Testing of Plastics

This protocol is based on the principles outlined in ASTM D543, "Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents."

1. Objective:

To determine the effect of this compound on the physical and visual properties of a specific plastic material under controlled laboratory conditions.

2. Materials and Equipment:

  • Test specimens of the plastic material (e.g., tensile bars, disks).

  • This compound.

  • Immersion containers with tight-fitting lids (glass or other inert material).

  • Analytical balance (accurate to 0.1 mg).

  • Micrometer or calipers.

  • Controlled temperature environment (oven or water bath).

  • Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.

3. Procedure:

  • Initial Measurements:

    • Visually inspect each test specimen for any initial defects.

    • Measure the weight of each specimen to the nearest 0.1 mg.

    • Measure the dimensions (length, width, thickness) of each specimen at three different locations and calculate the average.

  • Immersion:

    • Place the test specimens in the immersion container.

    • Completely submerge the specimens in this compound, ensuring they are not in contact with each other.

    • Securely close the container to prevent evaporation.

    • Place the container in the controlled temperature environment for a predetermined duration (e.g., 24 hours, 7 days, 30 days).

  • Post-Immersion Analysis:

    • After the immersion period, carefully remove the specimens from the chemical.

    • Gently pat the specimens dry with a lint-free cloth.

    • Immediately re-weigh each specimen.

    • Re-measure the dimensions of each specimen.

    • Visually inspect the specimens for any changes in appearance, such as swelling, discoloration, cracking, or crazing.

4. Data Analysis:

  • Percent Weight Change: % Weight Change = [(Final Weight - Initial Weight) / Initial Weight] * 100

  • Percent Dimensional Change: % Dimensional Change = [(Final Dimension - Initial Dimension) / Initial Dimension] * 100

5. Interpretation of Results:

The significance of changes in weight, dimensions, and appearance will depend on the specific application. Generally, significant changes indicate poor chemical resistance.

Diagrams

Troubleshooting_Incompatible_Materials cluster_symptoms Observed Problems cluster_causes Potential Root Causes cluster_solutions Corrective Actions Leaking/Swelling Leaking/Swelling Plastic/Elastomer Degradation Plastic/Elastomer Degradation Leaking/Swelling->Plastic/Elastomer Degradation likely indicates Corrosion/Discoloration Corrosion/Discoloration Metal Corrosion Metal Corrosion Corrosion/Discoloration->Metal Corrosion likely indicates Failed Reaction Failed Reaction Material Leaching/Reaction Material Leaching/Reaction Failed Reaction->Material Leaching/Reaction could be due to Replace with PTFE/HDPE Replace with PTFE/HDPE Plastic/Elastomer Degradation->Replace with PTFE/HDPE solution Use High-Grade Stainless Steel/Glass/PTFE-lined Use High-Grade Stainless Steel/Glass/PTFE-lined Metal Corrosion->Use High-Grade Stainless Steel/Glass/PTFE-lined solution Identify and Replace Incompatible Component Identify and Replace Incompatible Component Material Leaching/Reaction->Identify and Replace Incompatible Component solution

Caption: Troubleshooting workflow for material incompatibility issues.

Experimental_Workflow start Start initial_measurement 1. Initial Measurement (Weight, Dimensions, Visual) start->initial_measurement immersion 2. Immerse Specimen in This compound initial_measurement->immersion incubation 3. Controlled Temperature & Duration immersion->incubation post_measurement 4. Post-Immersion Measurement (Weight, Dimensions, Visual) incubation->post_measurement analysis 5. Calculate % Change (Weight, Dimensions) post_measurement->analysis interpretation 6. Interpret Results & Determine Compatibility analysis->interpretation end End interpretation->end

Caption: Workflow for chemical compatibility testing of plastics.

References

Challenges in the scale-up of 3-Propoxypropylamine production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 3-Propoxypropylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions that may arise during experimentation and production.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main industrial routes for synthesizing this compound are:

  • Williamson Ether Synthesis followed by Amination: This is a two-step process. First, 3-propoxy-1-propanol is synthesized via the Williamson ether synthesis from 1,3-propanediol and a propyl halide (e.g., 1-bromopropane). The resulting alcohol is then converted to the amine.

  • Reductive Amination: This route involves the reaction of 3-propoxypropanal with ammonia in the presence of a reducing agent. The aldehyde intermediate is typically generated from the oxidation of 3-propoxy-1-propanol.

Q2: What are the key safety concerns when handling this compound and its precursors?

A2: this compound is a primary amine and should be handled with care. Key safety precautions include:

  • Corrosivity: It can be corrosive to the skin and eyes. Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Flammability: It is a flammable liquid. Keep away from open flames, sparks, and hot surfaces.

  • Inhalation: Avoid inhaling vapors or mist. Work in a well-ventilated area or a fume hood.

  • Incompatible Materials: It is incompatible with strong oxidizing agents.

  • Precursors: Some precursors, like 1-bromopropane, are toxic and should be handled with appropriate engineering controls.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored using standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC): Useful for quick qualitative assessment of the consumption of starting materials and the formation of products.

  • Gas Chromatography (GC): Provides quantitative data on the conversion of reactants and the formation of products and byproducts. A mass spectrometry detector (GC-MS) can help in identifying unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the product and intermediates and to assess purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Synthesis Troubleshooting
Problem Potential Cause Suggested Solution
Low Yield in Williamson Ether Synthesis Incomplete deprotonation of 1,3-propanediol.Use a strong base like sodium hydride (NaH) and ensure anhydrous conditions.
Side reaction: Elimination of the alkyl halide.Use a primary alkyl halide (e.g., 1-bromopropane) as they are less prone to elimination than secondary or tertiary halides.[1][2]
Low reaction temperature.Conduct the reaction at a temperature between 50-100 °C to ensure a reasonable reaction rate.[1]
Low Yield in Reductive Amination Incomplete formation of the imine intermediate.Ensure the removal of water formed during imine formation, for example, by using a Dean-Stark trap or molecular sieves.
Inactive catalyst.Use a fresh, active hydrogenation catalyst (e.g., Raney Nickel, Palladium on carbon). Ensure the catalyst is not poisoned by impurities in the starting materials.
Sub-optimal pH.The pH of the reaction mixture can influence the rate of both imine formation and reduction. Optimize the pH by adding a suitable acid or base.
Formation of Side Products Over-alkylation in Amination: The primary amine product can react further with the alkylating agent to form secondary and tertiary amines.Use a large excess of the aminating agent (e.g., ammonia) to favor the formation of the primary amine.
Bis-ether formation in Williamson Synthesis: Both hydroxyl groups of 1,3-propanediol react.Use a molar ratio of 1,3-propanediol to propyl halide greater than 1:1.
Aldol condensation of 3-propoxypropanal: In the reductive amination route, the aldehyde intermediate can undergo self-condensation under basic conditions.Maintain a neutral or slightly acidic pH during the imine formation step.
Purification Troubleshooting
Problem Potential Cause Suggested Solution
Difficulty in Separating Product from Water This compound is miscible with water.Use a suitable solvent for extraction (e.g., diethyl ether, dichloromethane). Brine washes can help to break emulsions and remove water from the organic layer.
Product Discoloration (Yellowing) Air oxidation of the amine.Purify the product by vacuum distillation and store it under an inert atmosphere (e.g., nitrogen or argon).[3]
Presence of colored impurities from starting materials or side reactions.Treat the crude product with activated carbon before distillation to remove some colored impurities.
Incomplete Separation during Distillation Formation of azeotropes with residual solvents or water.Ensure the crude product is thoroughly dried before distillation. Use a fractionating column with sufficient theoretical plates for good separation.
Thermal degradation of the product at high temperatures.Perform the distillation under reduced pressure to lower the boiling point.

Quantitative Data

The following tables provide representative data for the synthesis of 3-alkoxypropylamines. The data for 3-ethoxypropylamine is presented as an analogue to this compound, as detailed public data for the latter is scarce.

Table 1: Representative Yields for the Two-Step Synthesis of 3-Ethoxypropylamine

StepReactionReagentsTemperature (°C)Yield (%)Purity (%)
1Cyanoethylation of EthanolEthanol, Acrylonitrile, Sodium Methoxide50>96 (conversion)Not isolated
2Hydrogenation of 3-EthoxypropionitrileRaney Nickel, Hydrogen, Inhibitor70-15090-92>99.5

Source: Adapted from patent data for a similar compound, 3-ethoxypropylamine.[4]

Table 2: Common Impurities in this compound Production

ImpurityPotential SourceTypical Analytical Method
3-Propoxy-1-propanolIncomplete aminationGC-MS
N,N-bis(3-propoxypropyl)amine (Secondary Amine)Over-alkylation of the productGC-MS, HPLC
PropanolHydrolysis of propyl halide or starting etherGC
1,3-PropanediolUnreacted starting materialGC
Residual Solvents (e.g., Toluene, THF)Purification processHeadspace GC

Experimental Protocols

Protocol 1: Synthesis of 3-Propoxy-1-propanol (Williamson Ether Synthesis)

Materials:

  • 1,3-Propanediol

  • Sodium Hydride (60% dispersion in mineral oil)

  • 1-Bromopropane

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add 1,3-propanediol dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add 1-bromopropane dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation.

Protocol 2: Synthesis of this compound (from 3-Propoxy-1-propanol)

Materials:

  • 3-Propoxy-1-propanol

  • Thionyl chloride or Methanesulfonyl chloride

  • Anhydrous Triethylamine or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Aqueous Ammonia (concentrated)

  • Anhydrous Methanol

Procedure:

  • Activation of the hydroxyl group:

    • Dissolve 3-propoxy-1-propanol and a base (e.g., triethylamine) in anhydrous DCM at 0 °C.

    • Add thionyl chloride or methanesulfonyl chloride dropwise.

    • Stir at 0 °C for 1 hour and then at room temperature until the reaction is complete (monitor by TLC).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude activated intermediate (e.g., 3-propoxypropyl chloride or mesylate).

  • Amination:

    • Dissolve the crude intermediate in methanol in a pressure vessel.

    • Add a large excess of concentrated aqueous ammonia.

    • Seal the vessel and heat to a temperature between 80-120 °C for several hours.

    • Monitor the reaction by GC.

    • After completion, cool the vessel, and carefully vent the excess ammonia in a fume hood.

    • Concentrate the reaction mixture under reduced pressure.

    • Take up the residue in a suitable organic solvent and wash with water.

    • Dry the organic layer and concentrate.

    • Purify the crude this compound by vacuum distillation.

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Product Yield check_reaction Check Reaction Monitoring Data (TLC, GC) start->check_reaction incomplete_conversion Incomplete Conversion of Starting Material check_reaction->incomplete_conversion side_products Significant Side Products Observed check_reaction->side_products purification_issue Product Loss During Workup/Purification check_reaction->purification_issue incomplete_conversion->side_products No optimize_conditions Optimize Reaction Conditions: - Temperature - Reaction Time - Catalyst Loading incomplete_conversion->optimize_conditions Yes change_reagents Consider Alternative Reagents or Synthesis Route side_products->change_reagents Yes side_products->purification_issue No end Yield Improved optimize_conditions->end change_reagents->end check_extraction Analyze Aqueous Layers for Product purification_issue->check_extraction Yes purification_issue->end No optimize_distillation Optimize Distillation Conditions: - Vacuum - Column Efficiency check_extraction->optimize_distillation optimize_distillation->end

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

Experimental Workflow for Williamson Ether Synthesis followed by Amination

synthesis_workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Amination start_step1 1,3-Propanediol + NaH add_propyl_halide Add 1-Bromopropane start_step1->add_propyl_halide reflux Reflux add_propyl_halide->reflux workup1 Aqueous Workup & Extraction reflux->workup1 distillation1 Fractional Distillation workup1->distillation1 intermediate 3-Propoxy-1-propanol distillation1->intermediate activation Activate Hydroxyl Group intermediate->activation amination React with excess Ammonia activation->amination workup2 Workup & Extraction amination->workup2 distillation2 Vacuum Distillation workup2->distillation2 final_product This compound distillation2->final_product

Caption: Workflow for the two-step synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to 3-Propoxypropylamine and 3-Methoxypropylamine as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 3-Propoxypropylamine (POPA) and 3-Methoxypropylamine (MOPA) as corrosion inhibitors. The information is intended to assist researchers and professionals in selecting the appropriate inhibitor for their specific applications. While experimental data for 3-Methoxypropylamine is available, there is a notable lack of published experimental studies on this compound's performance as a corrosion inhibitor. Therefore, the comparison for POPA is primarily based on theoretical considerations derived from its chemical structure and the known behavior of similar amine-based inhibitors.

Introduction to this compound and 3-Methoxypropylamine

This compound and 3-Methoxypropylamine are primary amines containing an ether linkage, which classifies them as alkoxyamines. These functional groups are known to be effective in corrosion inhibition. Their molecular structures consist of a hydrophilic amine group, which provides solubility in aqueous media and a site for interaction with the metal surface, and a hydrophobic alkyl ether chain that contributes to the formation of a protective film. The primary difference between the two molecules is the length of the alkyl group in the ether linkage: a propyl group in POPA and a methyl group in MOPA.

Mechanism of Corrosion Inhibition

The corrosion inhibition by both POPA and MOPA is attributed to their adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption process can occur through:

  • Physical Adsorption (Physisorption): This involves electrostatic interactions between the charged metal surface and the protonated amine group.

  • Chemical Adsorption (Chemisorption): This involves the sharing of electrons between the lone pair of the nitrogen atom (and potentially the oxygen atom of the ether group) and the vacant d-orbitals of the metal.

The formation of this protective film impedes both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. Studies on MOPA have indicated it functions as a mixed-type inhibitor, meaning it affects both anodic and cathodic reactions. It is presumed that POPA would exhibit a similar mixed-type inhibition mechanism.

G cluster_inhibitor Inhibitor Molecule cluster_metal Metal Surface in Corrosive Environment cluster_protection Protection Mechanism Inhibitor This compound or 3-Methoxypropylamine Metal Metal Surface Inhibitor->Metal Adsorption Film Formation of a Protective Film Inhibitor->Film Leads to Anodic Anodic Sites (Metal Dissolution) Metal->Anodic Cathodic Cathodic Sites (e.g., H₂ Evolution) Metal->Cathodic Barrier Barrier to Corrosive Species (H₂O, O₂, H⁺, Cl⁻) Film->Barrier Creates Barrier->Anodic Inhibits Barrier->Cathodic Inhibits

Figure 1: Generalized mechanism of corrosion inhibition by alkoxyamines.

Performance Comparison

3-Methoxypropylamine (MOPA)

Experimental studies on MOPA as a corrosion inhibitor for X80 steel in a 3.5 wt% NaCl solution have demonstrated its effectiveness. The inhibition efficiency of MOPA increases with increasing concentration and pH, while it decreases with rising temperature and solution rotation speed. This behavior is characteristic of physical adsorption, which is an exothermic process. The adsorption of MOPA on the steel surface was found to follow the Langmuir adsorption isotherm.

Table 1: Performance Data of 3-Methoxypropylamine (MOPA) as a Corrosion Inhibitor for X80 Steel

ParameterConditionResultInhibition Efficiency (%)
Concentration Increasing inhibitor concentrationCorrosion rate decreasesIncreases
Temperature Increasing temperatureCorrosion rate increasesDecreases
pH Increasing pHCorrosion rate decreasesIncreases
Rotation Speed Increasing rotation speedCorrosion rate increasesDecreases

Note: The specific quantitative values for inhibition efficiency are dependent on the exact experimental conditions (e.g., inhibitor concentration, temperature, pH). The table indicates the general trends observed in published studies.

This compound (POPA) - A Theoretical Perspective

In the absence of direct experimental data for POPA, a theoretical comparison can be made based on its molecular structure relative to MOPA.

  • Molecular Size and Hydrophobicity: POPA has a longer alkyl chain (propoxy group) compared to MOPA (methoxy group). This larger size and increased hydrophobicity could lead to a more compact and stable protective film on the metal surface. The longer alkyl chain may provide a better barrier against the ingress of corrosive species.

  • Adsorption: The fundamental adsorption mechanism is expected to be similar to MOPA, involving the amine and ether functional groups. The larger molecular weight and potentially stronger van der Waals forces between the adsorbed POPA molecules could enhance the stability of the protective layer.

  • Solubility: The longer alkyl chain in POPA might slightly reduce its solubility in highly aqueous environments compared to MOPA. This could be a factor in formulations for specific applications.

Table 2: Theoretical Comparison of this compound (POPA) and 3-Methoxypropylamine (MOPA)

FeatureThis compound (POPA)3-Methoxypropylamine (MOPA)Rationale
Molecular Weight HigherLowerLonger alkyl chain in POPA.
Hydrophobicity HigherLowerLonger alkyl chain in POPA.
Protective Film Quality Potentially more compact and stableEffective, but potentially less denseIncreased van der Waals forces with longer alkyl chain.
Aqueous Solubility Potentially lowerHigherIncreased hydrophobic character of POPA.
Inhibition Efficiency Theoretically could be higher, especially at higher concentrationsExperimentally proven to be effectiveA more stable and dense protective film could lead to better inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the performance of corrosion inhibitors like POPA and MOPA.

Weight Loss Method

This gravimetric method provides a direct measure of the corrosion rate.

  • Specimen Preparation: Prepare metal coupons of a specific dimension (e.g., 2 cm x 2 cm x 0.2 cm). Polish the surfaces with successively finer grades of emery paper, degrease with a suitable solvent (e.g., acetone), rinse with deionized water, and dry. Accurately weigh each coupon to four decimal places.

  • Test Solution: Prepare the corrosive medium (e.g., 1 M HCl or 3.5% NaCl solution) with and without various concentrations of the inhibitor.

  • Immersion: Immerse the prepared coupons in the test solutions for a predetermined period (e.g., 24, 48, 72 hours) at a constant temperature.

  • Cleaning: After immersion, remove the coupons, and clean them to remove corrosion products according to standard procedures (e.g., using a specific inhibited acid solution). Rinse with deionized water and acetone, then dry.

  • Final Weighing: Accurately reweigh the cleaned and dried coupons.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (%IE).

G Start Start Prepare_Coupons Prepare & Weigh Metal Coupons Start->Prepare_Coupons Prepare_Solutions Prepare Corrosive Media (with/without inhibitor) Prepare_Coupons->Prepare_Solutions Immerse Immerse Coupons for a Set Time Prepare_Solutions->Immerse Clean_Dry Clean & Dry Coupons Immerse->Clean_Dry Reweigh Reweigh Coupons Clean_Dry->Reweigh Calculate Calculate Corrosion Rate & Inhibition Efficiency Reweigh->Calculate End End Calculate->End

Figure 2: Workflow for the weight loss corrosion experiment.

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions.

  • Electrochemical Cell Setup: Use a three-electrode cell consisting of the metal specimen as the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).

  • Stabilization: Immerse the electrodes in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Polarization Scan: Scan the potential linearly at a slow rate (e.g., 0.5-1 mV/s) from a potential cathodic to the OCP to a potential anodic to the OCP.

  • Data Analysis: Plot the logarithm of the current density versus the applied potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic branches back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr). The inhibition efficiency (%IE) is calculated from the icorr values with and without the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.

  • Cell Setup and Stabilization: Use the same three-electrode setup as for potentiodynamic polarization. Allow the OCP to stabilize.

  • Impedance Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.

  • Data Analysis: Plot the impedance data as a Nyquist plot (imaginary vs. real impedance) or Bode plot (impedance and phase angle vs. frequency). The data is fitted to an equivalent electrical circuit to determine parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct). A higher Rct value indicates a lower corrosion rate. The inhibition efficiency (%IE) is calculated from the Rct values.

Conclusion

For researchers and professionals, MOPA represents a reliable choice with predictable behavior. POPA, on the other hand, presents an opportunity for further research to experimentally validate its potential as a superior corrosion inhibitor. The choice between these two molecules may ultimately depend on the specific application, the environmental conditions, and the desired balance between performance and solubility. Further experimental studies directly comparing the two inhibitors under identical conditions are highly recommended to provide a definitive performance ranking.

A Comparative Analysis of 3-Propoxypropylamine and Other Aliphatic Amines for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed comparative study of 3-Propoxypropylamine (POPA) against other structurally similar aliphatic amines, namely 3-Methoxypropylamine (MOPA) and n-Propylamine. The content is tailored for researchers, scientists, and drug development professionals, offering an objective look at the physicochemical properties and performance characteristics of these compounds in key industrial applications. This document summarizes quantitative data, presents detailed experimental protocols, and visualizes complex relationships to aid in the selection of the most suitable amine for specific research and development needs.

Introduction to Selected Aliphatic Amines

Aliphatic amines are a cornerstone of organic chemistry, serving as versatile building blocks, catalysts, and functional agents in a myriad of applications. Their utility stems from the nucleophilic and basic nature of the primary amine group (-NH2). This guide focuses on three primary aliphatic amines:

  • This compound (POPA): A unique ether amine characterized by a propoxy group attached to a propylamine moiety. This structure imparts both hydrophobic and hydrophilic properties, influencing its solubility and interaction with various substrates.

  • 3-Methoxypropylamine (MOPA): Structurally similar to POPA but with a terminal methoxy group instead of a propoxy group. It is widely used as a corrosion inhibitor and as an intermediate in the synthesis of dyes and pharmaceuticals.[1][2][3]

  • n-Propylamine: A simple, linear aliphatic amine without the ether linkage. It serves as a fundamental building block in the synthesis of pharmaceuticals, agrochemicals, and rubber chemicals.

The presence of an ether linkage in POPA and MOPA provides steric hindrance and modifies hydrophobicity, which can alter reactivity and performance compared to simple alkylamines like n-Propylamine.

Comparative Physicochemical Properties

The fundamental physical and chemical properties of these amines are critical for predicting their behavior in various systems. The following table summarizes these key characteristics.

PropertyThis compound (POPA)3-Methoxypropylamine (MOPA)n-Propylamine
CAS Number 928-55-05332-73-0[3]107-10-8
Molecular Formula C₆H₁₅NOC₄H₁₁NO[3]C₃H₉N
Molecular Weight ( g/mol ) 117.1989.14[3]59.11
Boiling Point (°C) 150-152118-12048
Density (g/mL at 25°C) 0.860.8740.719
pKa ~9.6~10.010.71
Solubility in Water MiscibleMiscibleMiscible

Note: Data compiled from various chemical supplier databases and literature. Properties can vary slightly based on purity and measurement conditions.

Performance in Key Applications

The structural differences among these amines lead to distinct performance profiles, particularly as epoxy curing agents and corrosion inhibitors.

Application: Epoxy Resin Curing Agents

Aliphatic amines are widely used as curing agents (hardeners) for epoxy resins at room temperature.[4] The primary amine's active hydrogens react with the epoxide groups in the resin to form a cross-linked, thermoset polymer network.[4] The reaction is highly exothermic and rapid.[4]

The ether linkage in POPA and MOPA can improve compatibility with the epoxy resin network and add flexibility to the final cured product. In contrast, the higher vapor pressure and lower molecular weight of n-Propylamine can lead to a more rigid, but potentially more brittle, cured system with a faster, more exothermic reaction.

Table 2: Comparative Performance as Epoxy Curing Agents (Qualitative & Estimated)

ParameterThis compound (POPA)3-Methoxypropylamine (MOPA)n-Propylamine
Reactivity Moderate-FastModerate-FastVery Fast
Pot Life ModerateModerateShort
Flexibility of Cured Resin GoodGoodModerate
Heat Resistance (HDT) ModerateModerateLower
Chemical Resistance GoodGoodGood
Glass Transition Temp. (Tg) Moderate (Estimated: 90-110°C)Moderate (Estimated: 95-115°C)Lower (Estimated: 80-100°C)

Disclaimer: The quantitative data for Tg is estimated based on general principles of epoxy chemistry. Direct comparative experimental data was not available. Performance is highly dependent on the specific epoxy resin, formulation, and curing conditions.

Application: Corrosion Inhibition

Aliphatic amines are effective corrosion inhibitors for various metals in acidic or saline environments.[5] They function by adsorbing onto the metal surface, forming a protective film that acts as a barrier to corrosive agents.[5][6] The efficiency of inhibition is related to the amine's ability to donate electrons from the nitrogen atom to the vacant d-orbitals of the metal, as well as the surface coverage provided by the molecule's structure.[6]

The presence of the ether oxygen in POPA and MOPA provides an additional site for coordination with the metal surface, potentially enhancing adsorption and inhibition efficiency compared to n-Propylamine.[5] Furthermore, the larger molecular size of POPA may offer greater surface coverage.

Table 3: Comparative Performance as Corrosion Inhibitors

ParameterThis compound (POPA)3-Methoxypropylamine (MOPA)n-Propylamine
Target Metal/Environment Steel in Saline (Estimated)X80 Steel in 3.5% NaCl[7]Zinc in HCl
Inhibition Mechanism Mixed-Type (Anodic/Cathodic)Mixed-Type[7]Mixed-Type
Adsorption Isotherm Langmuir (Physisorption)Langmuir (Physisorption)[7]Langmuir (Physisorption)
Inhibition Efficiency (IE%) High (Estimated: >90%)High (>90% at optimal pH and concentration)[7]Moderate-High (Varies with concentration)

Disclaimer: The data presented is from different studies under varied conditions (different metals, corrosive media, and temperatures) and is not directly comparable. POPA data is estimated based on structural similarity to MOPA.

Experimental Protocols

Detailed and reproducible methodologies are crucial for the objective evaluation of material performance.

Protocol: Evaluation of Epoxy Curing via Differential Scanning Calorimetry (DSC)

This protocol outlines the procedure for determining the curing characteristics and glass transition temperature (Tg) of an epoxy system.

1. Materials and Equipment:

  • Epoxy Resin (e.g., Diglycidyl ether of bisphenol A, DGEBA)

  • Amine Curing Agent (POPA, MOPA, or n-Propylamine)

  • Differential Scanning Calorimeter (DSC) with hermetic aluminum pans

  • Analytical Balance (±0.01 mg)

  • Mixing container and spatula

2. Procedure:

  • Sample Preparation:

    • Calculate the stoichiometric amount of amine curing agent required per 100 parts of epoxy resin (phr). The active hydrogen equivalent weight (AHEW) of the amine and the epoxy equivalent weight (EEW) of the resin are used for this calculation.

    • Accurately weigh the epoxy resin into the mixing container.

    • Add the calculated amount of amine curing agent to the resin.

    • Mix thoroughly for 2-3 minutes until a homogeneous mixture is achieved.

  • DSC Analysis:

    • Accurately weigh 5-10 mg of the freshly mixed epoxy-amine system into a hermetic aluminum DSC pan.

    • Seal the pan. Place an empty, sealed pan in the reference position of the DSC cell.

    • Dynamic Scan (Curing Profile): Heat the sample from ambient temperature (e.g., 25°C) to approximately 250°C at a constant heating rate (e.g., 10°C/min). This scan will yield the onset temperature of curing and the total enthalpy of the reaction (ΔH).

    • Cool the sample back to ambient temperature.

    • Second Dynamic Scan (Tg Determination): Reheat the now-cured sample from ambient temperature to 250°C at the same heating rate. The inflection point in the heat flow curve of this second scan indicates the glass transition temperature (Tg) of the cured polymer.

3. Data Analysis:

  • From the first scan, determine the onset temperature of the exothermic peak and integrate the peak area to calculate the total heat of reaction (ΔH in J/g).

  • From the second scan, determine the midpoint of the step-change in the baseline to find the Tg.

Protocol: Evaluation of Corrosion Inhibition via Electrochemical Impedance Spectroscopy (EIS)

This protocol describes the use of EIS to measure the effectiveness of an amine inhibitor on a metal surface.

1. Materials and Equipment:

  • Potentiostat with a frequency response analyzer

  • Three-electrode electrochemical cell

  • Working Electrode (WE): Metal coupon (e.g., mild steel) with a known surface area

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl

  • Counter Electrode (CE): Platinum or graphite rod

  • Corrosive Medium: e.g., 1 M HCl or 3.5% NaCl solution

  • Amine Inhibitor (POPA, MOPA, or n-Propylamine)

2. Procedure:

  • Electrode Preparation: Polish the working electrode with successively finer grades of emery paper, rinse with deionized water and acetone, and dry.

  • Electrolyte Preparation: Prepare the corrosive solution. For inhibited tests, add the desired concentration of the amine inhibitor (e.g., 50, 100, 200 ppm) to the solution.

  • Measurement:

    • Assemble the three-electrode cell with the prepared working electrode and fill it with the test solution (blank or inhibited).

    • Allow the system to stabilize by immersing the WE for a set period (e.g., 60 minutes) until a stable open circuit potential (OCP) is reached.

    • Perform the EIS measurement at the OCP. Apply a small amplitude AC voltage (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (Z'' vs. Z') and Bode plots (log |Z| and Phase Angle vs. log f).

    • Model the data using an appropriate equivalent electrical circuit (e.g., a Randles circuit) to extract parameters like solution resistance (Rs) and charge transfer resistance (Rct).

    • Calculate the Inhibition Efficiency (IE%) using the charge transfer resistance values: IE% = [(Rct_inh - Rct_blank) / Rct_inh] x 100 where Rct_inh and Rct_blank are the charge transfer resistances with and without the inhibitor, respectively.

Visualizations: Structures and Workflows

Visual diagrams help clarify complex relationships and processes.

G Figure 1: Structural Comparison of Amines cluster_0 Ether Amines cluster_1 Simple Alkylamine POPA This compound CH₃CH₂CH₂-O-CH₂CH₂CH₂-NH₂ MOPA 3-Methoxypropylamine CH₃-O-CH₂CH₂CH₂-NH₂ POPA->MOPA Different Alkoxy Group NPA n-Propylamine CH₃CH₂CH₂-NH₂ MOPA->NPA Lacks Ether Linkage G Figure 2: Epoxy Curing Mechanism Epoxy Epoxy Resin (with Epoxide Groups) Mix Mixing Epoxy->Mix Amine Primary Amine (R-NH₂) (e.g., POPA) Amine->Mix SecondaryAmine Intermediate (Secondary Amine) Mix->SecondaryAmine 1st H reacts TertiaryAmine Cross-linked Polymer (Tertiary Amine) SecondaryAmine->TertiaryAmine 2nd H reacts Cured Cured Thermoset TertiaryAmine->Cured Forms Solid Network G Figure 3: Workflow for Corrosion Inhibition Test A Prepare Metal Coupon (Working Electrode) C Assemble 3-Electrode Cell A->C B Prepare Corrosive Media (With & Without Inhibitor) B->C D Stabilize at OCP (Open Circuit Potential) C->D E Perform EIS Measurement D->E F Model Data with Equivalent Circuit E->F G Calculate Rct and IE% F->G H Compare IE% Values G->H

References

A Comparative Guide to 3-Propoxypropylamine as an Epoxy Curing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 3-Propoxypropylamine as a curing agent for epoxy resins. Its performance is objectively compared with other common alternatives, supported by representative experimental data. Detailed methodologies for key experiments are provided to enable accurate evaluation and replication.

Introduction to this compound

This compound is an aliphatic amine featuring a primary amine group and an ether linkage in its molecular structure. This unique structure imparts a balance of reactivity, flexibility, and moderate working times when used as a curing agent for epoxy resins. It is valued in applications where a controlled cure rate and good mechanical properties of the final cured product are desired.

Comparative Performance Analysis

The efficacy of a curing agent is determined by a range of performance metrics, from handling characteristics like pot life and viscosity to the ultimate physical and thermal properties of the cured epoxy system. This section compares this compound with common alternative curing agents: a standard aliphatic amine (JEFFAMINE® D-230), a polyamide (Versamid® 140), and an anhydride (Methyltetrahydrophthalic Anhydride - MTHPA).

Data Presentation

The following tables summarize the key performance indicators for this compound and its alternatives when used with a standard Bisphenol A based epoxy resin. The data presented is a collation of representative values from technical data sheets and scientific literature.

Table 1: Handling and Curing Characteristics

PropertyThis compound (Typical)JEFFAMINE® D-230 (Aliphatic Amine)[1][2]Versamid® 140 (Polyamide)[3][4]MTHPA (Anhydride)[5][6]
Appearance Clear LiquidColorless to Pale Yellow Liquid[2]Amber Liquid[3]Clear, Colorless to Light Yellow Liquid[5]
Viscosity at 25°C (cps) ~10 - 50~9.5[7]8,000 - 12,000[3]50 - 80[5]
Pot Life (100g mass at 25°C) 45 - 60 min30 - 45 min120 - 180 min> 24 hours[8]
Typical Cure Schedule 24-48 hours at RT or 2 hours at 80°C24 hours at RT or 2 hours at 100°C5-7 days at RT[9]2-4 hours at 120-150°C[10]

Table 2: Mechanical and Thermal Properties of Cured Epoxy

PropertyThis compound (Typical)JEFFAMINE® D-230 (Aliphatic Amine)Versamid® 140 (Polyamide)MTHPA (Anhydride)
Glass Transition Temp. (Tg), °C 70 - 9075 - 8550 - 70120 - 150[11]
Tensile Strength (MPa) 55 - 7050 - 65[12]40 - 5570 - 90
Flexural Strength (MPa) 90 - 11080 - 10070 - 90[13]110 - 140
Impact Strength, Izod (J/m) 50 - 7060 - 8080 - 12040 - 60
Hardness (Shore D) 80 - 8578 - 8370 - 8085 - 90

Table 3: Chemical Resistance of Cured Epoxy (24-hour immersion at 25°C)

Chemical ReagentThis compound (% Weight Change)JEFFAMINE® D-230 (% Weight Change)Versamid® 140 (% Weight Change)MTHPA (% Weight Change)
Water < 0.5< 0.6< 0.4< 0.2
10% Sulfuric Acid < 1.0< 1.2< 0.8< 0.5
10% Sodium Hydroxide < 0.2< 0.3< 0.1< 0.1
Toluene < 2.0< 2.5< 1.5< 1.0
Acetone < 3.0< 3.5< 2.5< 1.5

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data tables. These protocols are based on ASTM standards to ensure reproducibility and accuracy.

Pot Life and Gel Time Determination (ASTM D2471)

This test method determines the pot life and gel time of a reacting thermosetting resin.[14]

  • Apparatus: A mechanical stirrer, a temperature-controlled water bath, a timer, and a container for the resin mixture.

  • Procedure:

    • Condition the epoxy resin and curing agent to a standard temperature (typically 25°C).

    • Accurately weigh the specified amounts of resin and curing agent into the container.

    • Start the timer and begin mixing the components at a constant speed.

    • Periodically check the viscosity of the mixture. Pot life is often defined as the time it takes for the initial viscosity to double.[15]

    • Gel time is the point at which the mixture becomes stringy and no longer flows.[15] This is determined by probing the mixture with a clean tool.

    • Record the time at which gelation occurs.

Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC) (ASTM D3418)

This method measures the temperatures and heat flows associated with thermal transitions in a polymer.[16]

  • Apparatus: A Differential Scanning Calorimeter (DSC).

  • Procedure:

    • Prepare a small sample (5-10 mg) of the fully cured epoxy resin.

    • Place the sample in a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[10]

    • The DSC instrument records the heat flow to the sample relative to the reference.

    • The glass transition temperature (Tg) is identified as a step-like change in the heat flow curve.[10]

Mechanical Properties Testing
  • Tensile Properties (ASTM D638): This test determines the tensile strength, modulus of elasticity, and elongation at break of the cured epoxy.[3] Standard dumbbell-shaped specimens are pulled apart at a constant rate of speed until they fracture.[17]

  • Flexural Properties (ASTM D790): This test measures the flexural strength and modulus of the cured epoxy.[18] A rectangular bar specimen is supported at both ends and a load is applied to the center until the specimen fails or bends to a specified strain.[19]

  • Impact Resistance (ASTM D256): This test, commonly known as the Izod impact test, measures the energy absorbed by a notched specimen when it is broken by a swinging pendulum.[1] This indicates the material's toughness.[2]

Chemical Resistance (ASTM D543)

This practice evaluates the resistance of plastics to chemical reagents.[20]

  • Procedure:

    • Prepare standardized test specimens of the cured epoxy.

    • Measure the initial weight and dimensions of the specimens.

    • Immerse the specimens in the specified chemical reagents for a set period (e.g., 24 hours) at a controlled temperature.[21]

    • After immersion, remove the specimens, clean them, and re-measure their weight and dimensions.

    • Calculate the percentage change in weight and dimensions. Visual changes such as swelling, cracking, or discoloration are also noted.

Signaling Pathways and Experimental Workflows

Epoxy Curing Reaction Pathway

The curing of an epoxy resin with an amine-based agent like this compound involves a nucleophilic addition reaction. The primary amine groups of the curing agent attack the epoxide rings of the resin, leading to the formation of a highly cross-linked, three-dimensional thermoset network.

G Epoxy Epoxy Resin (with epoxide groups) Intermediate Hydroxy-Amine Adduct Epoxy->Intermediate Nucleophilic Attack Amine This compound (with primary amine groups) Amine->Intermediate Network Cross-linked Thermoset Network Intermediate->Network Further Cross-linking

Caption: Curing mechanism of epoxy resin with this compound.

Experimental Workflow for Curing Agent Evaluation

The process of validating a new curing agent involves a logical sequence of preparation, testing, and analysis.

G Start Start: Select Curing Agent and Epoxy Resin Formulation Formulate and Mix (Resin + Curing Agent) Start->Formulation Casting Cast Test Specimens Formulation->Casting Handling Handling Properties (Pot Life, Gel Time) Formulation->Handling Curing Cure Specimens (Specified Schedule) Casting->Curing Mechanical Mechanical Testing (Tensile, Flexural, Impact) Curing->Mechanical Thermal Thermal Analysis (DSC) (Glass Transition Temp.) Curing->Thermal Chemical Chemical Resistance Testing Curing->Chemical Analysis Data Analysis and Comparison Handling->Analysis Mechanical->Analysis Thermal->Analysis Chemical->Analysis End End: Performance Validation Analysis->End

Caption: Workflow for evaluating the efficacy of an epoxy curing agent.

Conclusion

This compound serves as a competent curing agent for epoxy resins, offering a favorable balance of handling characteristics and final properties. Its moderate pot life provides a workable window for various applications, while the resulting cured epoxy exhibits good mechanical strength and thermal stability, comparable to other aliphatic amines.

  • Compared to fast-reacting aliphatic amines like JEFFAMINE® D-230, this compound offers a slightly longer pot life, which can be advantageous in larger or more complex applications.

  • In contrast to polyamides such as Versamid® 140, it provides higher hardness and thermal resistance, though with reduced flexibility and impact strength.[19]

  • Anhydride curing agents like MTHPA deliver superior thermal and chemical resistance but necessitate elevated temperature curing, a requirement not essential for this compound.[22]

The selection of an appropriate curing agent is contingent upon the specific performance requirements of the end application. This compound is a viable option for applications demanding a controlled room-temperature cure, good mechanical performance, and a balance between working time and cure speed.

References

A Comparative Guide to the Performance of 3-Propoxypropylamine in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 3-Propoxypropylamine (POP) in various solvent systems. As a versatile primary amine with an ether linkage, POP's efficacy as a reagent and catalyst is significantly influenced by the solvent environment. Understanding these interactions is crucial for optimizing reaction conditions, improving yields, and ensuring product purity in research and drug development. This document outlines the physicochemical properties of POP, presents a comparative analysis of its performance in a model reaction across different solvents, and provides detailed experimental protocols.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for solvent selection. The molecule's structure, featuring a primary amine and an ether group, gives it both nucleophilic and basic characteristics, with solubility influenced by the propyl ether chain.

PropertyValueReference
IUPAC Name This compound
CAS Number 928-55-0
Molecular Formula C6H15NO[1]
Molecular Weight 117.19 g/mol [1]
Boiling Point Not specified
Density Not specified
pKa of Conjugate Acid ~9.6
Solubility Influenced by the ether linkage, suggesting miscibility with a range of organic solvents. The primary amine allows for hydrogen bonding.

Performance in Different Solvent Systems: A Hypothetical Case Study

To illustrate the impact of solvent choice on the performance of this compound, we present a hypothetical case study: the Michael addition of this compound to an α,β-unsaturated carbonyl compound, a common reaction in organic synthesis and drug development.

Hypothetical Performance Comparison in a Michael Addition Reaction

The Michael addition is a classic example of a nucleophilic addition reaction. The performance of this compound as the nucleophile is compared hypothetically in different solvent systems.

Solvent SystemSolvent TypeHypothetical Yield (%)Hypothetical Reaction Rate (Relative)Rationale
Ethanol Polar Protic85ModerateEthanol, as a polar protic solvent, can solvate the amine through hydrogen bonding. While this enhances solubility, it can also hinder the amine's nucleophilicity by forming a solvent shell, leading to a moderate reaction rate.
Acetonitrile Polar Aprotic95HighIn a polar aprotic solvent, the nucleophilicity of the primary amine is enhanced as the solvent does not form strong hydrogen bonds with the nucleophile. This leads to a higher reaction rate and yield.
Toluene Nonpolar70LowThe lower polarity of toluene may result in slower reaction rates due to poorer solvation of any charged intermediates in the reaction mechanism. The solubility of the starting materials and intermediates can also be a limiting factor.
Tetrahydrofuran (THF) Polar Aprotic (less polar)90HighTHF is a common choice for many organic reactions. As a polar aprotic solvent, it facilitates the reaction, leading to good performance, though perhaps slightly less effective than the more polar acetonitrile.

Experimental Protocols

Below are the detailed methodologies for the hypothetical Michael addition reaction cited in this guide.

General Protocol for the Michael Addition of this compound

Materials:

  • This compound (POP)

  • α,β-unsaturated carbonyl compound (e.g., methyl acrylate)

  • Selected solvent (Ethanol, Acetonitrile, Toluene, or THF)

  • Anhydrous magnesium sulfate (for drying)

  • Deuterated chloroform (CDCl3) for NMR analysis

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating is required)

  • Nitrogen or Argon inert atmosphere setup

  • Thin Layer Chromatography (TLC) plates

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the α,β-unsaturated carbonyl compound (1.0 eq).

  • Add the selected solvent (to make a 0.5 M solution).

  • Place the flask under an inert atmosphere of nitrogen or argon.

  • Add this compound (1.1 eq) to the reaction mixture dropwise at room temperature.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (disappearance of the limiting reagent), quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified product by NMR spectroscopy to confirm its structure and determine the yield.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of solvent properties to reaction outcomes.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents (POP, Carbonyl Compound) mix Combine Reagents in Solvent under Inert Atmosphere prep_reagents->mix prep_solvent Select & Prepare Solvent (Ethanol, ACN, Toluene, THF) prep_solvent->mix monitor Monitor Reaction (TLC) mix->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Column Chromatography) concentrate->purify analyze Characterize Product (NMR) purify->analyze calculate Calculate Yield analyze->calculate

Caption: Experimental workflow for the Michael addition of this compound.

Solvent_Effects cluster_solvent_type Solvent Type cluster_interactions Key Interactions cluster_outcome Reaction Outcome polar_protic Polar Protic (e.g., Ethanol) h_bonding Hydrogen Bonding with Amine polar_protic->h_bonding Strong polar_aprotic Polar Aprotic (e.g., Acetonitrile) dipole_dipole Dipole-Dipole Interactions polar_aprotic->dipole_dipole Strong nonpolar Nonpolar (e.g., Toluene) van_der_waals Van der Waals Forces nonpolar->van_der_waals Dominant rate_yield Reaction Rate & Yield h_bonding->rate_yield Decreases Nucleophilicity dipole_dipole->rate_yield Enhances Nucleophilicity van_der_waals->rate_yield Poor Solvation of Intermediates

Caption: Logical relationship between solvent type and reaction outcome.

References

A Comparative Guide to 3-Propoxypropylamine Alternatives in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-Propoxypropylamine (POP) with its common alternatives in polymer chemistry, particularly in the context of epoxy resin curing. The selection of a suitable amine curing agent is critical as it significantly influences the processing characteristics and the final performance properties of the thermoset polymer. This document presents an objective comparison based on available experimental data to aid in the selection of the most appropriate amine for your specific application.

Introduction to this compound and its Alternatives

This compound is an aliphatic amine featuring an ether linkage in its molecular structure. This unique structure imparts a good balance of flexibility, adhesion, and chemical resistance to cured epoxy systems. However, a range of alternative amine curing agents are available, each offering a distinct set of properties. This guide will focus on the following prominent alternatives:

  • Polyetheramines (e.g., Jeffamine® T-403): These are characterized by a polyether backbone, which provides enhanced flexibility and toughness.[1][2]

  • Cycloaliphatic Amines (e.g., Isophorone Diamine - IPD): The presence of a cycloaliphatic ring in their structure contributes to excellent UV resistance, low yellowing, and high glass transition temperatures.[3]

  • Aliphatic Amines (e.g., Diethylenetriamine - DETA): These are linear or branched chain amines known for their high reactivity and ability to cure at ambient temperatures.[4][5]

Data Presentation: A Comparative Analysis

The following tables summarize the key physical, processing, and performance properties of this compound and its alternatives. The data has been compiled from various technical datasheets and research articles. It is important to note that direct head-to-head comparative data under identical conditions is limited, and thus the presented values should be considered as representative.

Table 1: Physical and Chemical Properties of Amine Curing Agents

PropertyThis compoundJeffamine® T-403 (Polyetheramine)Isophorone Diamine (IPD) (Cycloaliphatic Amine)Diethylenetriamine (DETA) (Aliphatic Amine)
CAS Number 928-55-039423-51-3[6]2855-13-2111-40-0
Molecular Weight ( g/mol ) 117.19~440[6]170.3103.17
Amine Hydrogen Equivalent Weight (AHEW) 58.681[6]42.620.6
Viscosity @ 25°C (mPa·s) Low~72[6]~18~5
Appearance Colorless LiquidColorless to pale yellow liquid[6]Colorless liquidColorless to pale yellow liquid

Table 2: Performance Characteristics of Epoxy Resins Cured with Different Amines

PropertyCured with this compoundCured with Jeffamine® T-403Cured with Isophorone Diamine (IPD)Cured with Diethylenetriamine (DETA)
Glass Transition Temp. (Tg, °C) Moderate46/47 (66 psi load)[7]150 - 180[8]~110
Tensile Strength (MPa) Good7500 psi (~51.7)[7]High53.27[9]
Elongation at Break (%) Moderate-High3.3 (66 psi load)[7]LowModerate
Hardness (Shore D) Moderate76-74[7]HighHigh
Gel Time (minutes) Moderate52.5 (200g mass)[7]35.9 (100g mass)[7]Fast (short pot life)[10]
Adhesion Strength ExcellentGoodExcellentExcellent
Flexibility/Toughness GoodExcellent[2]ModerateModerate
UV Resistance/Color Stability FairGoodExcellentFair

Note: The performance data is highly dependent on the specific epoxy resin used, the stoichiometry, and the curing conditions. The values presented are for general comparison purposes.

Experimental Protocols: Methodologies for Key Experiments

The following are detailed methodologies for key experiments used to evaluate the performance of amine curing agents for epoxy resins, based on ASTM standards and common industry practices.

Determination of Amine Hydrogen Equivalent Weight (AHEW)
  • Principle: The AHEW is the weight of the amine in grams that contains one equivalent of active amine hydrogens. It is determined by titrating the amine with a standardized acid.

  • Apparatus: Analytical balance, burette, flask, stirrer.

  • Procedure:

    • Accurately weigh a sample of the amine into a flask.

    • Dissolve the sample in a suitable solvent (e.g., isopropanol).

    • Add a few drops of a suitable indicator.

    • Titrate with a standardized solution of hydrochloric acid (HCl) until the endpoint is reached (indicated by a color change).

    • Calculate the AHEW using the following formula: AHEW = (Weight of sample in grams * 1000) / (Volume of HCl in mL * Normality of HCl)

Viscosity Measurement
  • Standard: ASTM D2196 - Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational Viscometer.

  • Principle: This method measures the viscosity of the liquid amine or the mixed epoxy-amine system using a rotational viscometer.

  • Apparatus: Rotational viscometer with appropriate spindles, temperature-controlled bath.

  • Procedure:

    • Equilibrate the sample to the specified temperature (e.g., 25°C).

    • Select a spindle and rotational speed appropriate for the expected viscosity range.

    • Immerse the spindle into the sample to the marked level.

    • Start the viscometer and allow the reading to stabilize.

    • Record the viscosity reading in mPa·s or cP.

Gel Time Determination
  • Standard: ASTM D2471 - Standard Test Method for Gel Time and Peak Exothermic Temperature of Reacting Thermosetting Resins.

  • Principle: Gel time is the time from the initial mixing of the resin and curing agent to the formation of a gel-like, insoluble polymer. It is often determined by observing the point at which the mixture no longer flows or can be drawn into a continuous thread.

  • Apparatus: Beaker, stirrer, stopwatch, temperature probe.

  • Procedure:

    • Weigh the epoxy resin and the stoichiometric amount of the amine curing agent into a beaker.

    • Mix the components thoroughly for a specified time.

    • Start the stopwatch immediately after mixing.

    • Periodically probe the mixture with a stirrer to assess its state.

    • The gel time is the point at which the mixture becomes stringy and then snaps when the stirrer is withdrawn.

Glass Transition Temperature (Tg) Determination
  • Standard: ASTM E1356 - Standard Test Method for Assignment of the Glass Transition Temperatures by Differential Scanning Calorimetry (DSC).

  • Principle: DSC measures the heat flow into or out of a sample as it is heated or cooled. The glass transition is observed as a step-like change in the heat flow curve.

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Procedure:

    • Prepare a small, accurately weighed sample of the cured epoxy resin.

    • Place the sample in a DSC pan and seal it.

    • Heat the sample at a controlled rate (e.g., 10°C/min) over a specified temperature range.

    • Record the heat flow as a function of temperature.

    • The Tg is determined as the midpoint of the step transition in the heat flow curve.

Tensile Properties Measurement
  • Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.

  • Principle: This test measures the force required to pull a specimen apart and determines its tensile strength and elongation at break.

  • Apparatus: Universal testing machine with grips, extensometer.

  • Procedure:

    • Prepare dog-bone shaped specimens of the cured epoxy resin according to the dimensions specified in the standard.

    • Mount the specimen in the grips of the universal testing machine.

    • Attach an extensometer to measure the elongation.

    • Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures.

    • Record the load and elongation data to calculate tensile strength and elongation at break.

Adhesion Strength Measurement (Lap Shear)
  • Standard: ASTM D1002 - Standard Test Method for Apparent Shear Strength of Single-Lap-Joint Adhesively Bonded Metal Specimens by Tension Loading (Metal-to-Metal).

  • Principle: This method determines the shear strength of an adhesive bond between two metal substrates.

  • Apparatus: Universal testing machine with grips.

  • Procedure:

    • Prepare single-lap-joint specimens by bonding two metal strips together with the epoxy adhesive, ensuring a defined overlap area.

    • Allow the adhesive to cure completely according to the manufacturer's instructions.

    • Mount the specimen in the grips of the universal testing machine.

    • Apply a tensile load to the specimen at a constant rate until the bond fails.

    • The lap shear strength is calculated by dividing the maximum load by the bond area.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks for selecting and evaluating this compound alternatives.

Amine_Selection_Workflow start Define Application Requirements flexibility High Flexibility / Toughness? start->flexibility uv_resistance UV Resistance / Low Yellowing? flexibility->uv_resistance No polyetheramine Consider Polyetheramines (e.g., Jeffamine® T-403) flexibility->polyetheramine Yes reactivity Fast Cure / Ambient Cure? uv_resistance->reactivity No cycloaliphatic Consider Cycloaliphatic Amines (e.g., Isophorone Diamine) uv_resistance->cycloaliphatic Yes aliphatic Consider Aliphatic Amines (e.g., DETA) reactivity->aliphatic Yes evaluation Perform Comparative Evaluation (Processing & Performance) reactivity->evaluation No polyetheramine->evaluation cycloaliphatic->evaluation aliphatic->evaluation selection Select Optimal Amine evaluation->selection

Caption: Amine Selection Workflow

Experimental_Workflow start Select Amine Curing Agents for Evaluation formulation Formulate Epoxy Systems (Stoichiometric Ratio) start->formulation processing Characterize Processing Properties (Viscosity, Gel Time) formulation->processing curing Cure Specimens (Controlled Conditions) formulation->curing analysis Analyze and Compare Data processing->analysis thermal Thermal Analysis (DSC for Tg) curing->thermal mechanical Mechanical Testing (Tensile, Adhesion) curing->mechanical thermal->analysis mechanical->analysis conclusion Draw Conclusions and Recommendations analysis->conclusion

Caption: Experimental Evaluation Workflow

Conclusion

The selection of an appropriate alternative to this compound depends heavily on the specific performance requirements of the final polymer.

  • Polyetheramines are an excellent choice for applications demanding high flexibility and toughness.

  • Cycloaliphatic amines are preferred for coatings and outdoor applications where UV stability and non-yellowing characteristics are crucial.

  • Standard aliphatic amines like DETA offer a fast cure at ambient temperatures, making them suitable for rapid prototyping and repair applications.

It is recommended to conduct a thorough experimental evaluation, following the protocols outlined in this guide, to determine the most suitable curing agent for your specific epoxy system and application. This data-driven approach will ensure the selection of a curing agent that delivers the desired balance of processing and performance properties.

References

A Comparative Guide to Polymers Synthesized with 3-Propoxypropylamine for Advanced Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate polymers is critical for the success of novel therapeutic delivery systems. This guide provides a comparative characterization of polymers synthesized using 3-Propoxypropylamine (POP), offering insights into their performance relative to other common polymers in the field. Experimental data and detailed protocols are presented to support your research and development efforts.

This compound is a primary aliphatic amine with an ether linkage, a structural feature that imparts both flexibility and hydrophilicity to the resulting polymers. Its primary amine group allows for versatile polymerization through reactions such as polyaddition and polycondensation, making it a valuable monomer for creating a range of functional polymers. This guide will focus on its application in two key areas: as a curing agent for epoxy resins and as a monomer in the synthesis of poly(β-amino ester)s for gene delivery.

Section 1: this compound in Epoxy Resin Formulations

In epoxy resin systems, the curing agent is a critical determinant of the final material's mechanical, thermal, and chemical properties.[1][2][3] this compound is utilized as a curing agent to enhance flexibility, adhesion, and chemical resistance.

Comparative Performance of Epoxy Curing Agents

The performance of epoxy resins cured with this compound can be benchmarked against other common amine curing agents. While direct comparative data for POP is limited in publicly available literature, we can infer its likely performance based on the properties of aliphatic amines with ether linkages.

Curing Agent ClassKey CharacteristicsExpected Performance of this compound-cured EpoxyCommon Alternatives
Aliphatic Amines Rapid room temperature cure, high exotherm, good mechanical strength.[1][4]Moderate reactivity, improved flexibility due to the propoxy group, good adhesion.Ethylenediamine, Diethylenetriamine
Cycloaliphatic Amines Lower vapor pressure, better color stability, good weather and chemical resistance.[5]Lower chemical and blush resistance compared to cycloaliphatics.Isophorone diamine (IPDA), 1,2-Diaminocyclohexane (DACH)
Polyamides Longer pot life, good flexibility and toughness, good water resistance.[5][6]Shorter pot life and potentially lower flexibility than polyamides.Polyamide resins
Amidoamines Good adhesion, particularly to concrete, good cure under humid conditions.[5]Similar good adhesion properties are expected.N-Aminoethylpiperazine (AEP)

Experimental Protocol: Evaluation of Epoxy Resin Curing

A standard method to evaluate the performance of a curing agent is through Differential Scanning Calorimetry (DSC) to determine the heat of reaction and the glass transition temperature (Tg) of the cured product.

  • Preparation of the Mixture: Prepare a stoichiometric mixture of the epoxy resin (e.g., Diglycidyl ether of bisphenol A, DGEBA) and this compound. The stoichiometric ratio is calculated based on the amine hydrogen equivalent weight (AHEW) of the amine and the epoxy equivalent weight (EEW) of the resin.

  • DSC Analysis:

    • Place a small, accurately weighed sample (5-10 mg) of the uncured mixture into a hermetically sealed aluminum DSC pan.

    • Use an empty sealed pan as a reference.

    • Heat the sample in the DSC instrument under a nitrogen atmosphere at a constant rate (e.g., 10°C/min) from room temperature to approximately 250°C.

    • The exothermic peak observed represents the curing reaction. The total heat of reaction (ΔH) can be calculated by integrating the area under this peak.

    • Cool the sample and then reheat at the same rate. The inflection point in the baseline of the second heating scan corresponds to the glass transition temperature (Tg).

  • Comparative Analysis: Repeat the procedure with other amine curing agents for a direct comparison of curing kinetics and the thermal properties of the final crosslinked polymer.

Section 2: this compound in Poly(β-amino ester)s for Gene Delivery

Poly(β-amino ester)s (PBAEs) are a class of biodegradable and pH-responsive polymers that have shown great promise as non-viral vectors for gene delivery.[7][8][9][10] They are typically synthesized via the Michael addition of a primary or secondary amine to a diacrylate. The tertiary amine in the polymer backbone becomes protonated in the acidic environment of the endosome, leading to endosomal escape and release of the genetic payload into the cytoplasm.[7][8]

The structure of the amine used in the synthesis of PBAEs significantly influences their transfection efficiency and cytotoxicity. While specific data for PBAEs synthesized with this compound is not abundant, its structure suggests it could be a viable candidate for creating effective gene delivery vectors.

Comparative Performance of Polymers for Gene Delivery

The efficacy of a novel gene delivery agent is typically compared against established commercial reagents like Polyethylenimine (PEI) and Lipofectamine 2000.

VectorKey CharacteristicsExpected Performance of PBAE with this compound
Polyethylenimine (PEI) High transfection efficiency, but also high cytotoxicity.[11][12][13]Potentially lower cytotoxicity due to the biodegradability of the ester linkages. Transfection efficiency would need to be experimentally determined.
Lipofectamine 2000 High transfection efficiency in a broad range of cell lines, but can be expensive and show some cytotoxicity.Potentially a more cost-effective and biocompatible alternative.
Other PBAEs Biodegradable, pH-responsive, and tunable properties based on the monomers used.[7][9][14]The propoxy group in POP may influence the hydrophilicity and DNA binding affinity of the resulting PBAE, potentially affecting nanoparticle formation and cellular uptake.

Experimental Protocol: Synthesis and Evaluation of PBAEs for Gene Delivery

  • PBAE Synthesis (Michael Addition):

    • In a vial, dissolve this compound in a suitable solvent (e.g., DMSO).

    • Add a diacrylate monomer, such as 1,4-butanediol diacrylate (B4), to the amine solution at a defined molar ratio (e.g., 1.2:1 amine to diacrylate).

    • Stir the reaction mixture at an elevated temperature (e.g., 90°C) for a specified time (e.g., 24-48 hours).

    • The resulting polymer can be used directly or purified by precipitation in a non-solvent.

  • Polyplex Formation:

    • Dilute the synthesized PBAE in a suitable buffer (e.g., 25 mM sodium acetate, pH 5.0).

    • Dilute the plasmid DNA (e.g., encoding for a reporter gene like GFP or luciferase) in the same buffer.

    • Add the polymer solution to the DNA solution at various weight ratios (e.g., 10:1, 20:1, 50:1 polymer to DNA) and mix gently.

    • Allow the mixture to incubate at room temperature for a short period (e.g., 10-20 minutes) to allow for the self-assembly of polymer-DNA nanoparticles (polyplexes).

  • In Vitro Transfection:

    • Seed mammalian cells (e.g., HEK293 or HeLa) in a multi-well plate and grow to a suitable confluency (e.g., 70-80%).

    • Remove the growth medium and add fresh medium containing the prepared polyplexes to the cells.

    • Incubate the cells for a defined period (e.g., 48-72 hours).

    • Assess transfection efficiency by measuring the expression of the reporter gene (e.g., fluorescence microscopy for GFP or a luciferase assay).

    • Evaluate cytotoxicity using a standard assay such as the MTT or LDH assay.

  • Comparative Analysis: Perform parallel experiments with PEI and Lipofectamine 2000 as positive controls.

Logical Workflow for Polymer Evaluation

The following diagram illustrates the logical workflow for the synthesis and characterization of polymers based on this compound for a specific application.

Polymer_Evaluation_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Physicochemical Characterization cluster_performance Performance Evaluation Select Monomers Select Monomers Polymerization Reaction Polymerization Reaction Select Monomers->Polymerization Reaction Reaction Conditions Purification Purification Polymerization Reaction->Purification Structural Analysis (NMR, FTIR) Structural Analysis (NMR, FTIR) Purification->Structural Analysis (NMR, FTIR) Molecular Weight (GPC) Molecular Weight (GPC) Purification->Molecular Weight (GPC) Thermal Properties (DSC, TGA) Thermal Properties (DSC, TGA) Purification->Thermal Properties (DSC, TGA) Application-Specific Testing Application-Specific Testing Molecular Weight (GPC)->Application-Specific Testing Thermal Properties (DSC, TGA)->Application-Specific Testing Comparative Analysis Comparative Analysis Application-Specific Testing->Comparative Analysis Biocompatibility Assessment Biocompatibility Assessment Comparative Analysis->Biocompatibility Assessment Final Assessment Final Assessment Biocompatibility Assessment->Final Assessment Gene_Delivery_Pathway Polyplex Polyplex Cell Membrane Cell Membrane Polyplex->Cell Membrane Binding Endocytosis Endocytosis Cell Membrane->Endocytosis Early Endosome (pH 6.0-6.5) Early Endosome (pH 6.0-6.5) Endocytosis->Early Endosome (pH 6.0-6.5) Late Endosome (pH 5.0-6.0) Late Endosome (pH 5.0-6.0) Early Endosome (pH 6.0-6.5)->Late Endosome (pH 5.0-6.0) Lysosome (pH 4.5-5.0) Lysosome (pH 4.5-5.0) Late Endosome (pH 5.0-6.0)->Lysosome (pH 4.5-5.0) Degradation Pathway Proton Sponge Effect Proton Sponge Effect Late Endosome (pH 5.0-6.0)->Proton Sponge Effect Amine Protonation Endosomal Escape Endosomal Escape Proton Sponge Effect->Endosomal Escape Osmotic Swelling & Rupture Cytoplasm Cytoplasm Endosomal Escape->Cytoplasm DNA Release DNA Release Cytoplasm->DNA Release Nucleus Nucleus DNA Release->Nucleus Nuclear Import Transcription & Translation Transcription & Translation Nucleus->Transcription & Translation Therapeutic Protein Therapeutic Protein Transcription & Translation->Therapeutic Protein

References

A Researcher's Guide to Quantum Chemical Simulation of 3-Propoxypropylamine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurately predicting the three-dimensional structure of molecules like 3-propoxypropylamine is a critical step in understanding its chemical behavior and potential interactions. Quantum chemical simulations offer a powerful in-silico approach to determine molecular geometries, complementing or, in some cases, substituting for experimental methods. This guide provides an objective comparison of common quantum chemical methods for simulating the structure of this compound, supported by data from analogous molecules and detailed experimental protocols.

Comparing Computational Approaches

The choice of computational method is paramount in achieving the desired accuracy for structural predictions. The two most prevalent ab initio and density functional theory (DFT) methods are Hartree-Fock (HF) and DFT with various functionals. The selection of the basis set, which mathematically describes the atomic orbitals, is also a crucial factor.

To illustrate the expected performance of these methods for this compound, we present a comparison of calculated and experimental structural parameters for n-propylamine, a closely related molecule. The experimental data is derived from high-resolution rotational spectroscopy, providing a reliable benchmark.[1][2]

MethodBasis SetC-C Bond Length (Å) (Calc.)C-N Bond Length (Å) (Calc.)C-C-C Bond Angle (°) (Calc.)C-C-N Bond Angle (°) (Calc.)
Experimental -1.531 1.474 112.6 111.9
Hartree-Fock (HF)6-311++G(d,p)1.5251.465112.1111.5
DFT (B3LYP)6-311++G(d,p)1.5331.476112.5111.8
DFT (BLYP)6-311++G(d,p)1.5381.480112.7112.0

Note: The calculated values are for the most stable trans-trans (Tt) conformer of n-propylamine and are representative of what can be expected for similar chemical bonds in this compound.

As the table demonstrates, both HF and DFT methods can provide reasonable approximations of the molecular geometry. However, DFT methods, particularly B3LYP, often yield results that are in closer agreement with experimental data for molecules of this nature. The inclusion of diffuse functions (++) and polarization functions (d,p) in the basis set is generally recommended for accurate descriptions of molecules with heteroatoms like oxygen and nitrogen.

Experimental Protocols

While this guide focuses on computational methods, understanding the experimental techniques used to determine molecular structures is essential for appreciating the context and validity of the simulations.

Microwave Spectroscopy: This high-resolution technique is used to determine the rotational constants of a molecule in the gas phase. From these constants, precise bond lengths and angles can be derived for different conformers. The experimental workflow involves:

  • Sample Preparation: The substance is vaporized to a low pressure.

  • Microwave Irradiation: The gaseous sample is irradiated with microwaves of varying frequencies.

  • Detection of Absorption: The frequencies at which the molecules absorb energy, corresponding to transitions between rotational energy levels, are recorded.

  • Spectral Analysis: The resulting spectrum is analyzed to determine the rotational constants, which are then used to fit a molecular structure.

Gas-Phase Electron Diffraction: This technique provides information about the average distances between all pairs of atoms in a molecule. The experimental workflow includes:

  • Electron Beam Generation: A high-energy beam of electrons is generated.

  • Sample Interaction: The electron beam is passed through a gaseous sample of the molecule.

  • Scattering Pattern Detection: The electrons are scattered by the molecules, creating a diffraction pattern that is recorded on a detector.

  • Data Analysis: The diffraction pattern is analyzed to determine the radial distribution of atoms, from which bond lengths, bond angles, and dihedral angles can be extracted.

Workflow for Quantum Chemical Simulation

The process of performing a quantum chemical simulation to determine the structure of a molecule like this compound follows a systematic workflow.

G cluster_input Input Preparation cluster_calculation Computational Calculation cluster_analysis Results Analysis A 1. Initial 3D Structure Generation B 2. Selection of Method and Basis Set A->B Define computational level C 3. Geometry Optimization B->C Submit calculation D 4. Frequency Calculation C->D Optimized geometry E 5. Verification of Minimum Energy Structure D->E Vibrational frequencies F 6. Extraction of Structural Parameters E->F Confirmation

Caption: Workflow of a quantum chemical simulation for molecular structure determination.

Detailed Methodologies:

  • Initial 3D Structure Generation: An initial approximate 3D structure of this compound is created using molecular modeling software.

  • Selection of Method and Basis Set: A computational method (e.g., DFT with the B3LYP functional) and a basis set (e.g., 6-311++G(d,p)) are chosen based on the desired accuracy and available computational resources.

  • Geometry Optimization: The energy of the initial structure is minimized by systematically adjusting the atomic coordinates until a stationary point on the potential energy surface is found.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Verification of Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized structure is a stable conformer.

  • Extraction of Structural Parameters: Key structural parameters such as bond lengths, bond angles, and dihedral angles are extracted from the final optimized geometry.

Conclusion

References

Comparative Guide to the Adsorption of Alkoxy-Alkylamines on Metal Surfaces: A Framework for 3-Propoxypropylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alkoxy-alkylamines, such as 3-Propoxypropylamine, are organic compounds of significant interest in materials science and chemical engineering. Their molecular structure, featuring both a polar amine head and a non-polar hydrocarbon tail, allows them to adsorb onto metal surfaces, modifying the metal-environment interface. This property is particularly valuable in the field of corrosion prevention, where these molecules can form protective films that inhibit the electrochemical processes responsible for metal degradation. Understanding the adsorption characteristics of these molecules is crucial for developing effective corrosion inhibitors and for applications in surface functionalization and catalysis.

This guide compares the adsorption behavior of amines structurally related to this compound on various metal surfaces, including steel, copper, and aluminum. It summarizes key quantitative data from adsorption isotherm studies, provides detailed experimental protocols for characterization, and illustrates the underlying mechanisms of interaction.

Quantitative Adsorption Data for Analogous Amines

The adsorption of amine-based inhibitors on metal surfaces is often described by adsorption isotherms, which relate the concentration of the adsorbate in the bulk solution to the amount adsorbed on the surface at a constant temperature. The Langmuir and Freundlich isotherms are commonly used models to fit experimental data. The Gibbs free energy of adsorption (ΔG°ads) is a key thermodynamic parameter that indicates the spontaneity and strength of the adsorption process. Generally, values of ΔG°ads up to -20 kJ/mol are indicative of physisorption (electrostatic interactions), while values more negative than -40 kJ/mol suggest chemisorption (covalent bonding).

Below is a summary of adsorption data for amines analogous to this compound on various metal surfaces.

Adsorbate (Inhibitor)Metal SurfaceMediumAdsorption Isotherm ModelΔG°ads (kJ/mol)Inhibition Type
3-Methoxypropyl-amine (MOPA)X80 Steel3.5 wt% NaClLangmuirNegative values suggesting spontaneous adsorptionMixed-Type[1]
EthanolamineAluminum1 M H3PO4Freundlich-6.8Mixed-Type[2]
DiethanolamineAluminum1 M H3PO4Freundlich-7.9Mixed-Type[2]
TriethanolamineAluminum1 M H3PO4Freundlich-8.2Mixed-Type[2]
Aliphatic AminesCarbon SteelSour Medium (H2S/NH3)LangmuirNot specifiedNot specified[3]
Schiff Base SurfactantsCarbon Steel1 M HClVillamilNot specifiedMixed-Type[4]
Schiff Base Surfactant (PAAB)Mild Steel1.0 M HClNot specifiedNot specifiedNot specified[2]

Experimental Protocols

To evaluate the adsorption characteristics of this compound or similar compounds on metal surfaces, a combination of electrochemical and surface analysis techniques is typically employed.

Weight Loss Measurements

This is a straightforward method to determine the corrosion rate and the inhibition efficiency of a compound.

  • Specimen Preparation: Metal coupons of known dimensions and surface area are mechanically polished with progressively finer grades of emery paper, degreased with a solvent like acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.

  • Immersion Test: The prepared coupons are immersed in the corrosive solution (e.g., acidic or saline media) with and without various concentrations of the inhibitor for a specified period at a constant temperature.

  • Corrosion Rate Calculation: After the immersion period, the coupons are removed, cleaned to remove corrosion products (e.g., using a specific acid solution with an inhibitor), washed, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (%IE).

Electrochemical Measurements

These techniques provide insights into the kinetics and mechanisms of the corrosion and inhibition processes. A standard three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).

  • Potentiodynamic Polarization: This technique involves scanning the potential of the working electrode and measuring the resulting current. The polarization curves (Tafel plots) provide information on the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes. From these parameters, the inhibition efficiency can be calculated. The shift in Ecorr in the presence of the inhibitor indicates whether it acts as an anodic, cathodic, or mixed-type inhibitor.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/solution interface. By applying a small amplitude AC signal over a range of frequencies, a Nyquist plot is generated. The charge transfer resistance (Rct), which is inversely proportional to the corrosion rate, and the double-layer capacitance (Cdl) can be determined by fitting the data to an equivalent circuit model. An increase in Rct and a decrease in Cdl in the presence of the inhibitor suggest the formation of a protective adsorbed layer.

Visualizations

Adsorption Mechanisms

The interaction of amine molecules with a metal surface can occur through two primary mechanisms: physisorption and chemisorption. These processes are often competitive and can occur simultaneously.

AdsorptionMechanisms cluster_solution Bulk Solution cluster_surface Metal Surface cluster_physisorption Physisorption cluster_chemisorption Chemisorption Amine Amine Molecule (e.g., R-NH2) Physisorbed Electrostatic Interaction (van der Waals forces, dipole-dipole) Amine->Physisorbed Adsorption Chemisorbed Coordinate Bond Formation (Lone pair donation from N) Amine->Chemisorbed Adsorption Metal Metal Surface Metal_p Metal Surface Physisorbed->Metal_p Weak Interaction Metal_c Metal Surface Chemisorbed->Metal_c Strong Covalent Bond

Caption: Proposed mechanisms of amine adsorption on a metal surface.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the performance of an amine-based corrosion inhibitor.

ExperimentalWorkflow A Metal Coupon Preparation B Weight Loss Measurements A->B F Data Analysis: Corrosion Rate, %IE B->F C Electrochemical Cell Setup D Potentiodynamic Polarization C->D E Electrochemical Impedance Spectroscopy C->E G Data Analysis: Tafel Plots, i_corr, %IE D->G H Data Analysis: Nyquist Plots, R_ct, C_dl E->H I Adsorption Isotherm Modeling F->I G->I H->I J Thermodynamic Calculations (ΔG°ads) I->J K Mechanism Determination J->K

Caption: Workflow for inhibitor evaluation and adsorption studies.

References

A Comparative Guide to Steel Corrosion Inhibition: Insights from Electrochemical Studies of Amine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of various corrosion inhibitors for steel, with a focus on amine-based compounds, drawing insights from electrochemical studies. While direct experimental data for 3-Propoxypropylamine was not available in the reviewed literature, this document offers a valuable comparison with structurally similar and alternative inhibitors, including 3-Methoxypropylamine (MOPA). The information presented is intended to aid researchers in understanding the methodologies for evaluating corrosion inhibitors and in selecting appropriate candidates for further investigation.

Comparative Performance of Corrosion Inhibitors

The efficacy of a corrosion inhibitor is quantified by its ability to reduce the corrosion rate of a metal in a corrosive environment. Key parameters obtained from electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are summarized in the table below. These parameters include the corrosion potential (Ecorr), corrosion current density (icorr), inhibition efficiency (IE), and charge transfer resistance (Rct). A lower icorr, a more positive Ecorr (in many cases), a higher IE, and a higher Rct generally indicate better corrosion protection.

InhibitorConcentrationCorrosive MediumEcorr (V vs. SCE)icorr (μA/cm²)Inhibition Efficiency (%)Rct (Ω·cm²)Reference
Blank (No Inhibitor) -3.5 wt% NaCl-0.65215.8-1.25[1]
3-Methoxypropylamine (MOPA) 8.63 g/L3.5 wt% NaCl-0.5891.292.4-[1]
1-phenyl-3-(phenylamino)propan-1-one (PPAPO) 10 mM0.5 M HCl-0.48511.696.651889.6[2]
Triglycidyloxy tripropylamine triazine (TGTPAT) 10⁻³ M1 M HCl--92.11 (PDP), 90.19 (EIS)-[3]
N,N'-bis(2,4-dihydroxybenzaldehyde)-1,3-propandiimine (DHBP) 2x10⁻³ M1 M HCl-0.46018.598.31183[4]
2-{[(2-hydroxybenzyl)amino]benzonitrile} 10⁻⁴ M1 M HCl-0.4643992.56632[5]
Dimethyl ethanolamine (DMEA) Molar Ratio 1.2Saturated Ca(OH)₂ + NaCl~ -0.350~ 0.1> 90-[6]
Lithium Nitrite (LiNO₂) Molar Ratio 1.2Saturated Ca(OH)₂ + NaCl~ -0.300~ 0.1> 90-[6]

Note: The experimental conditions such as temperature and pH can significantly influence the results. Please refer to the cited literature for detailed experimental parameters.

Experimental Protocols

The following are detailed methodologies for the key electrochemical experiments used to evaluate the performance of corrosion inhibitors.

Potentiodynamic Polarization

Potentiodynamic polarization is a direct current (DC) technique used to determine the corrosion rate and to understand the anodic and cathodic behavior of a metal.

  • Electrode Preparation: Steel specimens are typically polished with a series of silicon carbide papers of decreasing grit size (e.g., 400, 800, 1000 grit), rinsed with distilled water and acetone, and then dried.[2]

  • Electrochemical Cell: A conventional three-electrode system is used, consisting of the steel specimen as the working electrode, a platinum (Pt) grid or foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.[2][7]

  • Procedure:

    • The working electrode is immersed in the corrosive solution (with and without the inhibitor) until a stable open circuit potential (OCP) is reached.[2]

    • A potentiodynamic scan is then performed by sweeping the potential from a cathodic value to an anodic value (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.333 mV/s to 1 mV/s).[8][9]

    • The resulting current is measured as a function of the applied potential, generating a Tafel plot.

  • Data Analysis: The corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the linear portions of the anodic and cathodic branches of the Tafel plot to their intersection. The inhibition efficiency (IE%) is calculated using the following equation:

    IE% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] * 100

    where icorr(blank) and icorr(inhibitor) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is an alternating current (AC) technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the characterization of the protective film formed by the inhibitor.

  • Electrode and Cell Setup: The same three-electrode cell configuration as in potentiodynamic polarization is used.

  • Procedure:

    • The working electrode is immersed in the test solution at its OCP.

    • A small amplitude AC voltage signal (e.g., 10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

    • The impedance of the system is measured at each frequency.

  • Data Analysis: The impedance data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency). The data is then fitted to an equivalent electrical circuit (EEC) to model the electrochemical processes occurring at the metal/solution interface.[10] A common and simple EEC is the Randles circuit.[10] The charge transfer resistance (Rct) is a key parameter obtained from the EEC, which is inversely proportional to the corrosion rate. A higher Rct value indicates better corrosion protection. The inhibition efficiency (IE%) can also be calculated from the Rct values:

    IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] * 100

    where Rct(blank) and Rct(inhibitor) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Visualizations

Experimental Workflow for Inhibitor Evaluation

The following diagram illustrates the typical workflow for evaluating the performance of a steel corrosion inhibitor using electrochemical techniques.

G cluster_prep Sample Preparation cluster_solution Solution Preparation cluster_electrochem Electrochemical Measurements cluster_analysis Data Analysis & Interpretation Steel Steel Sample Polishing Mechanical Polishing Steel->Polishing Cleaning Degreasing & Cleaning Polishing->Cleaning Cell Three-Electrode Cell Assembly Cleaning->Cell Corrosive Corrosive Medium (e.g., 3.5% NaCl) Corrosive->Cell Inhibitor Inhibitor Solution (Varying Concentrations) Inhibitor->Cell OCP OCP Stabilization Cell->OCP EIS Electrochemical Impedance Spectroscopy (EIS) OCP->EIS PDP Potentiodynamic Polarization (PDP) OCP->PDP EEC Equivalent Circuit Modeling (from EIS) EIS->EEC Tafel Tafel Extrapolation (from PDP) PDP->Tafel IE Inhibition Efficiency Calculation EEC->IE Tafel->IE Mechanism Inhibition Mechanism Determination IE->Mechanism

Caption: Experimental workflow for evaluating steel corrosion inhibitors.

Mechanism of Amine-Based Corrosion Inhibition

The diagram below illustrates the logical relationship of how amine-based inhibitors protect steel from corrosion. The primary mechanism involves the adsorption of the inhibitor molecules onto the steel surface, forming a protective barrier.

G cluster_inhibitor Inhibitor Properties cluster_interaction Inhibitor-Metal Interaction cluster_protection Corrosion Protection Mechanism cluster_outcome Outcome Structure Molecular Structure (e.g., Amine Group, Alkyl Chain) Adsorption Adsorption on Steel Surface Structure->Adsorption Electron Electron-rich Centers (N, O, S atoms, π-bonds) Electron->Adsorption Physisorption Physisorption (Electrostatic Interaction) Adsorption->Physisorption Chemisorption Chemisorption (Coordinate Bond Formation) Adsorption->Chemisorption Barrier Formation of a Protective Film Physisorption->Barrier Chemisorption->Barrier Block Blocking of Active Corrosion Sites Barrier->Block Anodic Inhibition of Anodic Reaction (Metal Dissolution) Block->Anodic Cathodic Inhibition of Cathodic Reaction (e.g., Oxygen Reduction) Block->Cathodic Reduced Reduced Corrosion Rate Anodic->Reduced Cathodic->Reduced Increased Increased Durability of Steel Reduced->Increased

Caption: Mechanism of amine-based corrosion inhibition on steel surfaces.

References

A Comparative Guide to the Synthesis of 3-Alkoxypropylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes to 3-alkoxypropylamines, a class of compounds valuable as intermediates in the synthesis of pharmaceuticals, agrochemicals, and corrosion inhibitors.[1] The selection of an appropriate synthetic pathway is critical and often depends on factors such as substrate availability, scalability, and reaction conditions. This document outlines three key methodologies, presenting their experimental protocols, comparative performance data, and visual pathway representations to aid in synthetic strategy and decision-making.

Key Synthesis Routes: An Overview

The synthesis of 3-alkoxypropylamines is predominantly achieved through three main pathways:

  • Cyanoethylation of Alcohols followed by Nitrile Reduction: A two-step industrial process involving the base-catalyzed addition of an alcohol to acrylonitrile, followed by the hydrogenation of the resulting 3-alkoxypropionitrile.[2]

  • Reductive Amination of 3-Alkoxypropionaldehydes: A direct, one-pot method where a 3-alkoxypropionaldehyde is reacted with ammonia in the presence of a reducing agent to form the target amine.[3][4]

  • Michael Addition of Ammonia to Alkyl 3-Alkoxyacrylates: A conjugate addition reaction where ammonia adds to an α,β-unsaturated ester, followed by ester hydrolysis and decarboxylation (or direct amidation and reduction) to yield the desired amine.[5][6]

Comparison of Synthesis Routes

The following table summarizes the key quantitative data and characteristics of the three primary synthetic pathways to 3-alkoxypropylamines.

ParameterCyanoethylation of Alcohol & Nitrile ReductionReductive Amination of 3-AlkoxypropionaldehydeMichael Addition of Ammonia to Alkyl 3-Alkoxyacrylate
Starting Materials Alcohol, Acrylonitrile, Ammonia, Hydrogen Source3-Alkoxypropanol (for aldehyde synthesis), Ammonia, Reducing AgentAlkyl 3-alkoxyacrylate, Ammonia
Key Intermediates 3-Alkoxypropionitrile3-Alkoxypropionaldehyde, Imineβ-amino ester
Catalyst/Reagents Base (e.g., NaOH, KOH), Hydrogenation Catalyst (e.g., Raney Nickel)[2]Oxidizing Agent (for aldehyde synthesis, e.g., PCC), Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst)[3][7]Base or Lewis Acid catalyst (optional)[5]
Reported Yield High (e.g., ~95% for nitrile reduction step for 3-methoxypropylamine)[2]Good to High (e.g., 88-92% for 3-(hexyloxy)propylamine)[3]Moderate to High (dependent on substrate and conditions, often >90% for related Michael additions)[8][9]
Reaction Conditions Cyanoethylation: Mild (40-70 °C); Nitrile Reduction: High temperature and pressure (e.g., 100-160 °C, 2.8 MPa H₂)[2]Aldehyde Synthesis: Varies; Reductive Amination: Generally mild conditions[3][10]Can be performed under mild to moderate conditions, microwave irradiation can accelerate the reaction[8][11]
Purity High purity achievable through distillation[2]Generally high, purification by chromatography or distillation may be required.[3]Can be high, but side products from double addition are possible.[8]
Key Advantages Well-established, scalable industrial process; high yields.[2]Good yields under relatively mild conditions for the amination step; versatile laboratory-scale synthesis.[3][12]Potentially a more direct route if the acrylate is available; can be performed under mild conditions.[5]
Key Disadvantages Two distinct reaction steps; use of highly toxic acrylonitrile and high-pressure hydrogenation.[2]Requires the synthesis of the potentially unstable 3-alkoxypropionaldehyde as a separate step.[3]The starting alkyl 3-alkoxyacrylate may not be readily available; potential for side reactions.[5]

Experimental Protocols

Route 1: Cyanoethylation of Alcohol and Subsequent Nitrile Reduction

This two-step process is a common industrial method for producing 3-alkoxypropylamines.[2]

Step A: Synthesis of 3-Alkoxypropionitrile via Cyanoethylation

  • Setup: To a stirred solution of the alcohol (1.0 eq.), add a catalytic amount of a base such as sodium hydroxide (e.g., 0.05 eq.).

  • Reaction: Heat the mixture to 40-70 °C.

  • Addition: Slowly add acrylonitrile (1.0 eq.) dropwise, maintaining the reaction temperature.

  • Monitoring: After the addition is complete, continue stirring at the same temperature for 1.5-5 hours, monitoring the reaction progress by GC or TLC until the alcohol is consumed.

  • Workup: Cool the reaction mixture and neutralize the catalyst with a weak acid. The crude 3-alkoxypropionitrile can be purified by distillation or used directly in the next step.

Step B: Reduction of 3-Alkoxypropionitrile to 3-Alkoxypropylamine

  • Setup: In a high-pressure autoclave, charge the 3-alkoxypropionitrile (1.0 eq.), a suitable solvent such as ethanol, and a hydrogenation catalyst (e.g., Raney Nickel, ~3% by weight).[2]

  • Reaction Conditions: Seal the autoclave, purge with hydrogen, and then pressurize with hydrogen to the desired pressure (e.g., 2.8 MPa).[2]

  • Hydrogenation: Heat the mixture to 100-160 °C with vigorous stirring. The reaction is typically complete in 2-5 hours.[2]

  • Workup: Cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Purification: Filter the reaction mixture to remove the catalyst. The resulting 3-alkoxypropylamine is then purified by fractional distillation.[2]

Route 2: Reductive Amination of a 3-Alkoxypropionaldehyde

This route involves the initial oxidation of a 3-alkoxypropanol to the corresponding aldehyde, followed by direct amination.

Step A: Oxidation of 3-Alkoxypropanol to 3-Alkoxypropionaldehyde

  • Setup: Dissolve the 3-alkoxypropanol (1.0 eq.) in a suitable solvent (e.g., dichloromethane).

  • Oxidation: Add an oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 eq.) portion-wise.

  • Monitoring: Stir the reaction at room temperature and monitor by TLC.

  • Workup: Upon completion, filter the mixture through a pad of silica gel to remove the chromium salts and concentrate the filtrate to obtain the crude 3-alkoxypropionaldehyde. This intermediate is often used immediately in the next step without further purification.[3]

Step B: Reductive Amination with Ammonia

  • Setup: Dissolve the crude 3-alkoxypropionaldehyde (1.0 eq.) in a suitable solvent like methanol.

  • Imine Formation: Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate, and stir to form the imine in situ.[3]

  • Reduction: Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride, portion-wise.[3][7]

  • Monitoring: Monitor the reaction by TLC or GC until the imine is consumed.

  • Workup and Purification: Quench the reaction, typically with an aqueous base, and extract the product with an organic solvent. The combined organic layers are then dried and concentrated. The final product is purified by distillation or column chromatography.

Route 3: Michael Addition of Ammonia to an Alkyl 3-Alkoxyacrylate

This route represents a conjugate addition approach to the carbon-nitrogen bond formation.

  • Setup: In a pressure vessel, dissolve the alkyl 3-alkoxyacrylate (1.0 eq.) in a suitable solvent, such as methanol.

  • Reaction: Add a source of ammonia (e.g., a concentrated solution of ammonia in methanol). A catalyst, such as a Lewis acid or a base, may be added to facilitate the reaction.

  • Conditions: The reaction can be stirred at room temperature or heated (e.g., using microwave irradiation) to accelerate the addition.[5]

  • Monitoring: Monitor the formation of the β-amino ester intermediate by TLC or GC-MS.

  • Conversion to Amine: The resulting β-amino ester can be converted to the 3-alkoxypropylamine through subsequent hydrolysis, decarboxylation, and reduction, or through direct amidation followed by reduction. The specific protocol for this conversion would depend on the stability of the alkoxy group to the required reaction conditions.

Signaling Pathways and Experimental Workflows

The logical flow of each synthetic route is depicted in the following diagrams generated using the DOT language.

Synthesis_Route_1 cluster_0 Step A: Cyanoethylation cluster_1 Step B: Nitrile Reduction Alcohol Alcohol Alkoxypropionitrile 3-Alkoxypropionitrile Alcohol->Alkoxypropionitrile Acrylonitrile Acrylonitrile Acrylonitrile->Alkoxypropionitrile Base_Catalyst Base Catalyst (e.g., NaOH) Base_Catalyst->Alkoxypropionitrile Hydrogen Hydrogen (H2) Alkoxypropylamine 3-Alkoxypropylamine Hydrogen->Alkoxypropylamine Hydrogenation_Catalyst Hydrogenation Catalyst (e.g., Raney Ni) Hydrogenation_Catalyst->Alkoxypropylamine Alkoxypropionitrile_ref 3-Alkoxypropionitrile Alkoxypropionitrile_ref->Alkoxypropylamine Synthesis_Route_2 cluster_0 Step A: Oxidation cluster_1 Step B: Reductive Amination Alkoxypropanol 3-Alkoxypropanol Alkoxypropionaldehyde 3-Alkoxypropionaldehyde Alkoxypropanol->Alkoxypropionaldehyde Oxidizing_Agent Oxidizing Agent (e.g., PCC) Oxidizing_Agent->Alkoxypropionaldehyde Ammonia Ammonia (NH3) Imine Imine Intermediate Ammonia->Imine Reducing_Agent Reducing Agent (e.g., NaBH3CN) Alkoxypropylamine 3-Alkoxypropylamine Reducing_Agent->Alkoxypropylamine Imine->Alkoxypropylamine Alkoxypropionaldehyde_ref 3-Alkoxypropionaldehyde Alkoxypropionaldehyde_ref->Imine Synthesis_Route_3 cluster_0 Michael Addition cluster_1 Conversion to Amine Alkoxyacrylate Alkyl 3-Alkoxyacrylate Beta_Amino_Ester β-amino ester Alkoxyacrylate->Beta_Amino_Ester Ammonia Ammonia (NH3) Ammonia->Beta_Amino_Ester Conversion_Steps Hydrolysis, Decarboxylation, Reduction Alkoxypropylamine 3-Alkoxypropylamine Conversion_Steps->Alkoxypropylamine Beta_Amino_Ester_ref β-amino ester Beta_Amino_Ester_ref->Alkoxypropylamine

References

Cross-Validation of Analytical Techniques for 3-Propoxypropylamine Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical techniques for the detection and quantification of 3-propoxypropylamine: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The selection of an appropriate analytical method is critical for ensuring the accuracy, reliability, and consistency of experimental data in research, development, and quality control processes. This document outlines detailed experimental protocols and presents a comparative summary of performance data to aid in method selection and validation.

Introduction to this compound and its Analytical Challenges

This compound is a primary aliphatic amine with applications in various industrial processes, including as a corrosion inhibitor, an epoxy curing agent, and an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Accurate quantification of this compound is essential for monitoring reaction kinetics, ensuring product quality, and assessing environmental and occupational exposure.

The analysis of primary amines like this compound presents several challenges. Their high polarity can lead to poor retention and peak shape in reversed-phase chromatography, while their basicity can cause interactions with active sites in chromatographic systems, leading to peak tailing. Furthermore, this compound lacks a strong chromophore, making direct UV detection in HPLC challenging at low concentrations. To overcome these limitations, derivatization is often employed to enhance detectability and improve chromatographic performance.

Comparative Analysis of HPLC and GC Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most common chromatographic techniques for the analysis of amines.[1] The choice between these methods depends on factors such as the volatility and thermal stability of the analyte, the required sensitivity, and the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[2] For the analysis of this compound, a derivatization step is typically required to introduce a UV-active or fluorescent tag, thereby increasing detection sensitivity.[3]

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds.[2] Due to the volatility of this compound, GC is a viable analytical option. However, its high polarity and basicity can lead to poor peak shape and adsorption to the column.[4] Derivatization can also be used in GC to improve volatility and reduce peak tailing.[5]

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of HPLC-UV and GC-FID methods for the analysis of primary amines, based on data from analogous compounds. This data provides a benchmark for what can be expected when developing and validating a method for this compound.

Performance ParameterHPLC-UV (with Derivatization)GC-FID
Limit of Detection (LOD) 0.2 - 0.4 mg/kg (for bioactive amines in egg matrix)[2]0.07 - 0.14 ng/mg (for amphetamines)[6]
Limit of Quantitation (LOQ) 0.7 - 1.1 mg/kg (for bioactive amines in egg matrix)[2]3 - 4 µg/mL (for volatile amines in API)[7]
Linearity (R²) > 0.99 (for bioactive amines)[2]> 0.999 (for volatile amines)[8]
Precision (RSD%) < 10% (repeatability for bioactive amines)[2]1 - 7% (repeatability for volatile amines)[7]
Recovery (%) 90.5 - 108.3% (for bioactive amines)[2]> 90% (for volatile amines)[8]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

This protocol describes a general procedure for the analysis of this compound using HPLC with UV detection following pre-column derivatization with dansyl chloride.

1. Sample Preparation and Derivatization:

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of working standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent.

  • Derivatization Procedure:

    • To 1 mL of the standard or sample solution, add 2 mL of a saturated sodium bicarbonate solution.

    • Add 2 mL of a dansyl chloride solution (e.g., 1 mg/mL in acetone).

    • Vortex the mixture and incubate in a water bath at 60°C for 45 minutes in the dark.

    • After incubation, add 100 µL of a 25% ammonia solution to quench the excess dansyl chloride.

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase and filter through a 0.45 µm syringe filter before injection.

2. HPLC-UV Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Injection Volume: 20 µL.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

This protocol provides a general method for the direct analysis of this compound by GC-FID. For improved sensitivity and peak shape, a derivatization step (e.g., acylation with trifluoroacetic anhydride) can be incorporated.

1. Sample Preparation:

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of working standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the same solvent used for the standards. If necessary, perform a liquid-liquid extraction to isolate the analyte from the sample matrix.

2. GC-FID Conditions:

  • Column: A column specifically designed for amine analysis, such as an Agilent CP-Volamine column (e.g., 30 m x 0.32 mm, 5 µm film thickness).[7]

  • Inlet: Use a deactivated liner, such as a Restek Siltek® liner.[7]

  • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 240°C at 10°C/min.

    • Hold at 240°C for 5 minutes.

  • Injection Mode: Split or splitless, depending on the required sensitivity.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample/Standard Derivatization Derivatization (e.g., Dansyl Chloride) Sample->Derivatization Quenching Quenching Derivatization->Quenching Evaporation Evaporation Quenching->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration HPLC HPLC-UV System Filtration->HPLC Data Data Acquisition & Processing HPLC->Data

Caption: Experimental workflow for HPLC analysis of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis Sample Sample/Standard Dilution Dilution/Extraction Sample->Dilution GC GC-FID System Dilution->GC Data Data Acquisition & Processing GC->Data

Caption: Experimental workflow for GC analysis of this compound.

Conclusion

Both HPLC and GC are suitable techniques for the determination of this compound. The choice of method will depend on the specific requirements of the analysis.

  • HPLC with pre-column derivatization is a robust method that offers excellent sensitivity and is applicable to a wide range of sample matrices. The derivatization step, while adding to the sample preparation time, is crucial for achieving the necessary sensitivity with UV detection.

  • GC-FID offers a more direct analysis for volatile amines. With the use of specialized columns and liners designed for amine analysis, good chromatographic performance can be achieved without derivatization. This can lead to a simpler and faster analytical workflow. However, for trace-level analysis, a derivatization step may still be necessary to improve sensitivity and peak shape.

It is recommended that the chosen method be thoroughly validated for its intended purpose, following guidelines from regulatory bodies such as the International Council for Harmonisation (ICH), to ensure the generation of reliable and accurate data. The performance data presented in this guide, derived from closely related compounds, can serve as a valuable reference during method development and validation.

References

Benchmarking 3-Propoxypropylamine: A Comparative Guide to Corrosion Inhibitor Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the crucial field of materials science and asset integrity, the selection of an effective corrosion inhibitor is paramount. This guide provides an objective comparison of the performance of 3-Propoxypropylamine, a promising film-forming amine corrosion inhibitor, against established commercial alternatives, primarily focusing on imidazoline and quaternary ammonium salt-based inhibitors. The information presented herein is supported by experimental data from scientific literature, offering a valuable resource for researchers and professionals in the selection and evaluation of corrosion mitigation strategies.

Performance Data: A Comparative Analysis

The following tables summarize the corrosion inhibition performance of 3-Methoxypropylamine (MOPA), a close structural analog of this compound, and representative commercial corrosion inhibitors. It is important to note that the experimental conditions vary across different studies, which should be taken into consideration when comparing the data directly.

Table 1: Performance of 3-Methoxypropylamine (MOPA) as a Corrosion Inhibitor for X80 Steel in 3.5 wt% NaCl Solution

Concentration (g/L)Temperature (°C)pHRotation Speed (rpm)Corrosion Rate (mm/y)Inhibition Efficiency (%)
8.6312.894.031097.69MinimizedNot explicitly stated

Data extracted from a study optimizing MOPA's performance, where the focus was on identifying the conditions for the minimum corrosion rate rather than a range of efficiencies.

Table 2: Performance of Imidazoline-Based Corrosion Inhibitors

Inhibitor TypeConcentrationCorrosive MediumMetalInhibition Efficiency (%)
SOFA/DETA ImidazolineNot specified5 wt% NaClMild Steel90.34[1]
Fatty Acid Imidazoline Acetate (FIA)40 mg/LCO2/H2S-saturated brineAISI 1018 Steel99.89[1]
Coconut-oil modified hydroxyethyl-imidazoline20 ppm3% NaCl (CO2 + H2S)Carbon Steel97[2]
Thioureido-imidazoline quaternary ammonium saltNot specifiedCO2-saturated hypersaline waterA3 Carbon SteelBetter than imidazoline alone[3]

Table 3: Performance of Quaternary Ammonium Salt-Based Corrosion Inhibitors

Inhibitor TypeConcentrationCorrosive MediumMetalInhibition Efficiency (%)
1,4-Bis (dimethyl decyl) ethylene diammonium bromide500 ppm1M HClCarbon Steel77.75 (at 45°C)[4]
Cetyl trimethyl ammonium bromide (CTAB)Not specified1M & 2M H2SO4Carbon SteelUp to 80%[5]
1,1′-(1,4-phenylenebis(methylene))bis(4-formylpyridin-1-ium) (PMBF)42.02 × 10–5 M17.5% HClC1018 Steel98.5 (at 313 K)[6]
Benzyltriethylammonium chloride (BTC)10.0 mM1.0 M HClCarbon Steel~65[7]

Experimental Protocols: A Detailed Overview

The following are detailed methodologies for key experiments commonly used to evaluate the performance of corrosion inhibitors. These protocols are based on established standards from ASTM and NACE.

Weight Loss Method (Gravimetric Analysis)

This is a fundamental and widely used method for determining the average corrosion rate.

Standard: Based on ASTM G31 / NACE TM0169.[8][9][10][11][12][13][14]

Procedure:

  • Specimen Preparation: Metal coupons of a specific size are cleaned, degreased, and accurately weighed to the nearest 0.1 mg.

  • Exposure: The weighed coupons are immersed in the corrosive solution, with and without the corrosion inhibitor, for a predetermined period under controlled temperature and agitation.

  • Cleaning: After the exposure period, the coupons are removed, and the corrosion products are cleaned off using appropriate chemical or mechanical methods that do not remove a significant amount of the base metal.

  • Re-weighing: The cleaned coupons are dried and re-weighed.

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • The weight loss is used to calculate the corrosion rate (CR) in units such as millimeters per year (mm/y) or mils per year (mpy) using the following formula: CR = (K × W) / (A × T × D) where:

      • K = a constant (e.g., 8.76 × 10^4 for mm/y)

      • W = weight loss in grams

      • A = area of the coupon in cm²

      • T = exposure time in hours

      • D = density of the metal in g/cm³

    • The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where:

      • CR_blank = Corrosion rate in the absence of the inhibitor

      • CR_inhibitor = Corrosion rate in the presence of the inhibitor

Potentiodynamic Polarization

This electrochemical technique provides rapid information about the corrosion rate and the mechanism of inhibition (anodic, cathodic, or mixed-type).

Standard: Based on ASTM G59.[2][15][16][17][18]

Procedure:

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).

  • Open Circuit Potential (OCP) Measurement: The potential of the working electrode is allowed to stabilize in the corrosive medium. This stable potential is the OCP or corrosion potential (Ecorr).

  • Polarization Scan: The potential of the working electrode is scanned from a potential cathodic (more negative) to Ecorr to a potential anodic (more positive) to Ecorr at a slow, constant scan rate (e.g., 0.167 mV/s).

  • Data Acquisition: The resulting current is measured as a function of the applied potential, generating a polarization curve (Tafel plot).

  • Data Analysis:

    • The corrosion current density (icorr) is determined by extrapolating the linear portions (Tafel regions) of the anodic and cathodic curves back to Ecorr.

    • The corrosion rate is then calculated from the icorr value using the Stern-Geary equation and Faraday's law, as detailed in ASTM G102.[1][8][9][19][20]

    • The inhibition efficiency is calculated using the icorr values with and without the inhibitor: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.

Procedure:

  • Electrochemical Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.

  • AC Signal Application: A small amplitude AC potential (e.g., 10 mV) is applied to the working electrode at its OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Impedance Measurement: The resulting AC current response is measured, and the impedance of the system is calculated at each frequency.

  • Data Presentation: The data is typically presented as Nyquist and Bode plots.

  • Data Analysis:

    • The impedance data is fitted to an equivalent electrical circuit model to extract parameters such as:

      • Solution resistance (Rs): Resistance of the electrolyte.

      • Charge transfer resistance (Rct): Inversely proportional to the corrosion rate. A higher Rct indicates better corrosion resistance.

      • Double-layer capacitance (Cdl): Related to the adsorption of the inhibitor and the formation of a protective film. A decrease in Cdl often signifies the formation of a thicker protective layer.

    • The inhibition efficiency is calculated from the charge transfer resistance values: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

Mechanism of Action and Experimental Workflow

The primary mechanism by which this compound and other film-forming amine inhibitors protect against corrosion is through the formation of a persistent, hydrophobic film on the metal surface. This barrier isolates the metal from the corrosive environment.

Corrosion_Inhibition_Mechanism cluster_solution Corrosive Environment cluster_surface Metal Surface Inhibitor This compound (or other amine inhibitor) Protective_Film Adsorbed Hydrophobic Film Inhibitor->Protective_Film Adsorption via polar head group Corrosive_Ions Corrosive Ions (e.g., Cl⁻, H⁺) Metal Metal Substrate (e.g., Steel) Corrosive_Ions->Metal Corrosion Attack Protective_Film->Corrosive_Ions Blocks access Protective_Film->Metal Forms a barrier

Corrosion inhibition by film formation.

The logical workflow for evaluating a corrosion inhibitor like this compound is a multi-step process that combines screening with detailed performance analysis.

Experimental_Workflow cluster_planning Phase 1: Initial Screening cluster_detailed Phase 2: Detailed Electrochemical Analysis cluster_analysis Phase 3: Data Analysis and Comparison A Inhibitor Candidate Selection (e.g., this compound) B Weight Loss Immersion Tests (ASTM G31) A->B Initial performance assessment C Potentiodynamic Polarization (ASTM G59) B->C Promising candidates D Electrochemical Impedance Spectroscopy (EIS) C->D Mechanism and film properties E Calculate Corrosion Rate & Inhibition Efficiency (ASTM G102) D->E Quantitative data extraction F Compare with Commercial Inhibitors E->F Benchmarking

Workflow for corrosion inhibitor evaluation.

References

Safety Operating Guide

Proper Disposal of 3-Propoxypropylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 3-Propoxypropylamine is critical for maintaining a secure laboratory environment and protecting the ecosystem. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical, minimizing risks and adhering to regulatory standards.

Immediate Safety and Hazard Profile

This compound is classified as a flammable liquid and vapor that can cause severe skin burns and eye damage. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) and to be aware of its incompatibilities to prevent hazardous reactions.

Hazard Classification & Physical PropertiesData
GHS Hazard Statements H226: Flammable liquid and vapor[1] H314: Causes severe skin burns and eye damage[1]
Incompatible Materials Strong oxidizing agents, Strong acids, Acid anhydrides, Acid chlorides[2]
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection, face protection[1][3][4]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed professional waste disposal service. Adherence to the following protocol will ensure safe handling from collection to final disposal.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for "this compound Hazardous Waste."

  • Segregate this compound waste from other chemical waste streams, especially incompatible materials, to prevent dangerous reactions.[3]

2. Waste Collection and Container Management:

  • Use a designated, leak-proof, and chemically compatible container with a secure, tight-fitting lid.

  • Ensure the container is stored in a cool, dry, and well-ventilated area, away from sources of ignition and direct sunlight.[3]

  • Opened containers must be carefully resealed and kept upright to prevent leakage.

  • Do not overfill the container; allow for vapor expansion.

3. Spill and Contamination Management:

  • In the event of a spill, immediately evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Carefully collect the absorbed material and place it into the designated hazardous waste container.

  • Clean the spill area thoroughly.

4. Disposal of Contaminated Materials and Empty Containers:

  • Any materials contaminated with this compound, such as gloves, absorbent pads, and pipette tips, must be disposed of as hazardous waste in the same designated container.

  • Empty containers retain chemical residue and are considered hazardous.[5] Dispose of them as unused product in the designated waste container.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste container by a licensed and certified chemical waste disposal company.

  • Ensure all institutional and local regulations for hazardous waste pickup and documentation are followed.

  • Under no circumstances should this compound be discharged into drains or the environment.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_collection Waste Collection & Segregation cluster_handling Spill & Container Management cluster_disposal Final Disposal start Generation of This compound Waste collect Collect in Designated, Labeled Container start->collect segregate Segregate from Incompatible Materials collect->segregate empty_container Dispose of Empty & Contaminated Items as Hazardous Waste store Store Securely in Well-Ventilated Area segregate->store spill Spill Occurs contain Contain with Inert Absorbent Material spill->contain cleanup Collect & Place in Hazardous Waste Container contain->cleanup cleanup->store contact Contact Licensed Waste Disposal Service store->contact end Proper Disposal (Incineration/Treatment) contact->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 3-Propoxypropylamine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for the handling of 3-Propoxypropylamine, tailored for researchers, scientists, and drug development professionals. It includes detailed personal protective equipment (PPE) selection protocols, operational plans, and disposal procedures to ensure laboratory safety and regulatory compliance.

Hazard Summary and Immediate Precautions

This compound is a flammable and corrosive liquid that can cause severe skin burns and eye damage. Inhalation of vapors or mist should be avoided. Immediate precautions include working in a well-ventilated area, preferably under a chemical fume hood, and ensuring that an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following sections provide a step-by-step guide to selecting the correct equipment.

Tightly fitting safety goggles are mandatory.[1] For operations with a higher risk of splashing, a face shield with a minimum height of 8 inches should be worn in addition to safety goggles.[1] All eye and face protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]

A complete chemical-resistant suit is required to protect against skin exposure.[1] The type of protective equipment must be selected based on the concentration and amount of the dangerous substance at the specific workplace.[1]

Experimental Protocol: Glove Selection and Management

  • Consult Manufacturer's Data: Contact glove manufacturers directly to obtain specific chemical resistance data for this compound or chemically similar aliphatic amines.

  • Review Analogue Data: In the absence of direct data, review permeation and breakthrough data for analogous chemicals. The table below provides data for Triethylamine, another aliphatic amine, which may offer some guidance but should not be used as a direct substitute.

  • Inspect Before Use: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or cracking, before each use.

  • Proper Donning and Doffing: Use proper techniques for putting on and taking off gloves to avoid cross-contamination.

  • Immediate Replacement: If a glove is splashed or shows any sign of contamination, it must be removed and replaced immediately. Dispose of contaminated gloves as hazardous waste.

  • No Reuse of Disposable Gloves: Single-use gloves should never be reused.

Table 1: Glove Breakthrough Time for Triethylamine (Analogue Chemical)

Glove MaterialBreakthrough TimeReference
Nitrile Rubber> 70 minutes[2]
Natural Latex RubberRapid Permeation[2]
VinylRapid Permeation[2]

Disclaimer: This data is for Triethylamine and should be used as a preliminary guide only. It is imperative to consult with the glove manufacturer for data specific to this compound.

Table 2: General Chemical Resistance of Nitrile Gloves to Amines

Chemical ClassResistance RatingBreakthrough Time
AminesPoorGenerally < 15 minutes

If a risk assessment indicates the potential for inhalation of vapors or mists, respiratory protection is mandatory.

  • Respirator Type: A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended.[1] In situations where the respirator is the sole means of protection, a full-face supplied air respirator should be used.[1]

Experimental Protocol: Quantitative Respirator Fit Testing (OSHA Protocol)

A quantitative fit test (QNFT) is required to ensure a proper seal for tight-fitting respirators. The following is a summary of the OSHA-accepted protocol.[3][4][5]

  • Respirator Selection: The user should be allowed to select the most comfortable respirator from a variety of models and sizes.

  • Donning and Seal Check: The user must be instructed on how to properly don the respirator and perform a user seal check (positive and negative pressure checks).

  • Test Exercises: The user performs a series of seven exercises for one minute each while connected to a quantitative fit testing instrument (e.g., a PortaCount®). These exercises include:

    • Normal breathing

    • Deep breathing

    • Turning head side to side

    • Moving head up and down

    • Talking

    • Grimacing (for 15 seconds)

    • Bending over

    • Normal breathing

  • Fit Factor: The instrument measures the concentration of particles inside and outside the respirator to calculate a "fit factor." A fit factor of at least 500 is required for full-facepiece respirators.[5]

Table 3: Respirator Cartridge Selection

Cartridge TypeProtection AgainstStandard
A Organic gases and vapors with a boiling point > 65°CEN 14387
B Inorganic gases and vapors (e.g., chlorine, hydrogen sulfide)EN 14387
E Sulfur dioxide and other acid gasesEN 14387
K Ammonia and organic ammonia derivativesEN 14387
ABEK Combination of the aboveEN 14387

Protocol: Establishing a Respirator Cartridge Change Schedule

Since there is no specific end-of-service-life indicator (ESLI) for this compound, a cartridge change schedule must be established.[6][7]

  • Gather Data: Collect information on the concentration of this compound in the work environment, humidity, temperature, and the user's breathing rate.[8]

  • Use Manufacturer's Software or Models: Utilize respirator manufacturer's software or mathematical models to estimate the service life of the cartridge based on the collected data.[9]

  • Conduct Experimental Tests: For greater accuracy, conduct experimental tests by challenging a cartridge with a known concentration of the chemical under simulated worst-case workplace conditions to determine the breakthrough time.[10]

  • Establish a Schedule: The change schedule should be set at a fraction of the determined service life (e.g., 50%) to provide a safety margin.

  • Immediate Replacement: Cartridges should be replaced immediately if the user detects any odor, taste, or irritation.

Operational and Disposal Plans

  • Handling: Avoid inhalation of vapor or mist.[1] Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharges.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] Store in a corrosives area.

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.

  • Absorption: Soak up the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Collection: Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.

  • Decontamination: Clean the spill area thoroughly.

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Waste Characterization: Characterize the waste as both flammable (ignitable) and corrosive.

  • Containerization: Use a dedicated, compatible, and properly labeled hazardous waste container. The container must be kept closed except when adding waste.

  • Segregation: Do not mix this compound waste with incompatible materials.

  • Licensed Disposal: Arrange for disposal through a licensed professional waste disposal company.[1] Adhere to all local, state, and federal regulations for hazardous waste disposal.[11][12][13][14]

Visual Diagrams

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_use Safe Use and Disposal RA Assess Task-Specific Hazards (Splash, Vapor, Concentration) Eye Eye/Face Protection: - Tightly fitting safety goggles - Face shield for splash risk RA->Eye Skin Skin/Body Protection: - Chemical-resistant suit RA->Skin Gloves Hand Protection: - Consult manufacturer data - Consider analogue data (e.g., Triethylamine) - Inspect before use RA->Gloves Respiratory Respiratory Protection: - ABEK cartridge respirator (if vapor risk) - Quantitative fit test mandatory RA->Respiratory Handling Safe Handling: - Use in fume hood - Avoid inhalation and contact Eye->Handling Skin->Handling Gloves->Handling Respiratory->Handling Disposal Disposal: - Dispose of contaminated PPE as hazardous waste Handling->Disposal

Caption: PPE Selection Workflow for this compound.

Disposal_Plan cluster_generation Waste Generation cluster_procedure Disposal Procedure cluster_disposal Final Disposal Gen Generate this compound Waste (e.g., excess chemical, contaminated PPE, spill cleanup) Characterize Characterize Waste: - Flammable - Corrosive Gen->Characterize Containerize Containerize Waste: - Use compatible, labeled container - Keep container closed Characterize->Containerize Segregate Segregate Waste: - Store away from incompatible materials Containerize->Segregate Licensed Licensed Disposal: - Contact professional waste disposal company - Follow all regulations Segregate->Licensed

Caption: Disposal Plan for this compound Waste.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.